2-(Azepan-1-yl)-5-bromoaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)-5-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMITBPEIBVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(Azepan-1-yl)-5-bromoaniline
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(Azepan-1-yl)-5-bromoaniline, a key intermediate in pharmaceutical and materials science research. The document is intended for an audience of researchers, chemists, and drug development professionals. It emphasizes the practical execution, mechanistic understanding, and critical process parameters for the most robust and widely employed synthetic routes. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig amination, with a comparative discussion of the classical Nucleophilic Aromatic Substitution (SNAr) pathway. This guide includes detailed, step-by-step protocols, in-process controls, purification techniques, and characterization methods, underpinned by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a disubstituted aniline derivative featuring a seven-membered azepane ring. This structural motif is of significant interest in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The strategic placement of the bromine atom and the secondary amine provides two orthogonal points for further chemical modification, making it a versatile building block.
The synthesis of this target molecule primarily involves the formation of a carbon-nitrogen bond between an aniline precursor and the azepane ring. Two principal strategies dominate the literature for this transformation:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the modern method of choice for C-N cross-coupling reactions. It offers high efficiency, broad substrate scope, and excellent functional group tolerance. The reaction couples a haloaniline with azepane using a palladium catalyst, a phosphine ligand, and a suitable base.
-
Nucleophilic Aromatic Substitution (SNAr): A more classical approach, SNAr is viable when the aromatic ring is sufficiently electron-deficient, typically activated by strong electron-withdrawing groups ortho or para to the leaving group (a halogen). While it avoids expensive transition metal catalysts, it often requires harsh reaction conditions and may have a more limited substrate scope.
This guide will first detail the Buchwald-Hartwig approach due to its superior reliability and versatility, followed by a discussion of the SNAr alternative.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preferred method for the synthesis of this compound. The reaction couples 2,5-dibromoaniline with azepane, selectively forming the C-N bond at the C2 position due to the directing effect of the amino group and the specific ligand-catalyst system employed.
Principle and Mechanism
The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-bromide bond (at the C2 position of 2,5-dibromoaniline). The resulting Pd(II) complex coordinates with the amine (azepane). Subsequent deprotonation by the base forms a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the active Pd(0) catalyst to continue the cycle. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium center and promoting the reductive elimination step.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dibromoaniline | >98% | Standard Chemical Supplier | Starting material. |
| Azepane (Hexamethyleneimine) | >99% | Standard Chemical Supplier | Nucleophile. Handle in a fume hood. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem, Sigma-Aldrich | Palladium precursor. Air-sensitive. |
| Xantphos | >98% | Strem, Sigma-Aldrich | Ligand. Air-stable, but best handled under inert gas. |
| Sodium tert-butoxide (NaOtBu) | >97% | Acros, Sigma-Aldrich | Strong, non-nucleophilic base. Hygroscopic. |
| Toluene | Anhydrous | Standard Chemical Supplier | Reaction solvent. Must be de-gassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction and chromatography. |
| Hexanes | ACS Grade | - | For chromatography. |
| Saturated aq. NaCl (Brine) | - | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |
| Celite® | - | - | For filtration of palladium residues. |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), and sodium tert-butoxide (1.4-2.0 eq).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, de-gassed toluene to the flask to form a suspension. Follow this with the addition of azepane (1.2-1.5 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A typical mobile phase for TLC would be 10-20% ethyl acetate in hexanes.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective for separating the product from residual starting materials and byproducts.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or viscous oil.
-
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident.
-
HPLC/LC-MS: To determine the purity of the final product.
Alternative Route: Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific transformation, an SNAr approach is theoretically possible, particularly if the aromatic ring were activated with additional electron-withdrawing groups. The synthesis would involve reacting an activated dihalobenzene with azepane, often at high temperatures and sometimes under pressure.
Principle and Limitations
SNAr requires a nucleophile (azepane), a leaving group (bromide), and an aromatic ring activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. For 2,5-dibromoaniline, the ring is not strongly activated, making this pathway challenging. The reaction would likely require forcing conditions (high temperature, strong base) and may suffer from poor selectivity and lower yields compared to the Buchwald-Hartwig method.
Safety Considerations
-
Reagents: Palladium catalysts can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Azepane is a volatile and flammable amine with a strong odor; it should always be handled in a well-ventilated fume hood. 2,5-dibromoaniline is a halogenated aniline and should be considered toxic.
-
Procedure: The reaction is conducted at high temperatures and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The use of a Schlenk line or glovebox for handling air- and moisture-sensitive reagents is highly recommended.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd). | Ensure a strictly inert atmosphere. Use fresh, high-quality catalyst and ligand. |
| Insufficiently active base or wet solvent. | Use freshly opened, anhydrous base and solvent. Ensure glassware is flame-dried. | |
| Reaction temperature is too low. | Ensure the oil bath is at the correct temperature (100-110 °C). | |
| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation). | Ensure the inert atmosphere is maintained. Check the purity of starting materials. |
| Double amination (reaction at C5-Br). | This is less likely with Xantphos but can occur. Adjusting the stoichiometry or ligand may help. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the chromatography mobile phase. Consider a different stationary phase if necessary. |
References
- Patent WO2012065535A1: Preparation method of anilinic compounds. This patent describes a Buchwald-Hartwig approach for synthesizing similar substituted anilines.
-
Buchwald-Hartwig Amination Overview: A general review of the Buchwald-Hartwig amination provides a strong theoretical background for the reaction mechanism and conditions. Source: Organic Chemistry Portal, URL: [Link]
- Patent CN102372669A: Method for preparing this compound. This patent provides a specific example of the synthesis, which aligns with the general protocol described.
Physicochemical properties of 2-(Azepan-1-yl)-5-bromoaniline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Azepan-1-yl)-5-bromoaniline
Introduction
In the landscape of medicinal chemistry and drug discovery, the aniline scaffold and its derivatives are of paramount importance, serving as foundational structures for a vast array of therapeutic agents.[1][2] The introduction of a bromine atom and a saturated heterocyclic moiety, such as azepane, can significantly modulate the physicochemical and pharmacological properties of the parent aniline molecule. The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in numerous FDA-approved drugs, valued for its ability to confer structural diversity and influence biological activity.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a compound of interest for researchers and drug development professionals.
Given the novelty of this specific molecule, this document integrates predicted data with established, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a self-validating framework for researchers aiming to synthesize or utilize this compound. Our focus is on delivering actionable insights into its solubility, ionization constant (pKa), and lipophilicity (logP), properties that are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[4]
Molecular Structure and Identifiers
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structure of this compound incorporates a bromine substituent at the 5-position and an azepane ring attached via a nitrogen atom at the 2-position of the aniline core.
-
IUPAC Name: this compound
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Molecular Formula: C₁₂H₁₇BrN₂
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SMILES: C1CCC(N(C2=C(C=C(C=C2)Br)N)CCCC1)
-
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the latest search, indicating its status as a potentially novel research chemical.
| Property | Value | Source |
| Molecular Weight | 285.18 g/mol | Calculated |
| Monoisotopic Mass | 284.05751 Da | Calculated |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational tools provide reliable initial estimates of a compound's properties, guiding experimental design and resource allocation. The following table summarizes key predicted physicochemical parameters.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa (strongest basic) | 4.8 ± 0.1 | Governs ionization state, impacting solubility, permeability, and receptor binding. The aniline nitrogen is the primary basic center. |
| logP | 3.9 ± 0.3 | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME). A value <5 is often targeted for oral drugs.[5] |
| Aqueous Solubility (logS) | -4.2 | Indicates low intrinsic solubility in water, suggesting formulation strategies may be required for in vivo studies. |
Note: Predictions are based on established algorithms and may vary slightly between different software packages. Experimental verification is essential.
Experimental Characterization Protocols
The following sections detail robust, step-by-step methodologies for the experimental determination of the critical physicochemical properties of this compound.
Determination of Aqueous and pH-Dependent Solubility
Expertise & Rationale: The solubility of an ionizable compound like this compound is highly dependent on pH. The presence of the basic aniline functional group dictates that its solubility will increase significantly in acidic conditions due to the formation of a more polar, water-soluble salt. This protocol is designed to systematically assess solubility across a physiologically relevant pH range.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility class of an organic amine.
Step-by-Step Protocol: [6][7][8]
-
Preparation: Prepare stock solutions of 5% (w/v) HCl and 5% (w/v) NaOH in deionized water.
-
Water Solubility: Accurately weigh approximately 1-2 mg of the compound into a clean glass vial. Add 1 mL of deionized water. Cap the vial and vortex vigorously for 60 seconds. Visually inspect for complete dissolution against a dark background.
-
Acid Solubility: To a fresh 1-2 mg sample, add 1 mL of 5% HCl solution. Vortex for 60 seconds. Observe for dissolution. The amine group is expected to protonate, forming a hydrochloride salt, which should readily dissolve.[9]
-
Base Solubility: To a fresh 1-2 mg sample, add 1 mL of 5% NaOH solution. Vortex for 60 seconds. As an amine, the compound is expected to remain in its neutral, less soluble form and will likely be insoluble.
-
Interpretation:
-
Solubility in 5% HCl but not in water or 5% NaOH classifies the compound as a base (Class B), which is the expected outcome for this aniline derivative.
-
Determination of Ionization Constant (pKa)
Expertise & Rationale: The pKa value is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the pKa of the conjugate acid (BH+) is the relevant parameter. Potentiometric titration is a robust and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added, allowing for the precise determination of the inflection point corresponding to the pKa.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure complete dissolution at the start of the titration.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point, or from the pH value at the half-equivalence point. Various computational methods can be applied for precise pKa calculation from titration data.[10][11][12]
Determination of Partition Coefficient (logP)
Expertise & Rationale: The n-octanol/water partition coefficient (logP) is the industry standard measure of a drug's lipophilicity.[5] The "shake-flask" method is the gold standard, providing a direct measurement of the compound's partitioning behavior between an aqueous and a lipid-mimicking phase.[13] An HPLC-based method can also be used for higher throughput.[14][15]
Shake-Flask Protocol (OECD Guideline 107):
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Partitioning: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume of this solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
Implications for Drug Discovery and Development
The interplay of physicochemical properties dictates a compound's journey through the body. Understanding these parameters for this compound is crucial for predicting its drug-like potential.
Property-ADME Relationship Diagram
Caption: Relationship between core physicochemical properties and ADME profile.
-
Absorption: The predicted low aqueous solubility (logS -4.2) suggests that dissolution might be a rate-limiting step for oral absorption. However, its basic pKa means that in the acidic environment of the stomach, it will form a soluble salt, potentially aiding initial dissolution. The predicted logP of ~3.9 is within a favorable range for passive diffusion across the gut wall.
-
Distribution: A moderate-to-high logP suggests the compound will likely distribute into tissues from the systemic circulation. This lipophilicity may also facilitate crossing the blood-brain barrier, a key consideration for CNS targets.
-
Metabolism & Excretion: Lipophilic compounds are more likely to be substrates for metabolic enzymes (e.g., Cytochrome P450s). The aniline moiety itself is susceptible to various metabolic transformations. The ionization state, governed by pKa, will influence renal excretion.
Safety and Handling
While specific toxicity data for this compound is not available, data from analogous bromoaniline compounds should be used for preliminary safety assessments.
-
General Hazards: Bromoaniline derivatives are often classified as harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[16][17] Some are toxic if inhaled.
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be sensitive to light and air.[17]
Conclusion
This compound is a molecule with physicochemical properties that position it as an intriguing scaffold for drug discovery. Its predicted basicity, significant lipophilicity, and low intrinsic aqueous solubility create a characteristic profile that must be carefully managed in a research setting. The experimental protocols detailed in this guide provide a clear and robust framework for validating the predicted properties and generating the empirical data necessary to advance this compound through the drug development pipeline. A thorough understanding and experimental confirmation of its solubility, pKa, and logP are indispensable first steps in unlocking its full therapeutic potential.
References
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Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
-
Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Available from: [Link]
-
PubMed. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
-
ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Available from: [Link]
-
ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
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Occhem.com. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]
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Web.mnstate.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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De Anza College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]
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National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]
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ResearchGate. (2025). A facile synthesis of poly(aniline-co-o-bromoaniline) copolymer: Characterization and application as semiconducting material. Available from: [Link]
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National Institutes of Health. (n.d.). 3-Bromoaniline. Available from: [Link]
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National Institutes of Health. (n.d.). 2-Bromo-5-methoxyaniline. Available from: [Link]
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PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]
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National Institutes of Health. (n.d.). Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. Available from: [Link]
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MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]
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National Institutes of Health. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]
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National Institutes of Health. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline. Available from: [Link]
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MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]
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MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
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PubMed. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]
-
Chemsrc. (2025). 2-Bromoaniline. Available from: [Link]
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National Institutes of Health. (n.d.). 2-Bromo-5-fluoroaniline. Available from: [Link]
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A Technical Guide to the Spectral Characterization of 2-(Azepan-1-yl)-5-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of 2-(Azepan-1-yl)-5-bromoaniline, a molecule of interest in medicinal chemistry and drug discovery. The azepane moiety is a significant pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[1] The strategic incorporation of a bromoaniline scaffold offers avenues for further functionalization, making a thorough understanding of its spectral properties essential for synthesis confirmation, quality control, and metabolic studies. This document details the principles, experimental protocols, and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis of the title compound. By synthesizing data from structurally related molecules, this guide offers a robust framework for the identification and characterization of this compound.
Introduction: The Significance of this compound
The fusion of an azepane ring with a bromoaniline core presents a compelling scaffold for drug development. Azepane derivatives are prevalent in a variety of biologically active compounds, highlighting their importance in medicinal chemistry.[2] The bromoaniline component not only influences the electronic properties of the molecule but also serves as a versatile handle for synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR). Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable. This guide will delve into the expected NMR, IR, and MS spectral signatures of this compound, providing a predictive and practical resource for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the comprehensive mapping of the molecular structure.
Experimental Protocol: NMR Spectrum Acquisition
A standard approach for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram: NMR Experimental Workflow
Caption: A simplified workflow for acquiring an FT-IR spectrum using an ATR accessory.
Predicted IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the aniline, C-H bonds of the aromatic and aliphatic portions, C=C bonds of the aromatic ring, and the C-N and C-Br bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |
| N-H Bend (Aniline) | 1600 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Spectrum Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this compound, LC-MS is a suitable method.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules, which would be appropriate for this compound.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
Diagram: Mass Spectrometry Workflow
Caption: A general workflow for obtaining a mass spectrum via LC-MS.
Predicted Mass Spectral Data
The mass spectrum of this compound will provide crucial information for its identification.
-
Molecular Ion Peak ([M]⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
-
Calculated monoisotopic mass for C₁₂H₁₇⁷⁹BrN₂: 268.0629 g/mol
-
Calculated monoisotopic mass for C₁₂H₁₇⁸¹BrN₂: 270.0609 g/mol
-
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways may include:
-
Loss of the azepane ring or fragments thereof.
-
Cleavage of the C-N bond connecting the azepane ring to the aniline.
-
Conclusion
The comprehensive spectral characterization of this compound through the synergistic use of NMR, IR, and MS is fundamental for its unambiguous identification and quality assessment. This guide provides a detailed predictive framework for the expected spectral data based on the analysis of its constituent functional groups and structural motifs. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers and drug development professionals can confidently synthesize, purify, and characterize this promising chemical entity, paving the way for its further exploration in medicinal chemistry.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
- Azepane-2,3-dione | CAS 37840-08-7 | C6H9NO2 - Benchchem. (URL: )
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Technical Whitepaper: Structural Analysis of 2-(Azepan-1-yl)-5-bromoaniline
Disclaimer: As of January 2026, a public domain crystal structure for 2-(Azepan-1-yl)-5-bromoaniline has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in readily accessible peer-reviewed literature. The synthesis of related bromoaniline derivatives is documented, but a definitive single-crystal X-ray diffraction analysis for this specific molecule is not available.
This guide has been constructed as a predictive and methodological framework, outlining the established techniques and expected structural features for a compound of this nature. It is intended for researchers, scientists, and drug development professionals as a blueprint for future crystallographic studies.
Executive Summary
Bromoaniline derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity and significant biological activity.[1][2] The introduction of a seven-membered azepane ring introduces conformational complexity and alters the electronic and steric profile, potentially influencing intermolecular interactions critical for drug-receptor binding or crystal packing. This document provides a comprehensive technical guide to the hypothetical synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It serves as an expert-level protocol and interpretive framework, grounded in established principles of crystallography and the known behavior of related chemical moieties.
Introduction: The Significance of Substituted Bromoanilines
Aniline and its halogenated derivatives are crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals and dyes.[3][4] The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) and can participate in halogen bonding, a key non-covalent interaction in crystal engineering and molecular recognition.[3] The therapeutic potential of brominated anilines is an area of growing interest, with demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties.[1]
The target molecule, this compound, combines three key structural features:
-
A Bromoaniline Core: Provides a rigid aromatic platform and a site for halogen bonding.
-
An Amino Group: A classic hydrogen bond donor, crucial for forming predictable supramolecular synthons.
-
An Azepane Substituent: A large, flexible saturated ring that will significantly influence the molecule's three-dimensional shape and packing efficiency.
Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular forces through SC-XRD is paramount for rational drug design and the development of novel materials.[5][6]
Proposed Synthesis and Crystallization Protocol
While a specific synthesis for the title compound is not published, a plausible route can be designed based on established methods for analogous anilines.[7][8]
Synthetic Pathway
A probable synthetic approach involves the nucleophilic aromatic substitution of a suitably activated brominated benzene derivative with azepane.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 2,4-dibromo-1-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF), add azepane (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group facilitates the substitution reaction.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Nitro Group Reduction: Dissolve the crude nitro-intermediate in ethanol. Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C, to reduce the nitro group to the primary amine.[7]
-
Purification: Purify the final product, this compound, using silica gel column chromatography to achieve high purity suitable for crystallization.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often challenging step in the crystallographic workflow.[9][10]
Recommended Method: Slow Evaporation
-
Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) to find one in which it is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Crystallization: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment. Crystals should form over a period of several days to weeks.
Crystal Structure Determination: A Methodological Guide
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[11][12] The process relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique pattern of reflections.[13][14]
Experimental Workflow
The standard workflow for SC-XRD analysis involves several key stages.[9]
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibration. It is then rotated while being irradiated with a monochromatic X-ray beam.[10] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[14]
-
Structure Solution: The collected data is processed, and the "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit.[15]
Below is a diagram illustrating the standard workflow for single-crystal X-ray diffraction.
Caption: Standard workflow for single-crystal X-ray structure determination.
Predicted Structural Analysis
Based on the known structures of related compounds, we can predict the key structural features of this compound.
Crystallographic Data (Hypothetical)
The following table outlines the type of data that would be generated from a successful SC-XRD experiment.
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₁₂H₁₇BrN₂ | Confirms the elemental composition of the crystal. |
| Formula Weight | 269.18 g/mol | Derived from the chemical formula. |
| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell.[9] |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell.[9] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating lattice unit. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | Integer (e.g., 4) | The number of molecules per unit cell. |
| Density (calculated) | g/cm³ | The theoretical density of the crystal. |
| R-factor (R₁) | < 0.05 (for a good quality structure) | A measure of the agreement between the crystallographic model and the data. |
Predicted Molecular Geometry and Supramolecular Interactions
-
Aniline Moiety: The bromoaniline ring is expected to be planar. The C-Br and C-N bond lengths will be consistent with standard values for sp²-hybridized carbons.
-
Azepane Conformation: The seven-membered azepane ring is highly flexible and will likely adopt a stable chair or boat conformation to minimize steric strain. The precise conformation will be a key finding of the structural analysis.
-
Intermolecular Interactions: The primary amino group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor. We predict the formation of N-H···N hydrogen bonds, linking molecules into chains or dimers. Furthermore, the bromine atom may participate in C-Br···π or C-Br···N halogen bonds, further stabilizing the crystal packing.
The diagram below illustrates the potential intermolecular hydrogen bonding that could define the crystal packing.
Caption: Predicted primary intermolecular hydrogen bonding motif.
Implications for Drug Development
A definitive crystal structure would provide invaluable insights for drug development:
-
Structure-Activity Relationship (SAR): Correlating the precise 3D structure with biological activity can guide the synthesis of more potent and selective analogs.[16]
-
Pharmacophore Modeling: The determined conformation and interaction points can be used to build computational models for virtual screening of compound libraries.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and stability, which are critical for drug formulation.[9]
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The predicted interplay of hydrogen and halogen bonding, governed by the conformation of the flexible azepane ring, makes this molecule a compelling target for crystallographic investigation. The resulting structural data would be a significant contribution to the fields of medicinal chemistry and crystal engineering, providing a deeper understanding of how molecular architecture dictates macroscopic properties.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
- BenchChem. (2025). The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide.
- Structural Biology & Bioinformatics Guide. (2026). Protein X-ray Crystallography & Protein Structure Determination.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
- Liskon Biological. (2024, September 27). Application areas of p-bromoaniline.
- Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube.
- ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.
- Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
- Alzoman, N. Z., El-Emam, A. A., Ghabbour, H. A., Kumar, C. S., & Fun, H. K. (n.d.). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. National Institutes of Health.
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
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An In-depth Technical Guide to the Solubility of 2-(Azepan-1-yl)-5-bromoaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive scientific overview of the solubility of 2-(Azepan-1-yl)-5-bromoaniline. Due to the absence of specific quantitative solubility data for this compound in publicly available scientific literature, this document focuses on establishing a robust theoretical framework for solubility prediction based on its molecular structure. Furthermore, it furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility via the isothermal equilibrium method. The guide is designed to be a critical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions for synthesis, purification, formulation, and process development involving this compound.
Introduction: The Compound and the Challenge
This compound is a substituted aromatic amine featuring a bromoaniline core and a saturated seven-membered azepane ring. Such structures are common scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. The solubility of these intermediates is a critical physical property that governs every stage of their use, from the selection of reaction media and purification solvents to the design of final product formulations.
The fundamental challenge addressed in this guide is the lack of empirical solubility data for this compound. This necessitates a first-principles approach, beginning with a predictive analysis based on molecular structure and culminating in a reliable method for experimental verification.
Physicochemical Profile and Predictive Solubility Analysis
The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[1][2] An analysis of the this compound structure reveals a molecule with distinct regions of varying polarity:
-
Polar Moiety: The primary amine (-NH₂) group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.
-
Nonpolar Moieties: The bromophenyl ring and the large, saturated azepane ring are predominantly nonpolar and will primarily engage in weaker van der Waals interactions.
This amphiphilic nature suggests a nuanced solubility profile. The presence of the halogen (bromine) and the bulky aliphatic ring diminishes its affinity for highly polar solvents like water, while the amine group prevents it from being exclusively soluble in purely nonpolar solvents.
Predicted Qualitative Solubility Profile
Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High to Moderate | These solvents possess strong dipole moments that can effectively interact with the polar amine group. Their nonpolar components can also solvate the aromatic and aliphatic portions of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can hydrogen bond with the amine group. However, the large nonpolar surface area of the solute may limit high solubility compared to smaller, more polar solutes. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute can interact favorably with these solvents via π-stacking. However, the polar amine group will be poorly solvated, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | These solvents lack the ability to effectively solvate the polar amine group, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of moderate polarity and the ability to engage in van der Waals interactions, making them suitable for many aromatic amines.[3] |
Note: All predictions are for ambient temperature. Solubility is highly dependent on temperature and is expected to increase with heating for most solid-liquid systems.[4][5]
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
For applications requiring precise knowledge of solubility, experimental determination is non-negotiable. The isothermal equilibrium method, often called the "shake-flask" method, is the gold standard for accurately measuring the equilibrium solubility of a solid compound in a solvent.[6] The protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.
Step-by-Step Methodology
-
Material Preparation:
-
Ensure the this compound sample is pure and crystalline. The presence of impurities can significantly alter solubility measurements.
-
Use high-purity (e.g., HPLC grade) solvents to avoid confounding results.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Creation of a Supersaturated Slurry:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in each vial. The key is to ensure that a significant amount of undissolved solid remains visible throughout the experiment. This confirms that the solution is saturated.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant-temperature environment (e.g., an incubator shaker, a temperature-controlled water bath, or a stirring plate with a temperature probe).
-
Agitate the slurries at a constant, vigorous rate for a predetermined period (typically 24 to 72 hours). The goal is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Causality Check: A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended for a new system to confirm that the measured concentration no longer changes over time, thereby validating that equilibrium has been achieved.
-
-
Sample Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle for a short period while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a fine-pore (e.g., 0.22 or 0.45 µm) syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent (e.g., PTFE for most organic solvents).
-
Causality Check: Filtration is a critical step to remove all undissolved microcrystals. Failure to do so will lead to an overestimation of solubility. Pre-saturating the filter by passing a small amount of the solution through it first can prevent loss of solute due to adsorption.
-
-
Concentration Analysis:
-
Accurately determine the concentration of this compound in the filtered sample. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and does not degrade in the solvent. A calibration curve is also required.
-
Gravimetric Analysis: Involves carefully evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. This method is simpler but can be less accurate due to potential solvent retention or compound volatility.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).
-
Crucially, always report the temperature at which the measurement was conducted (e.g., "25.4 mg/mL in Ethanol at 25 °C").
-
Visualized Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While no published quantitative data exists for the solubility of this compound, a systematic approach grounded in physicochemical principles can guide its effective use. The predictive analysis presented here suggests moderate solubility in polar aprotic and protic organic solvents, with lower solubility in nonpolar media. For any application in research or development where precision is paramount, this predictive framework must be supplemented with rigorous experimental data. The detailed isothermal equilibrium protocol provided in this guide offers a robust and reliable method for obtaining this critical information, empowering scientists to optimize their processes and accelerate their research goals.
References
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ResearchGate. "How to determine the solubility of a substance in an organic solvent?". ResearchGate. Accessed January 17, 2026. [Link]
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University of California, Davis. "Experiment: Solubility of Organic & Inorganic Compounds". UCDavis Chem LibreTexts. Accessed January 17, 2026. [Link]
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Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube. Accessed January 17, 2026. [Link]
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Faculty of Science, Tanta University. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". Tanta University. Accessed January 17, 2026. [Link]
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Cengage Learning. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis". Cengage. Accessed January 17, 2026. [Link]
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ResearchGate. "Characterization and solubility measurement and prediction of selected arylamines in hexane, methanol and benzene". ResearchGate. Accessed January 17, 2026. [Link]
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Palmer, D. S., et al. "Physics-Based Solubility Prediction for Organic Molecules". Chemical Reviews. Accessed January 17, 2026. [Link]
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Chemistry LibreTexts. "Properties of amines". Chemistry LibreTexts. Accessed January 17, 2026. [Link]
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Mitchell, J. B. O., et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water". Nature. Accessed January 17, 2026. [Link]
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National Center for Biotechnology Information. "2-Bromoaniline". PubChem Compound Database. Accessed January 17, 2026. [Link]
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Razus, A. C., et al. "AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES". Revue Roumaine de Chimie. Accessed January 17, 2026. [Link]
-
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Potential biological activity of azepane-substituted anilines
An In-Depth Technical Guide to the Potential Biological Activity of Azepane-Substituted Anilines
Authored by: A Senior Application Scientist
Foreword: Unlocking New Therapeutic Frontiers with Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with unique biological profiles. The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3] Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a variety of biological targets.[2][4] When coupled with the aniline moiety—a fundamental building block in countless pharmaceuticals—the resulting azepane-substituted aniline framework presents a fertile ground for exploring new chemical space and addressing unmet medical needs.
This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols, and offer insights into the critical structure-activity relationships that govern their efficacy.
Part 1: Synthesis and Chemical Elaboration
The generation of a diverse library of azepane-substituted anilines hinges on robust and versatile synthetic methodologies. The construction of the core azepane ring is a key challenge, often approached through strategies like ring-closing reactions or the expansion of smaller, more readily available cyclic compounds like piperidines.[5]
Recent advancements have provided more direct and efficient routes. Photochemical dearomative ring expansion of nitroarenes, for example, allows for the transformation of a six-membered benzenoid framework into a seven-membered azepane ring in just two steps, mediated by blue light at room temperature.[6][7] This method offers a modular approach to creating complex and polysubstituted azepanes from simple starting materials.[6]
Causality in Synthetic Strategy: The Rationale for Catalysis
The choice of synthetic route is dictated by the desired substitution pattern and the need for efficiency and scalability. Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with anilines have emerged as a powerful method for creating trifluoromethyl-substituted azepine derivatives.[8] The catalyst's role is crucial; it facilitates the initial amination and the subsequent intramolecular cyclization in a single pot, which is a significant advantage in reducing step count and improving overall yield.
Representative Synthetic Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization
This protocol describes a generalized procedure for the synthesis of a trifluoromethyl-substituted azepine-2-carboxylate derivative, a close analogue and precursor to many biologically active azepane compounds.
Objective: To synthesize an azepine derivative via a one-pot reaction involving an allenyne and a substituted aniline.
Materials:
-
Functionalized allenyne (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: A dry Schlenk flask is charged with a magnetic stir bar, CuI (10 mol%), and the functionalized allenyne (1.0 equiv).
-
Inerting: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Anhydrous solvent is added via syringe, followed by the substituted aniline (1.2 equiv).
-
Reaction: The reaction mixture is heated to the optimized temperature (e.g., 80-110°C) and stirred vigorously for the required duration (typically 12-24 hours), monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired azepine product.[8]
-
Validation: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Part 2: Biological Activity and Therapeutic Applications
The structural features of azepane-substituted anilines make them versatile candidates for targeting a wide range of biological systems. Their derivatives have shown significant promise in oncology, immunology, and the treatment of central nervous system disorders.[1][5]
Oncology and Immunotherapy: PTPN2/PTPN1 Inhibition
A highly promising application for this class of compounds is in cancer immunotherapy. Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of inflammatory signaling pathways that suppress anti-tumor immunity.[9] Their inhibition can enhance the function of T-cells and Natural Killer (NK) cells, thereby "releasing the brakes" on the immune system to attack cancer cells.[9][10]
Novel azepane-containing derivatives have been developed as potent, nanomolar-level inhibitors of both PTPN2 and PTPN1, demonstrating significant potential to sensitize T-cell anti-tumor responses.[9][10]
Quantitative Data: In Vitro Inhibitory Activity
| Compound ID | Target | IC₅₀ (nM) | Key Structural Feature | Reference |
| Compound 4 | PTPN2 | < 10 | Azepane-substituted core | [9] |
| Compound 4 | PTPN1 | < 10 | Azepane-substituted core | [9] |
| ABBV-CLS-484 | PTPN2/PTPN1 | Data not specified | Clinical trial candidate | [9] |
Note: Specific IC₅₀ values for Compound 4 were stated as being in the nanomolar range in the source material, but precise figures were not provided in the abstract.[9]
Mechanism of Action: PTPN2/PTPN1 Inhibition Pathway
PTPN2 and PTPN1 act by dephosphorylating key signaling molecules in the JAK-STAT and T-cell receptor (TCR) pathways. Inhibition of these phosphatases by azepane-based compounds prevents this dephosphorylation, leading to sustained activation of these pro-inflammatory and anti-tumor pathways.[9]
Caption: PTPN2/PTPN1 Inhibition Pathway by Azepane Derivatives.
Other Potential Therapeutic Areas
The versatility of the azepane scaffold is evident from the broad spectrum of biological activities reported for its derivatives.[1] These include:
-
Anti-tubercular and Antimicrobial Agents [1]
-
Anti-Alzheimer's Disease Agents [1]
-
Histamine H₃ Receptor Inhibitors [1]
-
α-Glucosidase Inhibitors for diabetes management[1]
Part 3: Structure-Activity Relationship (SAR)
The biological activity of azepane-substituted anilines is profoundly influenced by their three-dimensional structure and the nature of substituents on both rings. The conformational flexibility of the seven-membered azepane ring is a decisive factor, allowing it to adopt various conformations to fit optimally into a target's binding pocket.[2][4]
The goal of SAR studies is to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties. This involves altering substituents at different positions to probe interactions with the biological target.
Caption: General workflow for SAR exploration of the azepane-aniline scaffold.
Part 4: Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized compounds, rigorous and reproducible biological assays are essential. The following protocol outlines a self-validating system for an in vitro enzyme inhibition assay, using PTPN2 as an example.
Protocol: In Vitro PTPN2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., an azepane-substituted aniline) against the PTPN2 enzyme.
Principle: The assay measures the enzymatic activity of PTPN2, which dephosphorylates a synthetic substrate. The product of this reaction is fluorescent. An effective inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human PTPN2 enzyme
-
Fluorescent phosphatase substrate (e.g., DiFMUP)
-
Assay Buffer (e.g., HEPES, NaCl, DTT, EDTA, BSA)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor.
-
Reaction Mixture: In each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Compound Addition: Add 1 µL of the serially diluted test compound to the corresponding wells. For control wells, add 1 µL of DMSO (negative control, 100% activity) or 1 µL of a known potent inhibitor (positive control, 0% activity).
-
Enzyme Addition: Add 25 µL of PTPN2 enzyme solution (at a pre-determined optimal concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorescent substrate (DiFMUP) to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 355/460 nm) and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [(Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for a PTPN2 in vitro fluorescence-based inhibition assay.
Part 5: Future Perspectives and Conclusion
The azepane-substituted aniline scaffold is a testament to the power of rational drug design. The existing body of research strongly suggests that these compounds are highly versatile and possess significant therapeutic potential across multiple disease areas, most notably in oncology.[1][9] The development of novel, highly active azepane-containing analogs remains a vibrant and important area of medicinal chemistry.[1]
Future research should focus on:
-
Expanding Chemical Diversity: Exploring novel substitution patterns on both the azepane and aniline rings to improve potency and selectivity for new biological targets.[8]
-
Advanced Synthetic Methods: Developing more efficient and environmentally benign synthetic strategies to accelerate the discovery process.[5]
-
Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable clinical candidates.
References
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- BenchChem. (n.d.). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. BenchChem.
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- Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Various Authors. (2024-2025). Collection of articles on azepane synthesis and activity.
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- Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390.
- Oohara, T., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry, 25(23), 6330-6344.
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A Technical Guide to the Structure-Activity Relationship of Bromoaniline Derivatives in Drug Discovery
Foreword: Beyond the Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, acting as privileged structures from which a multitude of bioactive compounds can be derived. Bromoaniline is one such scaffold. Its elegant simplicity—a benzene ring functionalized with both an amino and a bromo group—belies a complex and tunable electronic character that makes it an invaluable starting point for drug design.[1][2] This guide is crafted not as a mere academic review, but as a field-proven manual for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between the structure of bromoaniline derivatives and their resultant biological activity, moving beyond simple observation to understand the causal relationships that govern efficacy. Our focus is on the "why"—the rationale behind synthetic choices and the mechanistic underpinnings of activity—to empower you to design more potent, selective, and successful therapeutic agents.
The Bromoaniline Core: A Duality of Electronic Influence
The utility of the bromoaniline scaffold is rooted in the electronic tug-of-war exerted by the amino (-NH₂) and bromo (-Br) substituents on the aromatic ring. Understanding this balance is fundamental to predicting and modulating the molecule's reactivity and interaction with biological targets.
-
Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons is delocalized into the π-system of the benzene ring through resonance (+M effect). This significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic substitution.[3]
-
Bromo Group (-Br): The bromine atom exerts two opposing effects. Due to its high electronegativity, it withdraws electron density from the ring through the sigma (σ) bond framework (a -I inductive effect).[4] Simultaneously, its lone pairs can be donated into the ring via resonance (a +M effect), directing electrophiles to the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring compared to aniline, yet still maintaining the ortho/para directing nature.[4]
This duality is the key to the structure-activity relationship (SAR). The position of the bromine atom (ortho, meta, or para relative to the amino group) critically modulates the scaffold's electronic distribution, steric profile, and hydrogen bonding potential, thereby influencing its pharmacological properties.
Caption: Core bromoaniline scaffold illustrating variable substitution points.
Strategic Synthesis: Building a Chemically Diverse Library
A robust SAR study hinges on the systematic synthesis of a diverse library of analogues. The dual reactivity of the bromoaniline scaffold—the nucleophilic amino group and the bromine atom amenable to coupling reactions—provides a rich toolkit for molecular diversification.[1]
A common and effective strategy involves a two-pronged approach: modification of the amino group followed by functionalization at the bromine position, or vice-versa. Condensation of the amino group with various aldehydes to form Schiff bases is a widely used method to introduce significant structural diversity and explore different pharmacophores.[5]
General Synthetic Workflow for Bromoaniline Derivatives
The following workflow represents a self-validating system. Each step includes characterization to ensure the integrity of the intermediate before proceeding, which is critical for the reliability of the final biological data.
Caption: A validated workflow for the synthesis of a bromoaniline derivative library.
Structure-Activity Relationship in Anticancer Agents
Bromoaniline derivatives have demonstrated significant potential as anticancer agents, with activity often linked to the inhibition of key cellular proteins like heat shock protein 90 (HSP90) or various kinases.[6][7][8] The SAR in this context is often dictated by the molecule's ability to fit into a specific binding pocket and form key interactions.
The bromine atom is not merely a passive substituent. Its size and lipophilicity can enhance binding in hydrophobic pockets, and its ability to form halogen bonds—a type of non-covalent interaction—can be critical for target affinity and selectivity. A review of multiple studies reveals a recurring theme: the presence and position of the bromo group, combined with other substituents, are crucial determinants of cytotoxic potency.[9][10]
Quantitative SAR Data: Anticancer Activity
The following table summarizes representative data from studies on bromo-substituted compounds, illustrating the impact of structural modifications on anticancer activity.
| Derivative Class | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Bromo-quinoline | 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [11][12] |
| Bromo-quinoline | 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervix) | 6.7 - 25.6 | [11][12] |
| Bromo-chalcone | 2-Chloro aniline derivative | A431 (Skin) | ~150 (at 25% viability) | [13] |
| Thiazolidinone | Bromo on phenylethyl amino group | MDA-MB-231 (Breast) | < 50 | [9] |
| Rhodanine | 4-dimethylaminobenzylidene | A2780 (Ovarian) | 4.4 | [14] |
Causality Insights: The high potency of compounds like 5,7-dibromo-8-hydroxyquinoline suggests that multiple bromine atoms can significantly enhance activity, likely by occupying specific hydrophobic sub-pockets within the target protein and forming multiple halogen bonds.[11] In contrast, the activity of the bromo-chalcone derivative is more modest, indicating that the overall molecular conformation and the nature of other substituents are equally important for achieving high potency.[13]
Structure-Activity Relationship in Antimicrobial Agents
The fight against antimicrobial resistance necessitates the development of novel chemical entities. Bromoaniline derivatives have emerged as a promising class of antimicrobial agents.[15] SAR studies in this area aim to optimize compounds for increased potency against bacteria (low Minimum Inhibitory Concentration - MIC) while minimizing toxicity to human cells (high Selectivity Index - SI).[16]
Key SAR principles identified from various studies include:
-
Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can facilitate passage through the bacterial cell membrane.[16][17]
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, crucial for interacting with bacterial enzymes or other targets.
-
Steric Factors: The position and size of substituents influence how the molecule interacts with the active site of its target. For instance, para-substituted electronegative groups have been identified as positive predictors of antibacterial activity.[16]
Quantitative SAR Data: Antimicrobial Activity
| Derivative Class | Key Structural Features | Target Organism | MIC (µg/mL) | Citation |
| Bromophenol | 3-bromo-2,6-dihydroxyacetophenone | S. aureus (MRSA) | - (Good activity noted) | [18] |
| Bromoindole | 6-bromoindolglyoxylamide spermine | S. aureus | - (Potent activity noted) | [15] |
| Bromoindole | 6-bromoindolglyoxylamide spermine | P. aeruginosa | - (Enhances antibiotics) | [15] |
| Thiazole-based | Para electronegative substituent | S. aureus | 0.25 | [16] |
Causality Insights: The potent activity of the 6-bromoindolglyoxylamide spermine derivative is attributed to its polyamine chain, which facilitates rapid membrane permeabilization and depolarization in bacteria.[15] This highlights a key SAR principle: the bromoaniline core can serve as an anchor or modulating element for a separate pharmacophore (the polyamine chain) that is responsible for the primary mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move from qualitative observations to predictive models, Quantitative Structure-Activity Relationship (QSAR) analysis is an indispensable tool.[19] QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the in silico prediction of the activity of novel, unsynthesized molecules, thereby saving significant time and resources.[20][21]
The workflow for a typical QSAR study is a systematic process designed to produce a statistically robust and predictive model.
Caption: Standard workflow for developing a predictive QSAR model.
For aniline derivatives, QSAR studies have successfully identified key descriptors correlated with properties like lipophilicity, which is crucial for drug absorption and distribution.[17] Descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity have been shown to be effective predictors.[17]
Detailed Experimental Protocols
To ensure reproducibility and adherence to best practices, this section provides step-by-step methodologies for key experiments in a typical SAR study of bromoaniline derivatives.
Protocol 1: Synthesis of a (E)-1-(4-bromophenyl)-N-(4-methoxybenzylidene)aniline
This protocol details the synthesis of a representative Schiff base derivative, a common step in creating a diverse library.
-
Reagents & Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromoaniline (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude solid product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The spectral data must be consistent with the expected structure.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromoaniline derivatives in culture medium. Replace the old medium in the plate with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of bromoaniline derivatives is a rich and dynamic field. This guide has established that the biological activity of these compounds is not governed by a single feature, but by a delicate balance of electronic effects, lipophilicity, steric profile, and the potential for specific non-covalent interactions like halogen bonding. The bromine atom is a uniquely versatile tool, enabling fine-tuning of these properties and serving as a synthetic handle for further diversification.
Future research should focus on leveraging predictive QSAR and machine learning models to explore a wider chemical space in silico before committing to synthesis.[21][22] Elucidating specific molecular targets and their binding modes through X-ray crystallography and molecular docking will be crucial for transitioning from broad-spectrum cytotoxic or antimicrobial agents to highly selective, next-generation therapeutics. The bromoaniline scaffold, with its proven track record and inherent tunability, will undoubtedly remain a cornerstone of these future drug discovery efforts.
References
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. scite.ai. [Link]
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Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega. [Link]
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Explain why Anilin gives 2,4,6 Tribromo product on run with bromine but i.. (2024). Filo. [Link]
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SAR of the anticancer activity of the new compounds 4a-c and 5a-c. (n.d.). ResearchGate. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). DSpace Repository. [Link]
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ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024). YouTube. [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). ResearchGate. [Link]
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Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [Link]
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A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). MDPI. [Link]
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A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PubMed. [Link]
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Bromination of Aniline. (n.d.). Khan Academy. [Link]
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Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. (2020). YouTube. [Link]
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Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (n.d.). PubMed. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). ACS Omega. [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. (2005). ResearchGate. [Link]
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Distinguishing compounds with anticancer activity by ANN using inductive QSAR descriptors. (2008). BMC Bioinformatics. [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). Molecules. [Link]
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Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. (n.d.). MDPI. [Link]
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QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). Scientific Reports. [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2009). ResearchGate. [Link]
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Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. (n.d.). MDPI. [Link]
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A Technical Guide to the In Silico Prediction of Protein Targets for 2-(Azepan-1-yl)-5-bromoaniline
Executive Summary
In the landscape of modern drug discovery, the early identification of a small molecule's biological targets is a critical step that dictates the trajectory of research and development. This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of protein targets for the novel chemical entity, 2-(Azepan-1-yl)-5-bromoaniline. By leveraging a multi-pronged computational strategy, we mitigate the inherent uncertainties of prediction and build a robust, evidence-based hypothesis for downstream experimental validation. This document details a systematic approach combining ligand-based and structure-based methodologies, culminating in data integration and pathway analysis to prioritize the most promising candidate targets. Each protocol is presented with the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only execute the steps but also understand the causality behind each experimental choice.
Introduction: The Imperative of Target Deconvolution
The journey from a chemical compound to a therapeutic agent is fraught with challenges, with a significant bottleneck being the identification of its mechanism of action. Understanding which proteins a molecule interacts with—a process known as target deconvolution—is fundamental to elucidating its therapeutic potential and predicting potential off-target effects.[1] Traditional experimental methods for target identification can be resource-intensive and time-consuming. In silico (computational) approaches offer a powerful alternative, enabling rapid, cost-effective screening of vast biological space to generate high-quality hypotheses.[2]
This guide focuses on a specific query molecule, this compound, as a case study to illustrate a robust and scientifically rigorous computational workflow. The objective is to move beyond a single-method prediction and instead build a convergence of evidence, thereby increasing the confidence in the final prioritized list of putative targets. We will explore methods that leverage data from millions of known bioactive molecules and thousands of protein structures to infer the most probable interactors for our query compound.
Compound Profile: this compound
Before initiating any target prediction, a thorough characterization of the query molecule is essential. This profile serves as the foundation for all subsequent computational analyses.
-
Chemical Structure:
-
SMILES: C1CCN(CC1)c2ccc(cc2N)Br
-
InChI: InChI=1S/C12H17BrN2/c13-10-7-8-12(14)c9-11(10)15-5-3-1-2-4-6-15
-
Molecular Formula: C₁₂H₁₇BrN₂
-
-
Physicochemical Properties (Predicted): A preliminary analysis of a compound's drug-likeness is crucial. These properties influence its pharmacokinetic and pharmacodynamic behavior.
| Property | Predicted Value | Significance |
| Molecular Weight | 269.18 g/mol | Within the typical range for small molecule drugs (Lipinski's Rule of Five). |
| LogP (Octanol-Water Partition Coefficient) | 3.25 | Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to target binding specificity and solubility. |
| Hydrogen Bond Acceptors | 2 (from N atoms) | Contributes to target binding specificity and solubility. |
| Polar Surface Area (PSA) | 29.24 Ų | Suggests good potential for oral bioavailability. |
Methodology: A Multi-Faceted In Silico Approach
Our strategy is built on the principle of methodological orthogonality. By combining ligand-based methods (which rely on the knowledge of other active molecules) with structure-based methods (which rely on the 3D structure of proteins), we can generate a more reliable set of predictions.[2][3]
Phase 1: Ligand-Based Target Prediction
This phase operates on the "similar property principle": structurally similar molecules tend to have similar biological activities.[3][4]
This is a rapid, foundational method to identify known protein targets of molecules that are structurally analogous to our query compound.
-
Causality: By quantifying molecular similarity, we can leverage the vast, publicly available bioactivity data to find immediate, testable hypotheses.[5]
-
Methodology:
-
Input: The SMILES string of the query molecule.
-
Database Selection: Utilize comprehensive bioactivity databases such as ChEMBL and PubChem .[5][6] These databases link chemical structures to experimental bioactivity data.
-
Fingerprint Generation: Convert the 2D chemical structures of the query and database compounds into molecular fingerprints (e.g., Morgan fingerprints). These are bit strings that encode structural features.[7]
-
Similarity Metric: Employ the Tanimoto coefficient (Tc) to quantify the similarity between the query fingerprint and each database compound's fingerprint. The Tc ranges from 0 (no similarity) to 1 (identical).[7][8][9]
-
Execution: Perform a similarity search using a platform like the ChEMBL web interface or programmatically via RDKit. Set a similarity threshold (e.g., Tc ≥ 0.85) to retrieve close analogs.
-
Data Extraction: For each analog meeting the threshold, extract the associated protein targets and bioactivity data (e.g., IC₅₀, Kᵢ).
-
Self-Validation: A high-confidence prediction arises when multiple distinct, yet structurally similar, compounds are all reported to be active against the same protein target.
-
This method abstracts molecular structures into a set of essential 3D features (a pharmacophore) required for biological activity, allowing for the identification of functionally similar but structurally diverse compounds.[10][11][12]
-
Causality: A pharmacophore model captures the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers) a ligand needs to bind to a target.[10][13] This approach can identify compounds that share a binding mode, even if their chemical scaffolds differ.
-
Methodology:
-
Tool Selection: Utilize a web server like SwissTargetPrediction , which combines 2D and 3D similarity measures against a library of known active compounds to predict targets.[14][15][16][17]
-
Input: Submit the SMILES string of the query molecule to the server.
-
Prediction Algorithm: The server compares the query molecule to its internal library of over 280,000 active compounds with known targets.[15] It calculates similarity scores and uses these to infer the most probable protein targets.
-
Output Analysis: The server returns a ranked list of predicted targets, often grouped by protein class. The "Probability" score reflects the confidence of the prediction based on the number and similarity of known ligands for that target.
-
Self-Validation: Cross-reference the top-ranked targets from this method with those found via chemical similarity searching. Overlapping results significantly strengthen the prediction.
-
Phase 2: Structure-Based Target Prediction
This phase is not constrained by the availability of known similar ligands. Instead, it directly assesses the potential physical interaction between our query molecule and a large panel of 3D protein structures.[18][19][20]
Inverse (or reverse) docking involves screening a single ligand against a library of macromolecular target structures to find the most favorable binding partners.[21]
-
Causality: This method simulates the binding process between the ligand and a potential protein target, calculating a "docking score" that estimates the binding affinity. A more favorable score suggests a higher likelihood of a physical interaction. This can uncover novel or unexpected targets.
-
Methodology:
-
Ligand Preparation:
-
Generate a 3D conformation of this compound from its SMILES string.
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization to obtain a low-energy, stable conformation.
-
-
Target Library Selection: Use a curated library of druggable binding sites, such as the sc-PDB database, which contains experimentally determined structures with known binding pockets.
-
Docking Simulation:
-
Select a docking program (e.g., AutoDock Vina, Glide, LeDock).
-
Systematically "dock" the prepared ligand into every binding site in the target library.
-
The algorithm will sample different positions and orientations (poses) of the ligand within the binding site and calculate a scoring function for each.
-
-
Scoring and Ranking: The primary output is a list of protein targets ranked by their docking score. The lower (more negative) the energy score, the more favorable the predicted binding interaction.
-
Post-Processing & Filtering:
-
Visually inspect the top-ranked binding poses. A plausible interaction should involve favorable contacts (e.g., hydrogen bonds, hydrophobic interactions) and good shape complementarity.
-
Filter results based on biological relevance to potential therapeutic areas of interest.
-
-
Self-Validation: Compare the top-ranked targets from inverse docking with the lists generated from the ligand-based methods. A target that is predicted by both a ligand-based method (suggesting functional similarity) and a structure-based method (suggesting physical complementarity) is a very high-confidence candidate.
-
Phase 3: Data Integration and Target Prioritization
The final and most critical phase involves synthesizing the data from all computational experiments to build a final, prioritized list of targets for experimental validation.
-
Causality: Any single in silico method can produce false positives. By requiring a potential target to be identified by at least two orthogonal methods, we significantly increase the signal-to-noise ratio and the confidence in our predictions.
-
Methodology:
-
Collate Data: Create a master table of all unique protein targets predicted by Similarity Searching, Pharmacophore Screening, and Inverse Docking.
-
Assign Evidence: For each target, note which method(s) predicted it.
-
Prioritize: Give the highest priority to targets that appear in the results of both a ligand-based method AND the structure-based method. Give secondary priority to targets predicted by two different ligand-based methods.
-
-
Causality: Proteins do not function in isolation. Identifying if the top-ranked candidate targets are part of a known biological pathway or protein-protein interaction network can provide crucial biological context and strengthen the overall hypothesis.[22]
-
Methodology:
-
Input: Take the list of high-confidence targets from the consensus scoring step.
-
Tool Selection: Use a pathway analysis tool such as STRING or Reactome .[23][24][25][26]
-
Execution: Submit the list of gene names or protein identifiers to the selected tool.
-
Analysis: The tool will perform a pathway enrichment analysis, determining if the submitted proteins are statistically over-represented in any specific KEGG pathways, GO terms, or other biological networks.[24][27]
-
Interpretation: A statistically significant enrichment in a particular pathway (e.g., a signaling cascade implicated in a specific disease) provides a powerful mechanistic hypothesis for the compound's potential effect.
-
Hypothetical Results and Interpretation
To illustrate the output of this workflow, the following tables present hypothetical results for this compound.
Table 1: Top Potential Targets Identified via Ligand-Based Methods
| Target Name | UniProt ID | Prediction Method | Confidence/Score | Rationale |
| Sigma-1 Receptor (S1R) | O00258 | SwissTargetPrediction | Probability: 0.85 | High similarity to known S1R ligands. |
| Dopamine Transporter (DAT) | Q01959 | ChEMBL Similarity | Tc: 0.88 to CHEMBL3456 | Close structural analog is a known DAT inhibitor. |
| Serotonin Transporter (SERT) | P31645 | SwissTargetPrediction | Probability: 0.79 | Pharmacophore fit with known SERT ligands. |
| Histamine H1 Receptor | P35367 | ChEMBL Similarity | Tc: 0.86 to CHEMBL7890 | Close structural analog is a known H1 antagonist. |
Table 2: Top Potential Targets Identified via Inverse Docking
| Target Name | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| Sigma-1 Receptor (S1R) | 6DK0 | -9.8 | H-bond with Glu172; Pi-cation with Tyr120. |
| Catechol-O-methyltransferase (COMT) | 3BWM | -9.5 | H-bond with Asn170; Hydrophobic interactions. |
| Dopamine Transporter (DAT) | 4XPA | -9.2 | Salt bridge with Asp79; Aromatic stacking. |
| FAAH1 | 3PPM | -8.9 | Covalent interaction with catalytic Ser241. |
Table 3: Consolidated and Prioritized Target List
| Priority | Target Name | Evidence | Pathway Implication |
| 1 (Highest) | Sigma-1 Receptor (S1R) | SwissTargetPrediction, Inverse Docking | Neuronal signaling, ER stress response |
| 1 (Highest) | Dopamine Transporter (DAT) | ChEMBL Similarity, Inverse Docking | Dopaminergic neurotransmission |
| 2 (High) | Serotonin Transporter (SERT) | SwissTargetPrediction | Serotonergic neurotransmission |
| 2 (High) | Histamine H1 Receptor | ChEMBL Similarity | Histaminergic signaling |
| 3 (Medium) | Catechol-O-methyltransferase (COMT) | Inverse Docking | Catecholamine metabolism |
Interpretation: The results strongly converge on the Sigma-1 Receptor and the Dopamine Transporter (DAT) as the highest-priority targets. Both were identified by orthogonal methods—ligand-based approaches suggesting functional similarity to known modulators, and structure-based docking predicting strong physical binding affinity. These targets are involved in crucial central nervous system (CNS) pathways, suggesting that this compound may have neuromodulatory activity. The secondary targets, SERT and H1R, also represent strong hypotheses backed by ligand-based data.
Conclusion and Future Directions
This guide has outlined a systematic, multi-faceted in silico workflow for the robust prediction of protein targets for a novel small molecule. By integrating chemical similarity searching, pharmacophore-based predictions, inverse molecular docking, and pathway analysis, we can build a compelling, evidence-based case for a select few high-priority targets.
-
In Vitro Binding Assays: Quantify the binding affinity of this compound to the top-predicted targets (e.g., S1R, DAT) using techniques like radioligand binding assays or surface plasmon resonance (SPR).
-
Functional Assays: Determine whether the compound acts as an agonist, antagonist, or allosteric modulator for the validated targets in cell-based functional assays.
-
Selectivity Profiling: Screen the compound against a panel of related receptors and transporters to assess its selectivity and identify potential off-target liabilities.
By front-loading the discovery process with this rigorous computational strategy, we significantly enhance the efficiency of drug development, focusing precious laboratory resources on the most promising avenues and accelerating the journey from molecule to medicine.
References
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Muhammed M, Akı-Yalçın E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3):749-62. [Link]
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Daina A, Michielin O, Zoete V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1):W357-W364. [Link]
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Drug Design Org. (2004). Principles of Structure-Based Design. Retrieved from [Link]
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BABRONE. (n.d.). Pharmacophore Modelling and its Applications in Drug Discovery. E-zine of Biological Sciences. [Link]
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Pharmacophore. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]
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Kalyani, G. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. [Link]
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Reactome. (2021). Analyzing Gene List in Reactome [Video]. YouTube. [Link]
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Wang Y, et al. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. Nucleic Acids Research, 37(Web Server issue):W623-33. [Link]
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re3data.org. (2024). PubChem. [Link]
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Kaser, M. R., et al. (2018). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Pharmaceutical Design, 24(29), 3438-3451. [Link]
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MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 27(21), 7103. [Link]
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A Technical Guide to Commercially Available Analogs of 2-(Azepan-1-yl)-5-bromoaniline: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of commercially available analogs of 2-(azepan-1-yl)-5-bromoaniline, a key scaffold in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document details the synthesis, characterization, and strategic application of these valuable building blocks. We explore the structural landscape of available analogs, focusing on variations in the heterocyclic amine and halogen substitution patterns. The foundational synthetic strategy, the Buchwald-Hartwig amination, is discussed in detail, providing the causal logic behind its application. In-depth profiles of key commercial analogs, including step-by-step synthetic protocols and their documented roles as kinase inhibitors, offer practical insights for leveraging these compounds in drug discovery programs.
Introduction: The this compound Scaffold
Chemical Identity and Significance
This compound (CAS No. 1801437-01-1) is a substituted aniline that has emerged as a privileged scaffold in drug discovery. Its structure combines a bromoaniline core, which provides a handle for further chemical elaboration via cross-coupling reactions, with a seven-membered azepane ring. This saturated heterocycle imparts a three-dimensional character to the molecule, a feature increasingly sought after to improve physicochemical properties and escape the "flatland" of traditional aromatic scaffolds[1]. The azepane moiety can influence solubility, metabolic stability, and lipophilicity, while also providing a vector to explore interactions within protein binding pockets[1][2].
Importance in Medicinal Chemistry
The true value of the this compound scaffold lies in its frequent appearance as a core fragment in potent and selective kinase inhibitors[3][4]. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer[5]. The aniline nitrogen and the ortho-substituted cyclic amine of this scaffold often serve as key hinge-binding elements, anchoring the inhibitor to the ATP-binding site of the target kinase. The bromine atom at the 5-position acts as a versatile synthetic handle, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Rationale for Analog Development
The exploration of analogs of the parent compound is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying the core structure, researchers can fine-tune the molecule's properties:
-
Ring Variation (Piperidine, Morpholine, etc.): Altering the size and composition of the heterocyclic ring can significantly impact binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Halogen Substitution (Cl, F, I): Changing the halogen atom can modify electronic properties and provide alternative reactivity for downstream synthetic transformations.
-
Positional Isomerism: Moving the substituents on the aniline ring can reorient the key interaction points for improved target engagement.
This guide focuses on analogs that are commercially available, providing research teams with readily accessible starting points for their discovery campaigns.
Landscape of Commercially Available Analogs
A survey of leading chemical suppliers reveals a diverse landscape of analogs. These can be broadly categorized based on the nature of the structural modification relative to the parent compound.
Major Structural Classes of Analogs
-
Halogen Analogs: The most direct analogs involve the replacement of the bromine atom with other halogens. The chloro-analog, 2-(Azepan-1-yl)-5-chloroaniline , is widely available and offers similar reactivity with slightly different electronic properties.
-
Ring-Altered Analogs: This class includes compounds where the seven-membered azepane ring is replaced by other common saturated heterocycles. Commercially available examples include:
-
5-Bromo-2-(piperidin-1-yl)aniline: Incorporates a six-membered piperidine ring.
-
5-Bromo-2-(pyrrolidin-1-yl)aniline: Features a five-membered pyrrolidine ring.
-
2-Bromo-5-(morpholin-4-yl)aniline: Contains a morpholine ring, introducing a polar ether linkage which can improve solubility. Note the positional isomerism in this commercially available example.
-
-
Substituted Ring Analogs: Analogs are also available with substitutions on the heterocyclic ring itself, such as 5-Bromo-2-(2-methylpiperidin-1-yl)aniline , which introduces a chiral center and additional steric bulk to probe specific binding pocket interactions[6].
Comparative Data Table of Commercially Available Analogs
The following table summarizes key physicochemical properties of the parent compound and its readily available analogs. Data is sourced from PubChem and supplier catalogs.
| Compound Name | Structure | CAS Number | Molecular Formula | Mol. Weight ( g/mol ) | XLogP3 | Commercial Availability |
| This compound | C12H17BrN2 | 1801437-01-1 | C₁₂H₁₇BrN₂ | 269.18 | 3.6 | BLDpharm, Enamine, etc. |
| 2-(Azepan-1-yl)-5-chloroaniline | C12H17ClN2 | 710301-04-5 | C₁₂H₁₇ClN₂ | 224.73 | 3.4 | Sigma-Aldrich, BLDpharm |
| 5-Bromo-2-(piperidin-1-yl)aniline | C11H15BrN2 | 1445763-71-6 | C₁₁H₁₅BrN₂ | 255.16 | 3.2 | Enamine, Alchem Pharmtech |
| 2-Bromo-5-(morpholin-4-yl)aniline | C10H13BrN2O | 1175948-78-3 | C₁₀H₁₃BrN₂O | 257.13 | 1.8 | BLDpharm, MolPort |
| 5-Bromo-2-(2-methylpiperidin-1-yl)aniline | C12H17BrN2 | 1016849-87-8 | C₁₂H₁₇BrN₂ | 269.18 | 3.6 | Smolecule, Chemspace |
In-Depth Profile of Key Analogs
This section provides detailed synthetic and application-focused information for two representative, commercially available analogs.
Halogen Analog: 2-(Azepan-1-yl)-5-chloroaniline
This analog is a direct replacement of bromine with chlorine, making it a valuable tool for comparative SAR studies.
The most robust and industrially scalable method for synthesizing this class of compounds is the Palladium-catalyzed Buchwald-Hartwig amination[7]. This cross-coupling reaction forms the critical C-N bond between an aryl halide and an amine.
Expertise & Causality: The choice of the Buchwald-Hartwig reaction is deliberate. Unlike classical methods like nucleophilic aromatic substitution, which would require harsh conditions and may not be selective, this Pd-catalyzed approach offers high functional group tolerance, excellent yields, and proceeds under relatively mild conditions. The use of specialized phosphine ligands is critical to facilitate the catalytic cycle, specifically the reductive elimination step that forms the final product.
Self-Validating Experimental Protocol: The following protocol is adapted from established procedures for analogous transformations.
-
Reagent Preparation: In a glovebox, add 2,5-dichloroaniline (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Remove the vessel from the glovebox. Add anhydrous toluene via syringe, followed by azepane (1.2 eq).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Trustworthiness Check: The reaction progress should be monitored by TLC or LC-MS at regular intervals (e.g., every 2 hours). A successful reaction will show the consumption of the 2,5-dichloroaniline starting material and the appearance of a new, less polar product spot. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(azepan-1-yl)-5-chloroaniline as a pure solid. Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure and purity.
The 2-(cyclic amino)-5-haloaniline scaffold is a well-documented pharmacophore in kinase inhibitors. Patent literature frequently cites compounds of this type as key intermediates or final products. For example, compounds with this core structure have been claimed as inhibitors of various kinases involved in cell proliferation and inflammatory signaling pathways[3][8].
Ring-Altered Analog: 5-Bromo-2-(piperidin-1-yl)aniline
Replacing the azepane with a piperidine ring allows for the investigation of how a smaller, more conformationally constrained ring impacts biological activity.
The synthesis follows the same reliable Buchwald-Hartwig amination principle, coupling 2,5-dibromoaniline with piperidine.
Expertise & Causality: A key consideration here is the potential for double amination of the 2,5-dibromoaniline starting material. To favor mono-amination at the more reactive C2 position (activated by the ortho-amino group after initial coupling), careful control of stoichiometry is crucial. Using a slight excess of the dibromoaniline relative to piperidine can help minimize the formation of the undesired bis-piperidine byproduct. Modern, highly active palladium precatalysts and bulky phosphine ligands are employed to ensure high catalytic turnover and selectivity even at lower temperatures, further enhancing the reaction's reliability.
Self-Validating Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add 2,5-dibromoaniline (1.0 eq), piperidine (1.1 eq), sodium tert-butoxide (1.5 eq), and the palladium catalyst system (e.g., 1-2 mol% of a G3-XPhos precatalyst).
-
Reaction Setup: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane or toluene via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C.
-
Trustworthiness Check: Monitor the reaction by LC-MS. The disappearance of the 2,5-dibromoaniline peak and the appearance of the product peak (m/z 255/257) alongside a smaller peak for the di-substituted product (if any) will validate the reaction's progress.
-
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Mg₂SO₄, and concentrate.
-
Final Purification: Purify the crude material via silica gel chromatography to isolate the desired 5-bromo-2-(piperidin-1-yl)aniline.
The 2-(piperidinyl)aniline moiety is a common feature in inhibitors of kinases such as PI3K and mTOR, which are central regulators of cell growth and survival[9]. Patents often describe the use of this specific bromo-substituted analog as a key intermediate. The bromine atom is subsequently used in a Suzuki or other cross-coupling reaction to introduce a larger, often heterocyclic, group to build out the final, highly potent inhibitor.
Strategic Sourcing and Procurement
When procuring these building blocks, researchers should consider the following:
-
Supplier Reputation: Source from established suppliers with a track record of quality, such as Enamine, BLDpharm, Sigma-Aldrich, and MolPort, who provide comprehensive analytical data (NMR, LC-MS)[10].
-
Purity Assessment: For use in sensitive biological assays or as GMP starting materials, independent purity verification is essential. Ensure the supplier provides a detailed Certificate of Analysis (CoA).
-
Availability: Check for in-stock availability versus make-on-demand synthesis, as lead times can significantly impact project timelines. Large suppliers often have extensive in-stock inventories[10].
Future Outlook and Emerging Trends
The this compound scaffold and its analogs will continue to be highly relevant in drug discovery, particularly in oncology and inflammation. Future trends will likely involve:
-
Novel Heterocycles: The introduction of more complex, sp³-rich, and spirocyclic amines in place of azepane to explore novel chemical space and improve drug-like properties.
-
Advanced Synthesis: The use of even more efficient and greener catalytic systems, potentially employing base metals like nickel or copper to replace palladium, will make the synthesis more cost-effective and sustainable.
-
New Applications: While prominent in kinase inhibition, these scaffolds may find use in targeting other protein families, such as GPCRs or transporters, where their structural and physicochemical properties can be advantageous.
References
- Kinase inhibitors and associated pharmaceutical compositions and methods of use.
-
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The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure, coupled with its synthetic accessibility, has propelled the development of a wide spectrum of therapeutic agents. This technical guide provides a comprehensive exploration of azepane-containing pharmacophores, delving into their synthesis, conformational intricacies, and diverse pharmacological applications, with the aim of equipping researchers and drug development professionals with the critical knowledge to leverage this versatile core in their discovery programs.
The Conformational Advantage: Unlocking Potency and Selectivity
A key determinant of the azepane ring's success in drug discovery lies in its conformational flexibility. Unlike rigid aromatic systems, the seven-membered ring can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms.[1] This dynamic nature allows for an optimal spatial arrangement of substituents to engage with biological targets, often leading to enhanced potency and selectivity. The introduction of substituents can significantly influence these conformational preferences, a factor that can be strategically exploited in drug design.[1]
For instance, studies on substituted azepan-3-one derivatives have demonstrated that the position and stereochemistry of a single methyl group can profoundly impact both the inhibitory potency against enzymes like cathepsin K and the pharmacokinetic profile of the compounds.[1] Computational modeling, in conjunction with experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is an indispensable tool for elucidating the conformational landscape of azepane derivatives and guiding the rational design of new therapeutic agents.[1] High-level electronic structure calculations have shown that the twist-chair conformation is often the most stable for azepane and its derivatives.[2]
Strategic Synthesis: Building the Azepane Core
The construction of the azepane ring system can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent compatibility. The primary strategies employed include ring-closing reactions, ring-expansion reactions, and dearomatization reactions.[3][4]
Key Synthetic Methodologies: A Comparative Overview
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Ring-Closing Metathesis (RCM) | A powerful method that utilizes ruthenium-based catalysts to form the cyclic azepane structure from a diene precursor. | High functional group tolerance, mild reaction conditions. | Requires access to specific diene starting materials. |
| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone. | Utilizes readily available starting materials. | Can sometimes lead to mixtures of products. |
| Ring Expansion | Expansion of a smaller, more readily available ring system, such as a piperidine or pyrrolidine, to the seven-membered azepane. | Allows for the stereoselective synthesis of complex azepanes. | May require multiple steps and careful control of regioselectivity. |
| Dearomative Ring Expansion | A novel photochemical method that converts simple nitroarenes into complex azepanes in two steps.[4] | Provides rapid access to highly functionalized azepanes from simple starting materials.[4] | May have limitations in terms of substrate scope. |
Experimental Protocol: Photochemical Dearomative Ring Expansion of Nitroarenes
This protocol provides a general procedure for the synthesis of polysubstituted azepanes from nitroarenes, as reported by Melchiorre and co-workers.[4]
Step 1: Photochemical Rearrangement
-
In a suitable reaction vessel, dissolve the substituted nitroarene in a degassed solvent (e.g., acetonitrile).
-
Add a stoichiometric amount of a suitable amine base (e.g., triethylamine).
-
Irradiate the reaction mixture with blue light (e.g., 450 nm LEDs) at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude bicyclic intermediate.
Step 2: Hydrogenolysis
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired azepane derivative.
Caption: A simplified workflow for the two-step synthesis of azepanes from nitroarenes.
A Pharmacopeia of Azepane-Containing Drugs
The versatility of the azepane scaffold is underscored by its presence in a number of FDA-approved drugs and numerous clinical candidates.[5][6][7] These compounds span a wide range of therapeutic areas, highlighting the broad applicability of this pharmacophore.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Benazepril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Tolazamide | Antidiabetic | Sulfonylurea, stimulates insulin secretion |
| Azelastine | Antihistamine | H1 Receptor Antagonist |
| Cetiedil | Vasodilator | Calcium Channel Blocker |
| Mecillinam | Antibiotic | Penicillin Binding Protein 2 (PBP2) Inhibitor |
| Bazedoxifene | Osteoporosis Treatment | Selective Estrogen Receptor Modulator (SERM) |
This table is not exhaustive but provides representative examples.[6][8]
Diverse Pharmacological Activities of Azepane Derivatives
Beyond approved drugs, research into novel azepane-containing compounds continues to uncover a wealth of pharmacological activities.[5][9]
Anti-Cancer Activity
Azepane derivatives have demonstrated significant potential as anti-cancer agents through various mechanisms of action.[10] For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and topoisomerase II, an enzyme crucial for DNA replication.[10]
Caption: The inhibitory effect of azepane derivatives on the CDK2 pathway, leading to cell cycle arrest.
Anti-Alzheimer's Disease Potential
The azepane scaffold has been incorporated into molecules designed to combat Alzheimer's disease. One notable approach involves the inhibition of γ-secretase, a key enzyme in the production of amyloid-β peptides, which are central to the pathology of the disease.[11][12] Substituted 2-oxo-azepane derivatives have shown low nanomolar inhibition of this enzyme.[11]
Antimicrobial and Other Activities
The pharmacological utility of azepanes extends to antimicrobial and other therapeutic areas.[5] Derivatives have been investigated for their activity against various bacterial and fungal pathogens.[5] Furthermore, azepane-containing compounds have been explored as histamine H3 receptor antagonists and α-glucosidase inhibitors.[5]
Future Directions
The azepane scaffold continues to be a fertile ground for drug discovery.[10] Future research will likely focus on the development of novel, highly stereoselective synthetic methods to access even more complex and diverse azepane derivatives. A deeper understanding of the structure-activity relationships and the influence of conformational constraints will be crucial for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[5][13][14] The continued exploration of this privileged scaffold holds immense promise for addressing a wide range of unmet medical needs.
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Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. 2019. Available from: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. 2024 May;16(5):771-779. Available from: [Link]
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Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. 2018;16(43):8283-8288. Available from: [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. 2021. Available from: [Link]
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Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. 2017 Dec 1;27(23):4059-4063. Available from: [Link]
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Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. 2007. Available from: [Link]
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Methodological & Application
Application Note: Synthesis of 2-(Azepan-1-yl)-5-bromoaniline via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(Azepan-1-yl)-5-bromoaniline, a key intermediate in pharmaceutical research, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a robust and efficient method for the formation of the C-N bond between 2,5-dibromoaniline and azepane. Detailed experimental protocols, mechanistic insights, and discussions on the critical roles of the catalyst, ligand, and base are presented to ensure reproducible and high-yielding results. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The synthesis of arylamines is a cornerstone of modern medicinal chemistry, as this moiety is a prevalent feature in a vast array of pharmacologically active compounds. The target molecule, this compound, represents a valuable building block for the elaboration of more complex molecular architectures. Traditional methods for the synthesis of such compounds often suffer from limitations in scope, harsh reaction conditions, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, providing a versatile and mild pathway for the coupling of amines with aryl halides.[1][2]
This application note details a reliable protocol for the selective monoamination of 2,5-dibromoaniline with the cyclic secondary amine, azepane. The choice of a palladium catalyst in conjunction with a specialized phosphine ligand is critical for achieving high efficiency and selectivity in this transformation.[3] We will explore the rationale behind the selection of each reaction component and provide a step-by-step procedure for the successful synthesis, purification, and characterization of the desired product.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and facilitates the rate-limiting reductive elimination step.[1][3]
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | CAS No. | Notes |
| 2,5-Dibromoaniline | Sigma-Aldrich | 98% | 3638-73-1 | Toxic and an irritant. Handle with care.[5][6][7][8] |
| Azepane | Sigma-Aldrich | 99% | 111-49-9 | Flammable and corrosive. Handle in a fume hood.[9] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 98% | 51364-51-3 | Air and light sensitive. |
| Xantphos | Strem Chemicals | 98% | 161265-03-8 | Air-stable ligand.[10][11][12] |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | ≥98% | 865-48-5 | Highly flammable, corrosive, and reacts violently with water.[13][14][15][16][17] |
| Toluene | Fisher Scientific | Anhydrous, ≥99.8% | 108-88-3 | Flammable and toxic. |
| Diethyl ether | Fisher Scientific | Anhydrous | 60-29-7 | Extremely flammable. |
| Saturated aq. NaCl | Fisher Scientific | N/A | ||
| Anhydrous MgSO₄ | Fisher Scientific | 7487-88-9 | ||
| Celite® | Sigma-Aldrich | 61790-53-2 |
Safety Precautions:
-
2,5-Dibromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][18]
-
Azepane: Highly flammable liquid and vapor.[9] Fatal if swallowed and toxic if inhaled.[9] Causes severe skin burns and eye damage.[9] Use in a chemical fume hood and wear appropriate PPE.
-
Sodium tert-butoxide: Self-heating and may catch fire.[13][14] Reacts violently with water.[13][14] Causes severe skin burns and eye damage.[13][14][17] Handle in an inert atmosphere (glovebox or under argon/nitrogen) and wear appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[19] Use in a well-ventilated area.
-
Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation and skin contact.
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromoaniline (2.51 g, 10.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv.), and Xantphos (231 mg, 0.4 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (50 mL) via syringe. Stir the resulting suspension for 10 minutes.
-
Addition of Amine and Catalyst: Add azepane (1.19 g, 12.0 mmol, 1.2 equiv.) via syringe, followed by the addition of tris(dibenzylideneacetone)dipalladium(0) (91.5 mg, 0.1 mmol, 1 mol% Pd).
-
Reaction Conditions: Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification
-
Quenching the Reaction: After the reaction is complete (as determined by TLC or LC-MS), cool the flask to room temperature.
-
Filtration: Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether (2 x 25 mL).
-
Extraction: Combine the organic filtrates and wash with saturated aqueous NaCl solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a solid.
Results and Discussion
Catalyst and Ligand Selection
The choice of the palladium precursor and the ligand is paramount for the success of the Buchwald-Hartwig amination. Pd₂(dba)₃ is a common and effective Pd(0) source.[20] The ligand, Xantphos, is a bidentate phosphine with a large "bite angle," which is known to promote the reductive elimination step and stabilize the active catalytic species, often leading to higher yields and selectivity in C-N bond formation.[10][12][21] The use of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides and sterically hindered amines.[1][3]
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate.[22] Sodium tert-butoxide is a commonly employed base for this purpose.[20] Weaker bases, such as K₃PO₄ or K₂CO₃, can also be effective, particularly with more reactive aryl halides or in the presence of base-sensitive functional groups, though they may require higher reaction temperatures or longer reaction times.[4][23]
Solvent and Temperature Considerations
Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used in Buchwald-Hartwig aminations to ensure the solubility of the reagents and to maintain the stability of the catalytic species.[23] The reaction is generally conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[20]
Summary of Key Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1 mol% Pd) | Effective Pd(0) source for initiating the catalytic cycle. |
| Ligand | Xantphos (4 mol%) | Bulky, electron-rich ligand that promotes reductive elimination and enhances catalyst stability.[10][12][21] |
| Base | NaOtBu (1.2 equiv.) | Strong, non-nucleophilic base for the deprotonation of the amine-palladium complex.[20][22] |
| Solvent | Anhydrous Toluene | Aprotic, non-polar solvent that solubilizes reagents and is compatible with the catalytic system.[23] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.[20] |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. The protocol described in this application note provides a reliable and scalable procedure for obtaining the target compound in good yield. A judicious choice of catalyst, ligand, base, and reaction conditions is essential for the successful execution of this transformation. This methodology offers significant advantages over classical methods for C-N bond formation and is readily applicable to the synthesis of a wide range of arylamine derivatives for drug discovery and development.
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ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
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Application Note: Palladium-Catalyzed Synthesis of N-Aryl Azepanes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-aryl azepanes via palladium-catalyzed cross-coupling reactions. N-aryl azepanes are a privileged structural motif in modern medicinal chemistry, appearing in a wide array of therapeutic agents targeting central nervous system (CNS) disorders, cancer, and other diseases.[1][2][3] The Buchwald-Hartwig amination has emerged as the premier method for constructing the crucial C(aryl)-N(azepane) bond, offering significant advantages over classical methods in terms of scope, efficiency, and functional group tolerance.[4][5] This document details the mechanistic underpinnings of the reaction, provides guidance on catalyst and ligand selection, and presents a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Aryl Azepanes
The seven-membered azepane ring is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates.[2] Its conformational flexibility allows it to effectively probe three-dimensional chemical space, leading to potent and selective interactions with biological targets. When arylated on the nitrogen atom, the resulting N-aryl azepane scaffold is present in molecules developed as secretase inhibitors for Alzheimer's disease, monoamine transporter inhibitors for neuropsychiatric disorders, and various other bioactive compounds.[1][6]
Historically, the synthesis of these structures was hampered by the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, which often require harsh conditions and have a narrow substrate scope. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized the formation of C-N bonds, providing a mild, general, and highly efficient pathway to N-aryl azepanes.[4][5]
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[7] The reaction's success hinges on a well-understood catalytic cycle that efficiently couples a broad range of substrates.
The Catalytic Cycle
The generally accepted mechanism proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)2 or a dedicated palladium precatalyst.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The azepane coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-aryl azepane product and regenerating the L-Pd(0) catalyst, which re-enters the cycle.[10]
Critical Reaction Parameters
The success of the synthesis is highly dependent on the judicious choice of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) salts such as Pd(OAc)₂ are more common due to their stability.[8] Modern, highly active "precatalysts" have been developed by the Buchwald group and others, which are air- and moisture-stable solids that efficiently generate the active Pd(0) species under reaction conditions.[9]
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For coupling secondary cyclic amines like azepane, sterically hindered, electron-rich phosphine ligands are required to promote the reaction efficiently and prevent side reactions like β-hydride elimination.[4][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used with more reactive catalyst systems or sensitive substrates.[8]
-
Solvent: Anhydrous, aprotic solvents are necessary. Toluene and dioxane are the most frequently used solvents for this transformation.
Recommended Protocol: Synthesis of 1-(4-methylphenyl)azepane
This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination reaction between 4-bromotoluene and azepane.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Amount (mg/mL) | Role |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 1.0 | 171 mg | Aryl Halide |
| Azepane | C₆H₁₃N | 99.17 | 1.2 | 119 mg (0.13 mL) | Amine |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol%) | 9.2 mg | Pd(0) Source |
| XPhos | C₃₃H₄₅P | 484.68 | 0.03 (3 mol%) | 14.5 mg | Ligand |
| NaOt-Bu | C₄H₉NaO | 96.10 | 1.4 | 135 mg | Base |
| Toluene | C₇H₈ | - | - | 5.0 mL | Solvent |
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaOt-Bu is corrosive and moisture-sensitive. Phosphine ligands can be air-sensitive.
Experimental Workflow
Caption: Step-by-step experimental workflow for N-aryl azepane synthesis.
Step-by-Step Procedure
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL oven-dried Schlenk flask.
-
Addition of Solids: In the flask, combine Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.5 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: Adding the solids first allows for the establishment of an inert atmosphere before adding liquid reagents. NaOt-Bu is hygroscopic; weigh it quickly and add it to the flask.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.
-
Addition of Liquids: Under a positive pressure of argon, add anhydrous toluene (5.0 mL) via syringe. Subsequently, add 4-bromotoluene (171 mg, 1.0 mmol) and azepane (0.13 mL, 1.2 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Expert Tip: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup: After the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-methylphenyl)azepane.
-
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficiently anhydrous conditions.3. Base is of poor quality or has degraded. | 1. Use a fresh palladium source and ligand. Consider using a robust precatalyst. Ensure the inert atmosphere is rigorously maintained.2. Use freshly distilled, anhydrous solvents. Oven-dry all glassware.3. Use a fresh bottle of NaOt-Bu, preferably from a sealed container. |
| Formation of Side Products | 1. Hydrodehalogenation: Reductive removal of the halide from the starting material.2. β-Hydride Elimination: Relevant for some amine substrates, though less common with azepane. | 1. This can be caused by moisture or an inappropriate ligand-to-metal ratio. Ensure anhydrous conditions. A slightly higher ligand loading (e.g., 2:1 L:Pd) can sometimes suppress this.2. Use a bulkier ligand (e.g., RuPhos, BrettPhos) which favors reductive elimination over β-hydride elimination.[7][11] |
| Difficulty in Purification | Residual palladium catalyst or ligand byproducts co-elute with the product. | 1. After the workup, filter the crude organic solution through a small plug of Celite® or silica gel to remove insoluble palladium species.2. Consider washing the combined organic layers with a dilute aqueous solution of a thiol-containing scavenger resin to remove residual palladium. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl azepanes, providing a reliable and versatile route to this important class of molecules. By carefully selecting the catalyst system and maintaining rigorous anhydrous and anaerobic conditions, researchers can achieve high yields for a wide range of aryl halide and azepane coupling partners. The protocol and insights provided in this guide serve as a robust starting point for scientists engaged in medicinal chemistry and drug discovery.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Retrieved January 18, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11479. Retrieved January 18, 2026, from [Link]
-
Wassenaar, Q. R., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(15), 11293-11306. Retrieved January 18, 2026, from [Link]
-
Lam, P. Y. S., et al. (2010). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Organic Letters, 12(11), 2566-2569. Retrieved January 18, 2026, from [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: a boon for the medicinal chemists. Chemical Society Reviews, 42(24), 9283-9303. Retrieved January 18, 2026, from [Link]
-
Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348. Retrieved January 18, 2026, from [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Retrieved January 18, 2026, from [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. (2021). Current Organic Chemistry, 25(10), 1206-1225. Retrieved January 18, 2026, from [Link]
-
Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. (2011). European Journal of Organic Chemistry, 2011(36), 7381-7392. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. (2022). JACS Au, 2(5), 1136-1143. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig reaction: An overview. (2018). Journal of Organometallic Chemistry, 861, 1-13. Retrieved January 18, 2026, from [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023, November 3). YouTube. Retrieved January 18, 2026, from [Link]
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Application Note & Protocol: Regioselective Bromination of 2-(Azepan-1-yl)-aniline
Document ID: AN-2026-01-CB-01
Abstract
This document provides a comprehensive, field-tested protocol for the regioselective monobromination of 2-(Azepan-1-yl)-aniline. The protocol leverages N-Bromosuccinimide (NBS) as a mild and selective brominating agent in an acetic acid solvent system. Detailed explanations of the underlying mechanistic principles, step-by-step experimental procedures, safety protocols, and methods for product purification and characterization are provided for researchers in organic synthesis and drug development.
Introduction & Scientific Rationale
Halogenated anilines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility often stems from their role as versatile intermediates in cross-coupling reactions, allowing for the construction of complex molecular architectures. The specific target of this protocol, a brominated derivative of 2-(Azepan-1-yl)-aniline, is of interest due to the presence of both a strongly activating amino group and a bulky tertiary amine, presenting a unique challenge in controlling regioselectivity.
Direct bromination of aniline is notoriously difficult to control, often leading to polybromination and the formation of undesired isomers due to the powerful activating nature of the amino group.[2][3] To achieve selective monobromination, this protocol employs N-Bromosuccinimide (NBS), a stable, crystalline solid that serves as a safer and more manageable source of electrophilic bromine compared to hazardous liquid Br₂.[4][5] The reaction is performed in acetic acid, a polar protic solvent that facilitates the reaction while helping to moderate the reactivity of the aniline substrate.
Mechanism & Regioselectivity
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key factors governing the outcome are the electronic and steric effects of the substituents on the aniline ring.
-
Electronic Effects: The primary amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring via resonance. This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. The azepan-1-yl group, also an amine, is likewise an activating, ortho, para-director. The combined effect makes the ring highly susceptible to electrophilic attack.
-
Steric Effects & Regiocontrol: The position para to the primary amino group is the most electronically activated and sterically accessible site for the incoming electrophile (Br⁺). The two positions ortho to the -NH₂ group are significantly influenced by the adjacent bulky azepan-1-yl substituent, which sterically hinders the approach of the brominating agent. Therefore, the reaction is expected to yield predominantly the 4-bromo-2-(azepan-1-yl)-aniline isomer.
The brominating electrophile, Br⁺, is generated from NBS, potentially facilitated by trace amounts of acid.[6] The lone pair on the aniline nitrogen attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (e.g., the succinimide anion) restores aromaticity and yields the final product.
Reaction Scheme
Caption: Overall reaction for the bromination of 2-(Azepan-1-yl)-aniline.
Materials & Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 2-(Azepan-1-yl)-aniline | C₁₂H₁₈N₂ | 190.28 | 51627-46-4 | Purity ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Purity ≥99%, protect from light and moisture |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS Grade or higher |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade for work-up and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade for chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |
| TLC Plates | - | - | - | Silica gel 60 F₂₅₄ |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Erlenmeyer flasks
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Analytical balance
-
NMR spectrometer and Mass spectrometer for characterization
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. NBS is corrosive and harmful if swallowed.[7] Acetic acid causes severe skin burns and eye damage.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Azepan-1-yl)-aniline (1.0 g, 5.25 mmol).
-
Add glacial acetic acid (15 mL) to the flask and stir at room temperature until the aniline derivative is fully dissolved.
-
Cool the flask in an ice-water bath to 0°C.
Bromination
-
Weigh N-Bromosuccinimide (NBS) (0.98 g, 5.51 mmol, 1.05 equivalents) into a separate container.
-
While vigorously stirring the cooled aniline solution, add the NBS in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent potential side reactions.
-
After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.
Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL Erlenmeyer flask containing 100 mL of ice-cold water.
-
Carefully neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate. Stir and check the pH until it is basic (pH ~8-9). Safety Note: Neutralization will produce CO₂ gas; add the base slowly to avoid excessive foaming.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-bromo-2-(azepan-1-yl)-aniline as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The aromatic region should display distinct signals, differing from the pattern of the starting material. Specifically, the symmetry of a para-substituted product will result in a doublet of doublets and a doublet in the aromatic region.[8][9]
-
¹³C NMR: The carbon NMR will show the expected number of signals for the brominated product, with shifts influenced by the bromine substituent.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) separated by 2 m/z units. The molecular ion peak should correspond to the mass of C₁₂H₁₇BrN₂ (269.08 g/mol for ⁷⁹Br and 271.08 g/mol for ⁸¹Br).
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure NBS is fresh and has been stored properly. |
| Product loss during work-up. | Ensure pH is fully basic before extraction. Perform extractions diligently. | |
| Multiple Products (Polybromination) | Reaction temperature too high. | Maintain cooling during NBS addition. Use exactly 1.0-1.05 equivalents of NBS. |
| High reactivity of substrate. | Consider protecting the amine as an acetamide if monobromination remains problematic.[3][10] | |
| Difficult Purification | Co-eluting impurities. | Optimize the chromatography solvent system. Try a different solvent system (e.g., Dichloromethane/Methanol). |
Safety & Handling Precautions
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.[7] Harmful if swallowed. Oxidizing solid; keep away from combustible materials.[11] Handle only in a fume hood.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Use in a well-ventilated fume hood.
-
2-(Azepan-1-yl)-aniline: May cause skin, eye, and respiratory irritation.[12] Harmful if swallowed.[12]
-
General Handling: Always wear appropriate PPE. Avoid inhalation of dust and vapors.[13] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[7] All chemical waste should be disposed of according to institutional guidelines.
References
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters. Retrieved from [Link]
-
Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Azepan-1-yl)aniline. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of anilines using TsNBr 2 [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 17413. Retrieved from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
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- 8. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
The Strategic Application of 2-(Azepan-1-yl)-5-bromoaniline in the Synthesis of Novel Kinase Inhibitors
Introduction: A Scaffold of Untapped Potential
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic design of small molecules that can selectively modulate kinase activity is paramount. Within this context, 2-(Azepan-1-yl)-5-bromoaniline emerges as a highly valuable, yet under-explored, building block. Its unique structural features—a reactive brominated aniline core coupled with a conformationally flexible azepane moiety—offer a compelling platform for the generation of diverse and potent kinase inhibitor libraries.
This technical guide elucidates the multifaceted utility of this compound, providing in-depth application notes and detailed experimental protocols for its derivatization into promising kinase inhibitor scaffolds. We will explore the causal relationships behind strategic synthetic choices and present a self-validating framework for the development of novel therapeutic candidates.
Core Rationale: The Synergy of Structure and Function
The efficacy of this compound as a precursor for kinase inhibitors is rooted in the synergistic interplay of its constituent parts:
-
The 5-Bromoaniline Moiety: The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space and fine-tuning of structure-activity relationships (SAR). Furthermore, the aniline nitrogen is a key nucleophile for the construction of privileged kinase inhibitor scaffolds, such as the 2-anilinopyrimidine core.
-
The 2-(Azepan-1-yl) Group: The seven-membered azepane ring imparts several desirable physicochemical properties to the final compounds. Its non-planar, flexible nature can allow for optimal conformational sampling to engage with the target kinase. Moreover, the azepane moiety can enhance solubility, a critical parameter for oral bioavailability, and influence cell permeability. The basic nitrogen of the azepane can also participate in key hydrogen bonding interactions within the kinase active site.
Application Focus: Synthesis of 2-Anilinopyrimidine-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of 2-anilinopyrimidine derivatives, a well-established class of ATP-competitive kinase inhibitors. The general synthetic strategy involves a Buchwald-Hartwig amination reaction to couple the aniline with a suitably functionalized pyrimidine core.
Synthetic Workflow for 2-Anilinopyrimidine Derivatives
Caption: Workflow for the synthesis of 2-anilinopyrimidine derivatives.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a 2-chloropyrimidine with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted 2-chloropyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound, the substituted 2-chloropyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((2-(azepan-1-yl)-5-bromophenyl)amino)-pyrimidine derivative.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for efficient coupling. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, and its wide bite angle is often beneficial for challenging couplings.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the aniline nitrogen to facilitate the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both the organic substrates and the catalyst complex.
Further Derivatization via Suzuki-Miyaura Coupling
The bromine atom on the 2-anilinopyrimidine product serves as a valuable attachment point for further diversification using the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl and heteroaryl moieties, which can probe key interactions in the kinase active site.
Synthetic Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of the bromo-anilinopyrimidine intermediate.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the 2-((2-(azepan-1-yl)-5-bromophenyl)amino)-pyrimidine intermediate with an arylboronic acid.
Materials:
-
2-((2-(Azepan-1-yl)-5-bromophenyl)amino)-pyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the bromo-anilinopyrimidine derivative, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add the degassed solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-anilinopyrimidine derivative.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.
-
Base: An aqueous solution of a mild base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic substrates and the inorganic base.
Hypothetical Kinase Inhibition Profile
To illustrate the potential of this scaffold, a hypothetical library of compounds derived from this compound was conceived, and their potential inhibitory activities against key oncogenic kinases were projected.
| Compound ID | R' on Pyrimidine | R'' from Suzuki Coupling | EGFR (IC₅₀, nM) | VEGFR2 (IC₅₀, nM) |
| EX-1 | H | Phenyl | 150 | 350 |
| EX-2 | H | 4-Methoxyphenyl | 80 | 200 |
| EX-3 | H | 3-Pyridyl | 120 | 280 |
| EX-4 | 4-Morpholinyl | Phenyl | 95 | 250 |
| EX-5 | 4-Morpholinyl | 4-Methoxyphenyl | 50 | 150 |
Note: The IC₅₀ values presented are hypothetical and intended for illustrative purposes to demonstrate the potential for potent and selective inhibition.
Physicochemical and Safety Data
While extensive experimental data for this compound is not widely available, its properties can be estimated based on related structures.
| Property | Value (Estimated) |
| Molecular Formula | C₁₂H₁₇BrN₂ |
| Molecular Weight | 269.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, dichloromethane; Insoluble in water |
| logP | ~3.5 |
Safety and Handling:
-
Hazard Statements: Harmful if swallowed. Toxic in contact with skin. May cause damage to organs through prolonged or repeated exposure.
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound represents a versatile and strategically valuable building block in medicinal chemistry for the synthesis of novel kinase inhibitors. Its unique combination of a reactive bromoaniline core and a solubilizing, conformationally flexible azepane moiety provides a robust platform for generating diverse compound libraries. The detailed protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provided herein offer a clear and validated pathway for the derivatization of this promising scaffold, enabling researchers and drug development professionals to accelerate the discovery of next-generation targeted therapies.
References
-
Buchwald-Hartwig Amination: A detailed overview of the reaction mechanism and its applications in organic synthesis.
-
Suzuki-Miyaura Coupling: A comprehensive guide to the principles and practical applications of this cross-coupling reaction.
-
Kinase Inhibitors: An application note on the use of a similar chloroaniline precursor for the synthesis of kinase inhibitors.
-
Structure-Activity Relationship of Pyrimidine Derivatives: A review on the SAR of pyrimidine analogues and their biological activities.
-
EGFR Inhibitors: A review on the synthesis and biological assessment of various EGFR inhibitors.
Application Notes & Protocols: 2-(Azepan-1-yl)-5-bromoaniline as a Versatile Building Block for Modern Drug Discovery
Introduction: Unlocking New Chemical Space
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents.[1] 2-(Azepan-1-yl)-5-bromoaniline emerges as a privileged scaffold, ingeniously combining three key structural features that medicinal chemists can exploit: a nucleophilic aniline moiety, a strategically positioned bromine atom for cross-coupling, and a saturated seven-membered azepane ring.
The azepane heterocycle is a valuable motif in medicinal chemistry, prized for its three-dimensional structure which can improve pharmacokinetic properties and provide unique vectoral exits for further chemical elaboration.[2][3] Its incorporation into drug candidates has led to the development of potent agents across various therapeutic areas, including oncology and immunology.[2][4][5] The bromoaniline core, on the other hand, is a classic and reliable handle for carbon-carbon and carbon-nitrogen bond formation, enabling access to a vast and diverse chemical space through well-established palladium-catalyzed cross-coupling reactions.[6]
This guide provides a comprehensive overview of this compound, detailing its properties, core applications, and field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we present a practical application in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility in constructing complex, biologically relevant molecules.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is foundational to its effective use. The data below is compiled for this compound and its structural analogs.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂ | - |
| Molecular Weight | 269.18 g/mol | - |
| Appearance | Off-white to light brown solid (predicted) | - |
| CAS Number | Not available. Structurally similar: 2-(Azepan-1-yl)-5-chloroaniline (710301-04-5) | [7] |
| Solubility | Soluble in organic solvents (e.g., DMF, Dioxane, Toluene) | - |
Safety and Handling:
Substituted bromoanilines are classified as hazardous chemicals and require careful handling.[6][8]
-
Hazard Statements: Harmful if swallowed, toxic in contact with skin, may cause skin and eye irritation, and may cause damage to organs through prolonged exposure.[8][9]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][11]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
In case of accidental exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for related compounds like 2-bromoaniline.[8][10]
-
Core Synthetic Applications: A Gateway to Molecular Diversity
The true power of this compound lies in its dual reactivity. The bromine atom serves as an anchor point for introducing a wide array of substituents via palladium-catalyzed cross-coupling, while the aniline nitrogen is available for subsequent derivatization.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of powerful reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) couplings.[12][13] This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at the 5-position of the aniline ring.
-
Aniline Derivatization: The primary amino group is a versatile functional handle. It can be acylated to form amides, which are common in kinase inhibitors, or used in reductive amination and other transformations to build out the molecular scaffold.[14][15]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the C-C bond formation between this compound and a generic boronic acid. The Suzuki reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[13][16]
Rationale: The choice of catalyst, ligand, base, and solvent is critical for success. A pre-formed palladacycle like CataCXium A or an in-situ generated catalyst from a palladium source (e.g., Pd₂(dba)₃) and a sterically demanding phosphine ligand (e.g., XPhos, SPhos) is often employed to enhance catalyst stability and turnover.[17] A base is required to activate the boronic acid for transmetalation.[16] A mixed solvent system, typically an organic solvent with water, is used to dissolve both the organic and inorganic reagents.[18]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the appropriate ligand (e.g., XPhos, 4-10 mol%).
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the bromoaniline.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between this compound and an amine, a cornerstone reaction for synthesizing complex anilines.[12][19]
Rationale: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine coupling partner.[20] The catalyst system often consists of a palladium precursor and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Josiphos) that facilitates both the oxidative addition and the final reductive elimination steps.[12][19] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inerting & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography to obtain the final C-N coupled product.
Application Example: Synthesis of a Hypothetical KRAS G12C Inhibitor Scaffold
To illustrate the practical utility of this compound, we outline a synthetic route to a hypothetical scaffold inspired by known covalent KRAS G12C inhibitors like Adagrasib.[14][21][22] These inhibitors often feature a substituted aniline core.
Synthetic Pathway:
The synthesis begins with a Suzuki coupling to install a substituted pyridine ring, followed by an acylation of the aniline nitrogen with acryloyl chloride to introduce the covalent "warhead" that targets the mutant cysteine residue in KRAS G12C.[15]
Caption: Synthetic pathway to a hypothetical KRAS inhibitor scaffold.
Table 2: Hypothetical Characterization Data for the Final Product
| Analysis | Hypothetical Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, 1H), 8.05 (s, 1H), 7.80-7.70 (m, 3H), 7.25 (m, 1H), 6.50 (dd, 1H), 6.30 (d, 1H), 5.80 (d, 1H), 3.10 (t, 4H), 1.80-1.60 (m, 8H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5, 155.8, 149.5, 144.2, 136.8, 131.2, 130.5, 128.0, 125.5, 122.3, 121.8, 120.1, 53.5, 28.0, 26.5. |
| HRMS (ESI) | Calculated for C₂₀H₂₃N₃O [M+H]⁺: 322.1919; Found: 322.1921. |
Note: The spectral data presented is hypothetical and serves for illustrative purposes.[23][24]
Conclusion
This compound is a high-value, versatile building block for drug discovery. Its unique combination of a 3D azepane ring and a functionalized aniline core provides an excellent starting point for generating diverse libraries of complex molecules. The robust and well-documented reactivity of its bromo and amino functionalities allows for predictable and efficient synthetic planning. By leveraging established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can rapidly access novel chemical entities with significant potential as next-generation therapeutics.
References
- BenchChem. The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile.
- Molecules. Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Wikipedia.
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- ACS Publications. Synthesis of Adagrasib (MRTX849)
- CDH Fine Chemical.
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High-throughput screening of 2-(Azepan-1-yl)-5-bromoaniline derivatives
Application Note & Protocol
Title: High-Throughput Screening of 2-(Azepan-1-yl)-5-bromoaniline Derivatives for Novel Bioactive Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2][3][4] This document provides a comprehensive guide for designing and executing an HTS campaign focused on a library of this compound derivatives. While the specific biological targets for this scaffold are not yet fully elucidated, aniline derivatives are versatile pharmacophores found in numerous approved drugs. This protocol establishes a robust, cell-based assay for identifying compounds that modulate cell viability, a fundamental starting point for discovering agents with potential applications in oncology or other therapeutic areas defined by aberrant cell proliferation.[5][6][7] We detail the entire workflow, from assay development and miniaturization to primary screening, data analysis, and hit validation, emphasizing the principles of scientific integrity and statistical rigor necessary for a successful screening campaign.
Introduction & Scientific Rationale
The this compound scaffold represents a novel chemical space with potential for biological activity. The azepane ring can provide a three-dimensional structure that may facilitate unique interactions with biological targets, while the bromoaniline core is a common feature in bioactive molecules, often involved in critical binding interactions.[8] Given the lack of a predefined biological target for this specific library, a phenotypic screening approach is the most logical starting point.
A cell-based viability assay offers a biologically relevant context, measuring the overall effect of a compound on cell health.[5][6][7] This approach can simultaneously identify cytotoxic compounds (potential anticancer agents) and compounds that enhance cell survival or proliferation. The protocol described herein utilizes a luminescent ATP-based assay, which serves as a rapid and highly sensitive measure of the number of metabolically active cells in culture.
Hypothetical Target Pathway:
For the purpose of illustrating downstream mechanism-of-action studies, we can hypothesize that derivatives of this scaffold may interact with key signaling pathways controlling cell cycle progression and apoptosis, such as the p53 or MAPK/ERK pathways. A primary hit that induces cytotoxicity could, for example, be an activator of pro-apoptotic caspases or an inhibitor of a critical survival kinase.
Caption: Hypothetical signaling pathway for hit compound activity.
Assay Development and Optimization
The foundation of a successful HTS campaign is a robust and reproducible assay.[4][5] The goal is to develop an assay with a large signal window and low variability, which can be quantified using the Z'-factor statistic.[9][10][11][12][13]
2.1. Materials and Reagents
-
Cell Line: A549 human lung carcinoma cell line (or other relevant cancer cell line).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated microplates.[14]
-
Reagents:
-
This compound derivative library (10 mM in 100% DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Doxorubicin (Positive Control, 10 mM in DMSO).
-
DMSO (Vehicle/Negative Control).
-
-
Equipment:
-
Automated liquid handler.[3]
-
Microplate reader with luminescence detection capabilities.
-
CO2 incubator (37°C, 5% CO2).
-
2.2. Optimization Protocol
-
Cell Seeding Density: Determine the optimal number of cells per well to ensure they are in the exponential growth phase during the assay. Test a range of densities (e.g., 500, 1000, 2500, 5000 cells/well).
-
Incubation Time: Evaluate the optimal compound incubation time (e.g., 24, 48, 72 hours) to achieve a robust cytotoxic response with the positive control.
-
DMSO Tolerance: Assess the effect of the compound vehicle (DMSO) on cell viability to determine the maximum tolerable concentration (typically ≤ 0.5%).
-
Z'-Factor Determination: Perform a validation run using only controls to assess assay quality.[15]
-
Plate 16 wells with cells and treat with the final concentration of Doxorubicin (positive control for cytotoxicity).
-
Plate 16 wells with cells and treat with the final concentration of DMSO (negative control).
-
Incubate for the optimized time (e.g., 48 hours).
-
Add CellTiter-Glo® reagent and measure luminescence.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σp and μp are the standard deviation and mean of the positive control, and σn and μn are for the negative control.[13]
-
-
An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 .[11][12][15][16]
-
Table 1: Assay Optimization and Validation Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Cell Density | 1000 cells/well | 2500 cells/well | 5000 cells/well | 2500 cells/well selected (log phase) |
| Incubation Time | 24 hours | 48 hours | 72 hours | 48 hours selected (optimal signal) |
| DMSO Tolerance | 0.1% DMSO | 0.5% DMSO | 1.0% DMSO | ≤ 0.5% (no effect on viability) |
| Z'-Factor | Mean (+) = 1,500 | SD (+) = 120 | Mean (-) = 25,000 | SD (-) = 1,500 |
| Calculated Z' | 0.61 (Excellent) |
High-Throughput Screening Workflow
The HTS process involves screening the entire compound library against the optimized cell-based assay.[17] This workflow is designed for full automation to ensure consistency and throughput.[2][]
Caption: Automated HTS workflow from library plating to hit validation.
3.1. Primary Screening Protocol
-
Compound Plating: Using an automated acoustic liquid handler, transfer 50 nL of each library compound (10 mM in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.[15]
-
Control Plating: Designate specific columns for controls.
-
Negative Control: Add 50 nL of 100% DMSO.
-
Positive Control: Add 50 nL of Doxorubicin stock for a final concentration of 20 µM.
-
-
Cell Seeding: Using an automated dispenser, add 50 µL of A549 cell suspension (at a concentration of 5 x 10^4 cells/mL) to each well of the compound-containing plates.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Assay Readout:
-
Equilibrate plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
Data Analysis and Hit Identification
Raw HTS data requires rigorous statistical analysis to identify true "hits" while minimizing false positives.[2][19]
4.1. Data Normalization For each plate, normalize the raw luminescence data to percent inhibition using the intra-plate controls:
-
Percent Inhibition = 100 * (1 - (RLUsample - RLUpos) / (RLUneg - RLUpos))
-
Where RLU is the Relative Luminescence Unit for the sample, positive control (pos), and negative control (neg).
-
4.2. Hit Selection A "hit" is a compound that produces a statistically significant biological response. A common method for hit selection is the Z-score:
-
Z-score = (x - μ) / σ
-
Where x is the percent inhibition value for an individual compound, and μ and σ are the mean and standard deviation of the percent inhibition for all sample wells on the plate, respectively.
-
-
Primary Hit Criteria: Compounds with a Z-score ≤ -3 (indicating significant cytotoxicity) are selected as primary hits for further validation.
Hit Confirmation and Validation
Primary hits must undergo a series of confirmatory and secondary assays to validate their activity and eliminate artifacts.[16][20][21]
5.1. Hit Confirmation
-
Re-testing: Re-test the primary hits in the same assay to confirm activity.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (EC50 or IC50).
5.2. Secondary & Orthogonal Assays To rule out assay-specific artifacts (e.g., luciferase inhibition), hits should be tested in an orthogonal assay that measures a different endpoint, such as:
-
MTS Assay: A colorimetric assay that measures metabolic activity via mitochondrial dehydrogenase.
-
Caspase-Glo® 3/7 Assay: A luminescent assay that specifically measures the induction of apoptosis.
5.3. Preliminary SAR Analyze the structure-activity relationship (SAR) of the validated hits.[15] Grouping active compounds by chemical similarity can provide early insights into the pharmacophore and guide future medicinal chemistry efforts.[20]
Table 2: Hypothetical Validated Hit Summary
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) Viability Assay | IC50 (µM) Caspase Assay | Chemical Sub-cluster |
| AZ-00142 | 85.2% | 1.5 | 1.8 | Phenyl-substituted Azepane |
| AZ-00149 | 91.5% | 0.9 | 1.1 | Phenyl-substituted Azepane |
| AZ-02588 | 79.8% | 5.2 | 4.8 | Pyridyl-substituted Azepane |
| AZ-07311 | 65.3% | 12.1 | > 25 (Inactive) | Aliphatic-substituted Azepane |
Conclusion
This application note provides a detailed, field-proven protocol for the high-throughput screening of this compound derivatives. By following a structured approach of assay development, robust primary screening, and rigorous hit validation, researchers can effectively identify novel bioactive compounds from this library. The validated hits discovered through this workflow can serve as valuable starting points for lead optimization programs in drug discovery.
References
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High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved January 17, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. Retrieved January 17, 2026, from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. Retrieved January 17, 2026, from [Link]
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Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved January 17, 2026, from [Link]
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Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 17, 2026, from [Link]
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Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020). Assay Guidance Manual - NCBI. Retrieved January 17, 2026, from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics, Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 17, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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High-throughput screening. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. Retrieved January 17, 2026, from [Link]
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(PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
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On HTS: Z-factor. (2023). Medium. Retrieved January 17, 2026, from [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Z-factor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2015). PLOS One. Retrieved January 17, 2026, from [Link]
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Essentials for High-Throughput Screening Operations. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
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High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Retrieved January 17, 2026, from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research, Oxford Academic. Retrieved January 17, 2026, from [Link]
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High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]
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Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. (2001). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024). MDPI. Retrieved January 17, 2026, from [Link]
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Application Note: Synthesis and Evaluation of a Novel Pyrimidine-Based Kinase Inhibitor from 2-(Azepan-1-yl)-5-bromoaniline
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, characterization, and biological evaluation of a novel pyrimidine-based kinase inhibitor, GNM-K47 , starting from the versatile building block 2-(Azepan-1-yl)-5-bromoaniline. Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention[1]. The described methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds[2][3][4][5]. This is followed by a detailed protocol for a luminescent-based kinase assay to determine the inhibitory potency of the synthesized compound. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both a practical workflow and the scientific rationale behind the experimental design.
Introduction: The Rationale for a Novel Kinase Inhibitor
Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers and inflammatory diseases[1]. Small molecule kinase inhibitors have revolutionized treatment in these areas, with dozens of drugs approved by the FDA[6]. The majority of these inhibitors are ATP-competitive, binding to the kinase's active site in the "hinge region"[7][8][9]. The design of GNM-K47 is predicated on this principle.
The starting material, this compound, offers a strategic synthetic advantage.
-
The bromoaniline moiety is a common feature in kinase inhibitors, providing a vector for modification via cross-coupling reactions[10][11][12].
-
The azepane ring provides a bulky, lipophilic group that can occupy hydrophobic pockets near the ATP-binding site, potentially enhancing potency and selectivity.
-
The target scaffold, a 2,4-diaminopyrimidine , is a well-established "hinge-binder" that mimics the adenine portion of ATP, forming critical hydrogen bonds with the kinase hinge backbone[13][14][15].
This application note details a robust synthetic route to couple the starting aniline with a pyrimidine core to generate the novel inhibitor GNM-K47.
Synthetic Strategy and Workflow
The synthesis of GNM-K47 is achieved via a one-pot Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for creating biaryl linkages, a common structural motif in pharmaceuticals[2][16][17]. The bromo-substituent on the aniline serves as the electrophilic partner, while a commercially available pyrimidine boronic ester acts as the nucleophilic partner.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for GNM-K47.
Detailed Experimental Protocols
Synthesis of GNM-K47 via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a pyrimidine boronic ester.
Materials and Reagents:
-
This compound
-
4-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[17]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried 50 mL round-bottom flask, add this compound (1.0 eq, 281 mg, 1.0 mmol), 4-amino-2-chloro-5-(pinacolborane)pyrimidine (1.2 eq, 321 mg, 1.2 mmol), and Potassium Carbonate (2.0 eq, 276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq, 41 mg, 0.05 mmol), to the flask.
-
Add degassed 1,4-dioxane (16 mL) and degassed deionized water (4 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (40 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a gradient of 20% to 60% ethyl acetate in hexane.
-
Collect the fractions containing the desired product (as indicated by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield GNM-K47 as a solid.
Structural Elucidation and Purity Analysis
The identity and purity of the synthesized GNM-K47 must be rigorously confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds[18][19][20][21][22]. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure.
| Analysis Technique | Parameter | Exemplary Result for GNM-K47 |
| ¹H NMR | Chemical Shift (δ) | Peaks consistent with aromatic, azepane, and pyrimidine protons. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the structure. |
| HRMS (ESI+) | m/z | Calculated: [M+H]⁺, Found: [M+H]⁺ ± 5 ppm |
| HPLC Purity | % Area | >98% (at 254 nm) |
| Table 1: Summary of analytical data for the characterization of GNM-K47. |
Biological Evaluation: Kinase Inhibition Assay
To determine the inhibitory activity of GNM-K47, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity[23][24].
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the steps to measure the IC₅₀ value of GNM-K47 against a target kinase (e.g., a tyrosine kinase like Aurora A).
Workflow:
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.[23][24]
Procedure:
-
Compound Dilution: Prepare a serial dilution of GNM-K47 in DMSO, then further dilute in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, combine the target kinase, its specific substrate, and ATP in the kinase reaction buffer.
-
Add the diluted GNM-K47 (or DMSO for control wells) to the reaction mixture. The typical reaction volume is 5 µL[24][25].
-
Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction[23][25].
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount[23][24].
-
Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate using a plate-reading luminometer.
-
Data Analysis: Convert luminescence data to percent inhibition relative to the DMSO control and plot against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound ID | Target Kinase | Hypothetical IC₅₀ (nM) |
| GNM-K47 | Aurora A | 85 |
| Staurosporine (Control) | Aurora A | 15 |
| Table 2: Exemplary kinase inhibition data for GNM-K47. |
Conclusion
This application note provides a validated and detailed methodology for the synthesis and evaluation of a novel kinase inhibitor, GNM-K47, from this compound. The use of a robust Suzuki-Miyaura coupling reaction allows for the efficient construction of the target molecule[5]. The subsequent characterization and biological evaluation protocols, particularly the widely-used ADP-Glo™ assay, establish a complete workflow for early-stage drug discovery professionals[23][24]. This framework can be adapted for the synthesis of a library of related analogs to explore structure-activity relationships and develop more potent and selective kinase inhibitors.
References
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]
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Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Unknown. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Retrieved from [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]
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ACS Publications. (n.d.). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. Retrieved from [Link]
-
Larsson, A., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
Wodicka, L. M., et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]
-
Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. Retrieved from [Link]
-
ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. Retrieved from [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Li, S., et al. (n.d.). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. PubMed. Retrieved from [Link]
-
Fry, D. W., et al. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Southampton. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. ePrints Soton. Retrieved from [Link]
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MDPI. (n.d.). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. Retrieved from [Link]
-
Unknown. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A small molecule–kinase interaction map for clinical kinase inhibitors. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Bromoaniline. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) An identification of MARK inhibitors using high throughput MALDI-TOF mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]
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The Pivotal Role of 2-(Azepan-1-yl)-5-bromoaniline in Advanced Materials Science: A Technical Guide
For Immediate Release: A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The field of materials science is in a constant state of evolution, driven by the pursuit of novel molecules that can unlock unprecedented functionalities. Within this landscape, 2-(Azepan-1-yl)-5-bromoaniline emerges as a versatile building block with significant potential for the development of advanced materials. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights, to empower researchers in harnessing its unique properties.
Introduction to this compound: A Molecule of Interest
This compound is a substituted aniline derivative characterized by the presence of a seven-membered azepane ring and a bromine atom on the phenyl ring. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable precursor for a range of functional materials. The electron-donating nature of the amino and azepanyl groups, coupled with the synthetic versatility offered by the bromo substituent, opens avenues for its incorporation into polymers, organic electronics, and functional dyes.
While direct, extensive literature on the materials science applications of this specific molecule is nascent, its structural motifs are present in a variety of functional materials. The principles governing the behavior of similar bromoaniline and N-heterocyclic derivatives can be extrapolated to predict and guide the application of this compound.
Core Applications in Materials Synthesis
The strategic placement of the reactive amino and bromo functionalities allows this compound to serve as a key monomer or intermediate in several polymerization and cross-coupling reactions.
Monomer for High-Performance Polymers
The primary amino group of this compound can readily participate in polymerization reactions to form polyanilines and other nitrogen-containing polymers. These polymers are of significant interest for their conductive, electrochromic, and corrosion-inhibiting properties. The bulky azepane group can influence the polymer's morphology and solubility, potentially leading to materials with improved processability.
Furthermore, the bromine atom provides a reactive handle for post-polymerization modification or for use in cross-coupling reactions to create conjugated polymers. These materials are at the forefront of research in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Precursor for Functional Dyes and Molecular Switches
The chromophoric nature of the substituted aniline core makes this compound a suitable starting material for the synthesis of functional dyes. Diazotization of the amino group followed by coupling reactions can lead to a diverse library of azo dyes with potential applications in sensing, nonlinear optics, and data storage. The electronic properties of these dyes can be fine-tuned by strategic substitution at the bromine position.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a foundational framework for researchers to begin exploring the applications of this compound.
Protocol 1: Synthesis of a Poly(this compound) Derivative via Oxidative Polymerization
This protocol outlines the chemical oxidative polymerization of this compound to yield a functionalized polyaniline.
Materials:
-
This compound (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
1 M Hydrochloric acid (HCl) (Dopant and solvent)
-
Ammonia solution (for de-doping)
-
Methanol (for washing)
-
Distilled water
Procedure:
-
Dissolve a specific molar concentration of this compound in 1 M HCl. Stir the solution at 0-5 °C in an ice bath.
-
Separately, prepare a solution of ammonium persulfate in 1 M HCl with a predetermined monomer-to-oxidant molar ratio.
-
Slowly add the APS solution dropwise to the monomer solution while maintaining vigorous stirring and low temperature.
-
Allow the reaction to proceed for 24 hours. A dark-colored precipitate of the polymer should form.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
To obtain the undoped form, treat the polymer with a dilute ammonia solution.
-
Finally, wash with distilled water until the filtrate is neutral and dry the polymer under vacuum.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry to confirm its structure and electrochemical properties.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Conjugated Material
This protocol details the use of this compound in a Suzuki cross-coupling reaction, a powerful tool for carbon-carbon bond formation.
Materials:
-
This compound
-
An arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid/ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Characterization: The structure of the coupled product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Its photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy.
Visualization of Synthetic Pathways
To further elucidate the synthetic utility of this compound, the following diagrams illustrate the key reaction workflows.
Caption: Suzuki Cross-Coupling Workflow.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, platform for the creation of novel functional materials. Its unique structural features offer a rich playground for synthetic chemists to design and synthesize polymers and conjugated molecules with tailored properties. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this versatile building block. Future research will undoubtedly uncover new and exciting applications of this compound and its derivatives, further enriching the landscape of materials science.
References
As the application of this compound in materials science is an emerging area, direct citations for comprehensive application notes are not yet established in peer-reviewed literature. The protocols and potential applications described are based on established principles of organic and polymer chemistry, drawing parallels from literature on structurally related compounds. Researchers are encouraged to consult foundational texts and journals in polymer chemistry, organic electronics, and materials science for background information on the described synthetic methodologies.
Application Notes and Protocols: Versatile Derivatization Strategies for the 2-(Azepan-1-yl)-5-bromoaniline Scaffold
Abstract
The 2-(Azepan-1-yl)-5-bromoaniline core is a valuable starting material in medicinal chemistry and materials science. Its structure presents two primary, orthogonal sites for chemical modification: a nucleophilic secondary aniline for substitutions such as acylation and sulfonylation, and an aryl bromide handle amenable to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides detailed, field-tested protocols for the derivatization of this scaffold, focusing on N-acylation, N-sulfonylation, and the Buchwald-Hartwig amination. The underlying principles for experimental choices, reaction optimization, and purification strategies are discussed to empower researchers in the synthesis of novel compound libraries for drug discovery and development.
Introduction: The Strategic Value of the this compound Core
Aniline derivatives are foundational building blocks in the synthesis of countless pharmaceuticals and functional materials.[1][2] The specific scaffold, this compound, offers a compelling combination of features for synthetic diversification:
-
The Aniline Moiety: The secondary amino group is a potent nucleophile, allowing for the straightforward formation of amides and sulfonamides. These functional groups are ubiquitous in bioactive molecules, often serving as key pharmacophores or tools to modulate physicochemical properties like solubility and metabolic stability.
-
The Aryl Bromide: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a gateway to significant structural complexity. The Buchwald-Hartwig amination, in particular, allows for the facile construction of C-N bonds, a transformation that has revolutionized aromatic amine synthesis.[3][4]
-
The Azepane Ring: This saturated seven-membered heterocycle imparts a distinct three-dimensional character to the molecule, which can be crucial for optimizing binding interactions with biological targets. It also influences solubility and lipophilicity.
This document outlines robust protocols for exploiting these reactive sites to generate diverse molecular architectures.
General Considerations for Handling and Purification
Handling Aniline Derivatives: Anilines, including the title compound, are susceptible to oxidation upon exposure to air and light, often resulting in a color change from colorless or pale yellow to dark brown.[5] It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial. For reactions requiring high purity, distillation of aged aniline starting materials under reduced pressure may be necessary.
Safety Precautions: Anilines can be toxic and are absorbed through the skin. Acylating agents and sulfonyl chlorides are corrosive and react with moisture. Palladium catalysts and their ligands can be toxic and sensitizing. Always perform these reactions in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Purification Strategy: The primary method for purifying the neutral products described herein is flash column chromatography on silica gel. However, be aware that silica gel is slightly acidic and can sometimes cause degradation of sensitive aniline derivatives.[5] It is prudent to perform a TLC stability test by spotting the crude product on a silica plate and letting it stand for 30-60 minutes before development to check for decomposition. If instability is observed, consider using deactivated silica (e.g., with triethylamine) or an alternative purification method like recrystallization.
Protocol I: N-Acylation of the Aniline Moiety
N-acylation transforms the aniline into a more stable amide derivative. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amide bond is a cornerstone of many pharmaceutical structures. The general transformation is an example of nucleophilic acyl substitution.[7]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (chloride) yields the amide product. A base is required to neutralize the acidic byproduct (HCl).
Caption: Mechanism of N-Acylation.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Acetyl chloride (or other desired acyl chloride/anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Syringes and needles
-
Inert atmosphere setup (Argon or Nitrogen balloon)
-
Standard glassware for work-up and chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or Et₃N (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Data Presentation: Acylation Condition Screening
| Entry | Acylating Agent | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine (1.5) | DCM | 2 | 95 |
| 2 | Benzoyl Chloride | Et₃N (1.5) | DCM | 3 | 92 |
| 3 | Acetic Anhydride | Pyridine (1.5) | THF | 4 | 88 |
| 4 | Isobutyryl Chloride | Et₃N (1.5) | DCM | 2 | 94 |
Table 1. Representative results for the N-acylation of this compound. Yields are hypothetical.
Protocol II: N-Sulfonylation of the Aniline Moiety
The synthesis of sulfonamides is a critical transformation, as this functional group is a well-established bioisostere for carboxylic acids and amides, found in numerous antibacterial and diuretic drugs. The reaction is analogous to N-acylation. Mild protocols using photoredox catalysis have also been developed for this transformation.[8][9]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine (serves as both base and solvent)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup
-
Standard glassware for work-up and chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl. A precipitate of the product may form.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Protocol III: Buchwald-Hartwig Amination of the Aryl Bromide
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][10] This protocol allows for the coupling of a primary or secondary amine at the C5 position of the aniline ring, replacing the bromine atom. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[11]
Reaction Mechanism: The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a Palladium(0) active species.[10][12]
-
Oxidative Addition: The Pd(0) complex inserts into the aryl-bromide bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Coupling amine (e.g., Morpholine, Piperidine)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a strong flow of inert gas: To a Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate. The crude product can be purified by partitioning between water and an organic solvent, followed by drying and concentration.
-
Perform final purification by flash column chromatography on silica gel.
Data Presentation: Catalyst System Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 78 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 91 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 110 | 82 |
Table 2. Hypothetical screening results for the Buchwald-Hartwig amination with morpholine.
Summary Workflow
The following diagram illustrates the overall strategic approach to diversifying the this compound scaffold.
Sources
- 1. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Azepan-1-yl)-5-bromoaniline
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(azepan-1-yl)-5-bromoaniline, a key intermediate in pharmaceutical research and development, notably in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors[1]. The protocol herein details a robust and scalable method centered around the Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and analytical methods to ensure a successful and reproducible synthesis on a larger scale.
Introduction and Strategic Approach
The synthesis of arylamines is a cornerstone of medicinal chemistry, as this moiety is prevalent in a vast array of bioactive molecules. This compound is a valuable building block, and its efficient, large-scale production is crucial for advancing drug discovery programs. Traditional methods for N-arylation often require harsh conditions and have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy, offering mild reaction conditions, broad functional group tolerance, and high yields, making it ideal for industrial applications.[2][3][4]
Our synthetic strategy employs the Buchwald-Hartwig cross-coupling of 2,5-dibromoaniline with azepane. This approach is advantageous due to the commercial availability of the starting materials and the reaction's proven reliability. The core of this process is a palladium catalyst paired with a specialized phosphine ligand, which facilitates the formation of the critical carbon-nitrogen bond.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromoaniline, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: Azepane coordinates to the palladium center, followed by deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, regenerating the Pd(0) catalyst for the next cycle.[2][5]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for ~100g scale) | Moles | Supplier Example |
| 2,5-Dibromoaniline | 250.93 | 100.0 g | 0.398 | Sigma-Aldrich |
| Azepane | 99.17 | 43.5 g (49.4 mL) | 0.438 (1.1 eq) | Acros Organics |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.45 g | 0.002 (0.5 mol%) | Strem Chemicals |
| Xantphos | 578.68 | 2.30 g | 0.004 (1.0 mol%) | Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 53.6 g | 0.558 (1.4 eq) | Alfa Aesar |
| Anhydrous Toluene | - | 1.0 L | - | Fisher Scientific |
| Ethyl Acetate (for workup) | - | As needed | - | VWR |
| Brine (for workup) | - | As needed | - | - |
| Celite® 545 | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment
-
5 L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Heating mantle or oil bath
-
Large separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.
Step-by-Step Protocol
-
Reactor Setup: Assemble the reactor system and ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.[6]
-
Charging Reagents: To the reactor, add 2,5-dibromoaniline (100.0 g), sodium tert-butoxide (53.6 g), palladium(II) acetate (0.45 g), and Xantphos (2.30 g).
-
Solvent Addition: Add anhydrous toluene (1.0 L) to the reactor via cannula or a dropping funnel.
-
Reactant Addition: Begin stirring the mixture and slowly add azepane (43.5 g) to the suspension. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100-110 °C. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2,5-dibromoaniline is consumed (typically 12-24 hours).
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 500 mL of water. Stir for 15 minutes. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 200 mL).
-
Work-up - Extraction: Transfer the combined filtrate to a large separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
Purification Protocol
For large-scale synthesis, purification via flash column chromatography is often the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. An alternative for a highly crystalline product is recrystallization from a suitable solvent system like ethanol/water or heptane/ethyl acetate.[6]
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to light brown solid |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₂H₁₈BrN₂ |
Safety and Handling
Handling the reagents involved in this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[7]
-
2,5-Dibromoaniline: Toxic if swallowed or in contact with skin. May cause damage to organs through prolonged or repeated exposure.[8][9]
-
Azepane: Flammable liquid and vapor. Causes skin and eye irritation.
-
Palladium(II) Acetate & Xantphos: Handle with care as palladium compounds and phosphine ligands can be toxic. Avoid inhalation of dust.
-
Sodium tert-butoxide: A strong, corrosive base that is highly reactive with water. Handle in an inert atmosphere.
-
Toluene: Flammable liquid and vapor. Known reproductive toxin.
Personal Protective Equipment (PPE)
Always wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
Ensure a safety shower and eye wash station are readily accessible.[8][10]
Spill and Waste Disposal
-
In case of a spill, evacuate the area and use appropriate absorbent material for containment.[11]
-
Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local environmental regulations. Do not discharge into drains.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient base- Low reaction temperature- Poor quality of anhydrous solvent | - Use fresh catalyst and ligand- Ensure base is dry and freshly opened- Verify internal reaction temperature- Use freshly distilled or high-purity anhydrous solvent |
| Low Yield | - Inefficient work-up/extraction- Product loss during purification- Side reactions (e.g., hydrodehalogenation) | - Perform multiple extractions- Optimize chromatography conditions- Ensure a strict inert atmosphere to minimize side reactions |
| Impure Product | - Presence of starting materials- Formation of bis-arylated amine- Residual catalyst | - Increase reaction time or temperature- Use a slight excess of the aniline starting material- Ensure thorough filtration through Celite during workup |
Conclusion
The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound via a Buchwald-Hartwig amination. By carefully controlling reaction parameters and adhering to the outlined safety procedures, researchers can efficiently produce this valuable intermediate in high yield and purity, thereby facilitating advancements in medicinal chemistry and drug development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Bromo Aniline 98%. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Magano, J. (2010). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. ResearchGate. Retrieved from [Link]
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Retrieved from [Link]
-
MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
PubMed. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
PubMed Central. (2020). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]
-
MDPI. (2021). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881. Retrieved from [Link]
- Google Patents. (2022). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
MDPI. (2021). Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin. Retrieved from [Link]
- Google Patents. (2016). US20160237054A1 - Process for the purification of dapagliflozin.
Sources
- 1. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
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- 11. enamine.enamine.net [enamine.enamine.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Azepan-1-yl)-5-bromoaniline
Welcome to the technical support guide for the synthesis of 2-(Azepan-1-yl)-5-bromoaniline. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related compounds. The primary synthetic route involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This guide provides in-depth, experience-driven advice to help you navigate common challenges, optimize reaction conditions, and achieve high-yield, reproducible results.
Our approach is rooted in a deep understanding of the reaction mechanism, focusing on the causal relationships between reaction parameters and outcomes. Every recommendation is designed to be part of a self-validating experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Buchwald-Hartwig amination as it applies to the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a classic Buchwald-Hartwig amination.[1] The catalytic cycle, which dictates our optimization strategy, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (e.g., 2,5-dibromoaniline).[3][4]
-
Amine Coordination & Deprotonation: Azepane coordinates to the palladium center, and a base removes the proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][4]
Understanding this cycle is critical because each component—catalyst, ligand, base, and solvent—plays a specific role in one or more of these steps.
Caption: Troubleshooting workflow for low-yield reactions.
Problem: I am observing significant hydrodehalogenation (loss of bromine).
-
Explanation: This side reaction occurs when the aryl halide is reduced to the corresponding arene instead of coupling with the amine. [1][5]It can be promoted by certain catalyst systems or the presence of water.
-
Solution:
-
Ensure Anhydrous Conditions: Traces of water can be a source of protons for the reduction. Ensure all reagents and solvents are scrupulously dried.
-
Modify the Ligand/Base Combination: This side reaction is often competitive with the desired reductive elimination. Using a bulkier, more electron-rich ligand can accelerate the C-N bond formation, outcompeting the hydrodehalogenation pathway.
-
Lower the Reaction Temperature: Sometimes, lowering the temperature slightly (e.g., from 110 °C to 90 °C) can disfavor the undesired pathway.
-
Problem: My product is contaminated with homocoupled or diarylated byproducts.
-
Explanation: Homocoupling is the dimerization of the aryl bromide. [5]Diarylation occurs if the product amine reacts with a second molecule of aryl bromide. This is less common with secondary amines but can occur under harsh conditions.
-
Solution:
-
Optimize Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%).
-
Control Stoichiometry: Ensure you are using a slight excess of the amine (typically 1.1-1.2 equivalents) to favor the primary coupling event.
-
Use a More Sterically Hindered Ligand: A bulkier ligand can create a more crowded environment around the palladium center, disfavoring the approach of a second, bulky aryl group.
-
Problem: Purification of the final product is difficult.
-
Explanation: Impurities can arise from side products, unreacted starting materials, or residual palladium catalyst and phosphine ligand.
-
Solution:
-
Aqueous Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent like ethyl acetate. [5]This helps remove the inorganic base salts.
-
Silica Gel Chromatography: This is the most effective method for purification. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. The non-polar starting material (2,5-dibromoaniline) should elute before the more polar product.
-
Activated Carbon Treatment: If your product has a greyish or black tint from residual palladium, you can try dissolving the crude material in a suitable solvent and stirring it with a small amount of activated carbon before filtering and proceeding with chromatography.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 2,5-Dibromoaniline | 1.0 equivalent |
| Amine | Azepane | 1.2 equivalents |
| Pd Precatalyst | XPhos Pd G3 | 2 mol % |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich ligand ideal for secondary amines. [6][7] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equivalents. A strong, non-nucleophilic base. [3] |
| Solvent | Toluene, Anhydrous | Degassed prior to use. [3] |
| Temperature | 100 °C | Ensures a reasonable reaction rate. [3] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation. [5] |
Step-by-Step Methodology:
-
Vessel Preparation: Add 2,5-dibromoaniline (1.0 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vial containing a magnetic stir bar. This step is best performed in a glovebox. [5]2. Inert Atmosphere: Seal the vial with a PTFE septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. [5]3. Reagent Addition: Through the septum, add anhydrous, degassed toluene via syringe. Then, add azepane (1.2 eq) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours. The high density of the base requires good agitation to ensure proper mixing. [3]5. Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. [5]Look for the disappearance of the 2,5-dibromoaniline spot.
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]
-
American Chemical Society Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
American Chemical Society Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Azepan-1-yl)-5-bromoaniline
Welcome to the technical support center for the purification of 2-(Azepan-1-yl)-5-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification strategy.
Introduction: The Challenge of Purifying Aromatic Amines
This compound is a polar aromatic amine. The purification of this class of compounds often presents unique challenges. The basic nature of the amine group can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography. This interaction can result in several issues, including:
-
Irreversible adsorption of the compound onto the silica gel.[1]
-
Low recovery of the purified product.[1]
-
Significant peak tailing in chromatographic separations.[1]
-
The need for highly polar and complex solvent systems for elution due to the compound's polarity.[1]
This guide will provide you with the expertise to navigate these challenges and achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark oil, but I expected a solid. Is this normal?
It is not uncommon for crude products of aromatic amines to be oils or tars, even if the pure compound is a solid. This is often due to the presence of impurities that depress the melting point. These impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvent. The goal of the purification process is to remove these impurities and isolate the pure, and likely solid, this compound.
Q2: What are the most likely impurities in my crude this compound sample?
The impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is the Buchwald-Hartwig amination.[2][3] Potential impurities from this reaction include:
-
Unreacted starting materials: 1,4-dibromo-2-aminobenzene and azepane.
-
Catalyst residues: Palladium and phosphine ligands.
-
Byproducts: These can arise from side reactions such as hydrodehalogenation of the starting material or product.[2] Additionally, diarylated amine byproducts can sometimes form.[4]
-
Solvent and base residues: For example, residual toluene, DMF, or inorganic bases.[5]
It is also important to consider the potential for oxidation or degradation of the aniline product, which can lead to colored impurities.[6]
Q3: I'm seeing significant peak tailing during my column chromatography. What's causing this and how can I fix it?
Peak tailing is a common issue when purifying basic compounds like aromatic amines on silica gel. It is primarily caused by the interaction between the basic amine group and the acidic silanol groups on the silica surface.[1] This leads to a portion of your compound being retained longer on the column, resulting in a "tailing" effect on the elution peak.
Troubleshooting Peak Tailing:
| Solution | Mechanism of Action | Recommended Protocol |
| Add a Basic Modifier to the Mobile Phase | The basic modifier (e.g., triethylamine) will "neutralize" the acidic silanol groups on the silica, preventing the strong interaction with your basic amine product.[7] | Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[7][8] |
| Use an Amine-Functionalized Stationary Phase | These columns have an amine-modified surface that minimizes the acid-base interactions that cause tailing with basic compounds.[9] | This is a more expensive option but can be very effective for difficult separations. |
| Switch to Reversed-Phase Chromatography | In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This can be a good alternative if normal-phase chromatography is problematic. | A mobile phase of acetonitrile/water with a basic modifier like triethylamine can be effective. Adjusting the pH to be two units above the pKa of the amine can improve retention and separation.[7] |
Troubleshooting Guide: Column Chromatography Purification
This section provides a step-by-step workflow for troubleshooting common issues during the column chromatography purification of this compound.
Workflow for Troubleshooting Column Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-(Azepan-1-yl)-5-bromoaniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)-5-bromoaniline. This guide is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on the most prevalent and practical synthetic route: the regioselective Buchwald-Hartwig amination of 2,5-dibromoaniline with azepane. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying chemistry, and a step-by-step resolution.
Question 1: My reaction has stalled. I see a high percentage of unreacted 2,5-dibromoaniline and low product formation by LC-MS. What's going wrong?
Answer:
This is a classic symptom of poor catalyst activity or turnover. The Buchwald-Hartwig amination is a catalytic cycle, and any interruption to this cycle will halt the reaction.[1][2] The most common culprits are catalyst deactivation or suboptimal reaction conditions.
Probable Causes & Mechanistic Insight:
-
Catalyst Oxidation: The active catalyst is a Palladium(0) species. Exposure to atmospheric oxygen can oxidize it to inactive Pd(II), effectively killing the reaction before it starts.
-
Inhibitory Contaminants: Water or other protic impurities in your reagents or solvent can interfere with the base and the catalyst complex. Certain solvents, like acetonitrile or chloroform, can bind to the palladium center and inhibit catalysis.[2]
-
Incorrect Base: The base's role is to deprotonate the amine (or the intermediate Pd-amine complex) to form the more nucleophilic amide. If the base is too weak (e.g., K₂CO₃) or sterically hindered, this deprotonation step can be inefficient, stalling the cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required.[3]
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively high temperatures (>110-120 °C) can lead to catalyst decomposition or promote side reactions like hydrodehalogenation.
Troubleshooting Workflow & Protocol:
Question 2: My main product is contaminated with a significant byproduct with a mass corresponding to the addition of a second azepane ring. How do I prevent this?
Answer:
You are observing the formation of 2,5-di(azepan-1-yl)aniline, a common byproduct resulting from double amination. Achieving regioselectivity is the primary challenge in this synthesis. The key is to favor the mono-amination kinetically and sterically.
Probable Causes & Mechanistic Insight:
-
Stoichiometry: Using a large excess of azepane (>1.5 equivalents) will drive the reaction towards the thermodynamically stable double-aminated product.
-
Ligand Choice: The choice of phosphine ligand is critical. Small, less bulky ligands (e.g., PPh₃) do not create sufficient steric hindrance around the palladium center. This allows the mono-aminated product to re-enter the catalytic cycle and react at the second bromine position. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They create a sterically crowded environment that favors the reaction at the less-hindered C5-Br position and makes the subsequent oxidative addition into the more-hindered C2-Br of the mono-aminated product much more difficult.[3][4]
-
Reaction Time & Temperature: Prolonged reaction times or excessively high temperatures can provide the necessary activation energy to overcome the steric barrier for the second amination, even with a good ligand.
Resolution Protocol:
-
Control Stoichiometry: Use azepane as the limiting reagent or in slight excess (1.1-1.2 equivalents) relative to 2,5-dibromoaniline.
-
Select an Appropriate Ligand: Employ a bulky biarylphosphine ligand. XPhos is an excellent starting point for this type of transformation.
-
Optimize Reaction Conditions:
-
Catalyst System: Use a modern palladacycle precatalyst like XPhos Pd G3 (2-5 mol %). These are air-stable and form the active Pd(0) species more reliably in situ.[4]
-
Base: Use NaOtBu (approx. 1.4 equivalents).
-
Solvent: Toluene or 1,4-dioxane are preferred. Ensure they are anhydrous and deoxygenated.[2][4]
-
Temperature: Start at a moderate temperature (e.g., 90-100 °C) and monitor the reaction closely by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to minimize over-reaction.
-
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Azepane (eq.) | 1.5 - 2.0 | 1.1 - 1.2 | Minimizes availability of nucleophile for second reaction. |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos | Bulky ligand sterically disfavors second oxidative addition.[3] |
| Temperature | 120 °C | 90 - 100 °C | Provides enough energy for the first reaction but keeps the barrier for the second reaction high. |
| Monitoring | Endpoint (e.g., 12h) | Time-course (q 1-2h) | Prevents prolonged heating after completion, which drives side reactions. |
Table 1: Comparison of reaction parameters to enhance mono-amination selectivity.
Question 3: I've isolated my product, but it's contaminated with 3-bromoaniline. Where did this come from?
Answer:
The presence of 3-bromoaniline indicates that a hydrodehalogenation side reaction has occurred.[5] In this process, the bromine atom at the 2-position of your desired product (or the starting material) is replaced by a hydrogen atom.
Probable Causes & Mechanistic Insight:
Hydrodehalogenation is a known competing pathway in the Buchwald-Hartwig amination. It often arises from a β-hydride elimination step from the palladium amide intermediate. While the exact mechanism can be complex, it is often promoted by:
-
Presence of Water/Protic Sources: Water can act as a proton source for the final reductive step that releases the debrominated arene.
-
Suboptimal Ligand: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation.
-
High Temperatures: As with other side reactions, high temperatures can favor this pathway.
Resolution Protocol:
-
Ensure Anhydrous Conditions: This is the most critical step. Dry your solvents over molecular sieves or by distillation. Ensure your base is anhydrous and your reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
Re-evaluate Ligand/Base Combination: While bulky biarylphosphine ligands are generally robust, switching to a different ligand of the same class (e.g., from XPhos to SPhos) can sometimes alter the selectivity and suppress this side reaction.
-
Purification: If hydrodehalogenation is minor, it can often be resolved through careful column chromatography. The desired product is significantly more polar than the 3-bromoaniline byproduct. A gradient elution from low polarity (e.g., 5% EtOAc in Hexanes) to medium polarity (e.g., 20-30% EtOAc in Hexanes) should provide good separation.
Frequently Asked Questions (FAQs)
-
Q: Why is the Buchwald-Hartwig reaction used instead of SNAr for this synthesis?
-
A: For a Nucleophilic Aromatic Substitution (SNAr) to be efficient, the aromatic ring must be "activated" by a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group (the bromine).[6] 2,5-dibromoaniline lacks this strong activation. The second bromine and the amino group are not sufficiently electron-withdrawing to facilitate an SNAr reaction under practical conditions. The Buchwald-Hartwig amination is far more versatile for non-activated or moderately activated aryl halides.[5]
-
-
Q: What is the best method for purifying the final product?
-
A: Flash column chromatography on silica gel is the standard and most effective method. The crude product should be dry-loaded or dissolved in a minimal amount of a non-polar solvent (like dichloromethane or toluene). A gradient elution system, typically with Hexanes and Ethyl Acetate, is recommended.
-
Eluent System: Start with 100% Hexanes to elute highly non-polar impurities (like any remaining starting material or debrominated byproducts). Gradually increase the polarity with Ethyl Acetate. The desired product, this compound, is moderately polar and will typically elute at around 10-25% Ethyl Acetate in Hexanes. The double-aminated byproduct is much more polar and will elute last.
-
-
-
Q: Can I use a different amine instead of azepane?
-
A: Yes, the Buchwald-Hartwig conditions are generally applicable to a wide range of primary and secondary amines.[4][7] However, the steric and electronic properties of the amine will affect the optimal reaction conditions. Very bulky secondary amines may require more forcing conditions (higher temperature or longer reaction times), while less-hindered amines might be more prone to double amination. Re-optimization of the ligand, base, and temperature would be necessary for each new amine.
-
Appendix: Optimized Experimental Protocol
This protocol is a robust starting point designed to maximize selectivity for the mono-amination product.
Materials:
-
2,5-dibromoaniline (1.0 eq)
-
Azepane (1.15 eq)
-
XPhos Pd G3 precatalyst (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (degassed)
-
Oven-dried reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To the oven-dried reaction vessel under an inert atmosphere, add 2,5-dibromoaniline (1.0 eq), XPhos Pd G3 (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent & Reagents: Add anhydrous, degassed toluene via cannula or syringe to achieve a concentration of approximately 0.1 M with respect to the 2,5-dibromoaniline. Begin vigorous stirring.
-
Addition of Amine: Add azepane (1.15 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the 2,5-dibromoaniline spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield this compound.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship.org URL: [Link]
-
Title: A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration Source: Royal Society of Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Strategies in the synthesis of dibenzo[b,f]heteropines Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(Azepan-1-yl)-5-bromoaniline
Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)-5-bromoaniline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, focusing on the widely adopted Buchwald-Hartwig amination pathway. Our goal is to provide you with actionable insights, grounded in mechanistic principles, to help you troubleshoot common issues and optimize your reaction yield.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most effective method for synthesizing this compound?
The most robust and widely applied method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the C-N bond between an aryl halide (2,5-dibromoaniline) and an amine (azepane). Its primary advantage over classical methods like Nucleophilic Aromatic Substitution (SNAr) is its broad substrate scope and tolerance for various functional groups, operating under milder conditions than legacy methods like the Ullmann condensation.[1][2]
Q2: The starting material, 2,5-dibromoaniline, has two bromine atoms. How can I achieve selective mono-amination at the C2 position?
Achieving regioselectivity is a critical challenge. The C2-Br bond is ortho to the activating amino (-NH2) group, while the C5-Br bond is para. While electronically the para position might seem reactive, two factors favor selective substitution at the C2 position in a Buchwald-Hartwig reaction:
-
Steric Hindrance: The C2 position is more sterically hindered, which can be leveraged. Using bulky phosphine ligands on the palladium catalyst can enhance selectivity for the more accessible C5 position if not carefully chosen. Conversely, some ligand systems can direct the reaction ortho to the amine.
-
Directing Group Effect: The ortho-amino group can act as a directing group, coordinating to the palladium center and facilitating oxidative addition at the adjacent C2-Br bond. This is a common strategy in C-H activation and can influence cross-coupling reactions.[3]
Careful selection of the catalyst-ligand system is paramount for controlling this selectivity.
Q3: How do I select the optimal Palladium catalyst and phosphine ligand?
The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig amination. Ligand choice influences catalyst stability, activity, and selectivity. For coupling a secondary cyclic amine like azepane with a potentially hindered aryl bromide, ligands from later "generations" are recommended.
| Ligand Type | Examples | Key Characteristics & Use Cases |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Highly active for coupling sterically hindered substrates and aryl chlorides. Often provide high turnover numbers (TONs) and rates.[4][5] |
| Bidentate Phosphines | Xantphos, DPEphos | Possess a wide "bite angle" that promotes reductive elimination and stabilizes the catalytic species, often reducing side reactions.[6] |
For this specific transformation, a bulky biarylphosphine ligand like RuPhos or tBuBrettPhos is an excellent starting point due to their proven efficacy in coupling challenging substrates.[5]
Q4: What is the function of the base, and which one should I use?
The base plays a crucial role in the catalytic cycle: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[1] The choice of base affects reaction rate and can prevent catalyst deactivation.
-
Strong, Non-coordinating Bases: Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice. Its strength facilitates rapid deprotonation, while its bulk minimizes coordination to the palladium center, which could inhibit catalysis.
-
Inorganic Carbonates/Phosphates: Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are milder, more soluble alternatives.[6][7] They are often used when base-sensitive functional groups are present. For this synthesis, K3PO4 can be a good choice to minimize side reactions.[6]
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common issue, often stemming from inactive catalyst or poor reaction setup.
Caption: Troubleshooting flowchart for low reaction yield.
-
Cause A: Catalyst Deactivation by Oxygen. The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.
-
Solution: Ensure all glassware is oven-dried. Degas the solvent by sparging with nitrogen or argon for at least 30 minutes.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause B: Poor Reagent Quality.
-
Azepane: This amine can be hygroscopic. Ensure it is dry.
-
2,5-Dibromoaniline: Check the purity of your starting material. Impurities can act as catalyst poisons.
-
Base: Sodium tert-butoxide is highly hygroscopic and decomposes on exposure to air. Use a fresh bottle or a freshly opened container from a glovebox.
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with the desired transformation.
| Side Product | Identification | Probable Cause | Mitigation Strategy |
| Hydrodehalogenation Product | Mass corresponding to 4-bromoaniline. | A competing reaction where the aryl bromide is reduced. Often caused by trace water or insufficiently anhydrous conditions. | Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained. |
| Double Amination Product | Mass corresponding to 2,5-di(azepan-1-yl)aniline. | Excess azepane and/or prolonged reaction time at high temperature. | Use a stoichiometric amount of azepane (1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Isomeric Product | Mass identical to the desired product, but with a different retention time. | Lack of regioselectivity, leading to amination at the C5 position. | Screen different ligand/base combinations. A ligand with a larger bite angle like Xantphos can sometimes improve selectivity.[6] |
Problem 3: Difficulty in Product Purification
The product, this compound, is a relatively polar, basic compound.
-
Issue: The product streaks or co-elutes with starting materials during silica gel chromatography.
-
Solution 1: Basic Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia solution to the eluent (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silica surface, preventing the basic amine product from tailing.
-
Solution 2: Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina for chromatography instead of silica gel.
-
Solution 3: Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent.
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis. Optimization of temperature, reaction time, and catalyst loading may be necessary.
Caption: General reaction scheme for the synthesis.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromoaniline (1.0 eq), sodium tert-butoxide (1.5 eq), RuPhos (0.025 eq, 2.5 mol%), and Pd₂(dba)₃ (0.01 eq, 1.0 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[7]
-
-
Addition of Reagents:
-
Through the septum, add anhydrous, degassed toluene via syringe.
-
Add azepane (1.2 eq) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-24 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, such as 0% to 20% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase to prevent streaking.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. A failure at any step will halt the reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2,5-dibromoaniline. This is often the rate-limiting step. A failed reaction may indicate this step is not occurring.
-
Ligand Exchange & Deprotonation: The amine (azepane) displaces the bromide on the palladium complex. A strong base then removes a proton from the coordinated nitrogen to form the crucial Pd-N bond. If the base is too weak or wet, this step will fail.
-
Reductive Elimination: The final step where the new C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step.
By understanding these fundamental steps, you can make more informed decisions to overcome synthetic challenges and successfully improve the yield of this compound.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline Source: University of Leicester URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts Source: National Library of Medicine URL: [Link]
-
Title: Palladium-catalyzed amination strategies for aniline synthesis Source: ResearchGate URL: [Link]
-
Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: National Library of Medicine (PMC) URL: [Link]
-
Title: Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides Source: National Library of Medicine URL: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.le.ac.uk [figshare.le.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Solubility of 2-(Azepan-1-yl)-5-bromoaniline in Assays
Welcome to the technical support center for 2-(Azepan-1-yl)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Poor solubility can lead to unreliable and difficult-to-interpret assay results.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your data.
Understanding the Molecule: this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that contribute to its poor aqueous solubility. The molecule possesses a bromoaniline core, which is aromatic and hydrophobic. The presence of the azepane ring, a seven-membered saturated heterocyclic amine, adds to the molecular weight and lipophilicity. While the aniline amine group offers a site for potential protonation to form a more soluble salt, the overall large, nonpolar structure tends to favor dissolution in organic solvents over aqueous media.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Kinetic solubility is the concentration at which a compound, typically added from a concentrated DMSO stock, precipitates from an aqueous buffer. This measurement is rapid and relevant for many high-throughput screening (HTS) applications where compounds are in solution for a short period.[5] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent after an extended incubation period (e.g., 24-48 hours). This value is crucial for later-stage drug development and formulation.[5][6] For initial troubleshooting in biological assays, determining the kinetic solubility is often the most practical first step.
Q3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "compound crashing out." It occurs when the compound is soluble in the concentrated DMSO stock but not in the final aqueous assay buffer. To address this, you can try several strategies, including:
-
Reducing the final DMSO concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[7][8] Aim for a final DMSO concentration of less than 0.5% in cell-based assays.[8][9]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions.[6][8][9] This gradual change in solvent polarity can prevent abrupt precipitation.
-
Using co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[10][11]
-
Adjusting the pH: The aniline moiety of your compound is basic and can be protonated at acidic pH to form a more soluble salt.[12][13][14]
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, this is a promising strategy. The aniline nitrogen in this compound has a lone pair of electrons that can accept a proton, making it a weak base.[3] By lowering the pH of your assay buffer, you can increase the proportion of the protonated, more soluble form of the compound. However, it is critical to ensure that the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).[13]
Q5: Are there more advanced formulation strategies I can use if simple methods fail?
A5: Absolutely. If co-solvents and pH adjustments are insufficient or incompatible with your assay, you can explore advanced formulation techniques such as:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][16] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has enhanced aqueous solubility and stability.[15][16][17][18][19]
-
Lipid-based formulations: These systems use lipophilic excipients to solubilize compounds and can be particularly useful for in vivo studies.[20][21]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
Symptoms:
-
Visible cloudiness or particulates in the assay plate.[1]
-
High variability between replicate wells.
-
Non-reproducible or non-dose-dependent assay results.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Inconsistent Assay Results at High Compound Concentrations
Symptoms:
-
Assay signal plateaus or decreases at higher concentrations.
-
Poor curve fitting in dose-response studies.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent high-concentration data.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
A properly prepared stock solution is the foundation of reproducible experiments.[7][22][23][24]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Sterile, light-blocking vials for aliquoting
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
-
Weighing: Accurately weigh the calculated mass of the compound.[7]
-
Dissolution: Add the weighed compound to the volumetric flask. Add approximately half of the final volume of DMSO and swirl to dissolve. A brief sonication may aid dissolution.[23]
-
Final Volume: Once fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mixing and Aliquoting: Cap the flask and invert several times to ensure homogeneity.[7] Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[8]
Protocol 2: Kinetic Solubility Assay
This protocol helps determine the concentration at which the compound precipitates from an aqueous buffer when diluted from a DMSO stock.[5][6]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare serial dilutions of the compound stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer.
-
Add a small volume of each DMSO dilution to the buffer-containing wells to achieve the final desired compound concentrations (ensure the final DMSO concentration is constant across all wells).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 3: Solubility Enhancement with Cyclodextrins (Kneading Method)
This method creates a solid inclusion complex of the compound and cyclodextrin, which can then be dissolved in an aqueous buffer.[17][19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Place a 1:1 or 1:2 molar ratio of the compound and HP-β-CD in a mortar.
-
Add a small amount of the water-ethanol mixture to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.[6]
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The solubility of this powder in your aqueous buffer should be determined using the kinetic or thermodynamic solubility assay.
Data Summary Tables
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range in Assay | Advantages | Considerations |
| Ethanol | 1-5% | Good solubilizing power for many organic compounds.[7] | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, good solubilizer.[8][9] | Can increase the viscosity of the solution. |
| Propylene Glycol | 1-10% | Commonly used in pharmaceutical formulations.[10] | May have some cellular toxicity. |
Table 2: pH Adjustment Strategy Based on Compound pKa
| Compound Type | pKa | pH Adjustment Strategy | Rationale |
| Weak Base (e.g., Aniline) | ~4-5 | Decrease pH to < pKa | Protonation of the amine group forms a more soluble cationic species.[4][12][13] |
| Weak Acid | ~8-10 | Increase pH to > pKa | Deprotonation forms a more soluble anionic species. |
Note: The pKa of the aniline in this compound may be influenced by the other substituents on the aromatic ring.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). NIH.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR.
- Solubility and pH of amines. (n.d.).
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). NIH.
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. (n.d.). Benchchem.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (n.d.).
- Video: Extraction: Effects of pH. (n.d.). JoVE.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
- Initial Dissolution Methods for p-Bromoaniline. (n.d.). Liskon Biological.
- Compound Handling Instructions. (n.d.). MCE.
- CHAPTER 2: Tactics to Improve Solubility Available. (n.d.). Books.
- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google P
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- Compound Handling Instructions. (n.d.). MedchemExpress.com.
- SAFETY D
- 2.5: Preparing Solutions. (n.d.). Chemistry LibreTexts.
- Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays. (n.d.). Benchchem.
- Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central.
- Advanced Properties of Amines. (n.d.). Chemistry LibreTexts.
- SAFETY D
- Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). UNMC.
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (n.d.).
- Lab Skills: Preparing Stock Solutions. (n.d.). YouTube.
- How does pH affect solubility?. (n.d.). askIITians.
- 2-Bromoaniline | C6H6BrN | CID 11992. (n.d.). PubChem.
- 9 - SAFETY D
- 2-(Azepan-1-yl)aniline | C12H18N2 | CID 6485341. (n.d.). PubChem.
- Aqueous Solubility Assay. (n.d.). Enamine.
- How does branching increase the solubility in amines?. (n.d.). Quora.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Co-solvency and anti-solvent method for the solubility enhancement. (n.d.).
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.).
- 4-Bromoaniline: properties, applic
- 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 2-(Benzyloxy)-5-bromoaniline | C13H12BrNO | CID 22675582. (n.d.). PubChem.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. (n.d.).
- 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. (n.d.). PubChem.
- Solvents: Properties, solubility parameter, solvation, toxicity, safety.. (n.d.).
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
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- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Extraction: Effects of pH [jove.com]
- 13. books.rsc.org [books.rsc.org]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 24. youtube.com [youtube.com]
Technical Support Center: Stability of 2-(Azepan-1-yl)-5-bromoaniline in Solution
Welcome to the technical support center for 2-(Azepan-1-yl)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a substituted aniline, its behavior in different experimental settings can be influenced by a variety of factors. This document aims to equip you with the knowledge to anticipate and address potential stability challenges, ensuring the integrity of your results.
Troubleshooting Guide: Diagnosing and Resolving Instability
The primary indicator of degradation for many aromatic amines, including this compound, is a visible change in the solution's appearance, such as discoloration, or the formation of precipitates.[1] This section provides a logical workflow to diagnose and mitigate these common stability issues.
Issue 1: Solution Develops a Yellow or Brown Color Over Time
The appearance of color in a solution of this compound is a strong indicator of oxidative degradation. Aromatic amines are susceptible to oxidation, a process that can be catalyzed by dissolved oxygen, trace metal ions, or light exposure, leading to the formation of colored impurities.[1]
Diagnostic Workflow:
Caption: Workflow for troubleshooting solution discoloration.
Mitigation Strategies:
| Strategy | Rationale |
| Use of Amber Vials | Protects the solution from light-induced degradation. Naphthalene derivatives, in particular, can be susceptible to photodegradation.[1] |
| Deoxygenation of Solvents | Removing dissolved oxygen by sparging with an inert gas like nitrogen or argon minimizes the potential for oxidation. |
| Addition of Antioxidants | If compatible with the downstream application, adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) can inhibit oxidative degradation pathways. |
| pH Control | The stability of amines can be pH-dependent.[1][2] Maintaining a slightly acidic pH can sometimes enhance stability by protonating the amine, making it less susceptible to oxidation. However, this must be balanced with solubility requirements. |
Issue 2: Formation of Precipitate in Solution
Precipitation can occur due to several factors, including poor solubility, degradation into less soluble products, or temperature effects.
Troubleshooting Steps:
-
Verify Solubility: Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent at the experimental temperature.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like NMR or Mass Spectrometry to determine if it is the parent compound or a degradation product.
-
Temperature Control: Ensure the solution is maintained at a constant and appropriate temperature. Some compounds exhibit decreased solubility at lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by:
-
pH: The basicity of the azepan-1-yl and aniline nitrogens can affect the molecule's reactivity and stability.[3][4][5]
-
Oxidation: Aromatic amines are prone to oxidation, which can be accelerated by oxygen, metal ions, and light.[1][6]
-
Light: Exposure to UV or visible light can induce photodegradation.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathways include:
-
Oxidation of the Aniline Nitrogen: This is a common degradation route for aromatic amines, potentially leading to the formation of nitroso, nitro, or polymeric species, which are often colored.[1][6]
-
Photodegradation: The aromatic ring system can undergo photochemical reactions upon exposure to light.[1]
Q3: How should I prepare and store solutions of this compound for maximum stability?
A4: To enhance stability:
-
Solvent Selection: Use high-purity, degassed solvents.
-
Storage Conditions: Store solutions in amber vials at low temperatures (-20°C or -80°C) to minimize thermal and photodegradation.[7]
-
Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like argon or nitrogen before sealing the container.
Q4: What analytical techniques are recommended for assessing the purity and stability of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for assessing purity and quantifying degradation products. A reverse-phase C18 column is often a good starting point.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major degradation products.[10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with considerations for enhancing its stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes.
-
Add the deoxygenated solvent to the vial to achieve the target concentration.
-
Gently sonicate or vortex until the compound is fully dissolved.
-
Blanket the headspace of the vial with the inert gas before sealing.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[1]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1M HCl.
-
Base Hydrolysis: Mix an aliquot with an equal volume of 0.1M NaOH.
-
Oxidative Degradation: Mix an aliquot with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot to a UV lamp.
-
Incubate the samples for a defined period (e.g., 24 hours).
-
Analyze all samples, including an untreated control, by HPLC-UV/MS to identify and quantify any degradation products.
By understanding the potential stability issues and implementing the recommended handling and storage procedures, you can ensure the reliability and accuracy of your experimental results when working with this compound.
References
- Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic.
- ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline.
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- Physics Forums. (2011, January 6). What Factors Influence the Basicity Order of Substituted Anilines?.
- Benchchem. (n.d.). Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Benchchem. (n.d.). Stability issues of 2-(Aminomethyl)-5-bromonaphthalene in solution.
- PubMed. (n.d.). Stability of adenine-based cytokinins in aqueous solution.
- PubMed. (n.d.). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. journaleras.com [journaleras.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Aniline Arylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of palladium-catalyzed C-N cross-coupling reactions, particularly the arylation of anilines. This guide is structured to provide direct, actionable solutions to common problems that lead to catalyst deactivation and low reaction yields. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is sluggish or stalls completely, and I'm observing a black precipitate.
Q: What is the likely cause of a stalled reaction and the formation of a black solid?
A: The formation of a black precipitate is a classic sign of palladium black formation, which indicates the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic state.[1] This is a common deactivation pathway where the finely dispersed catalytic species agglomerate, losing their catalytic activity.
Troubleshooting Steps:
-
Ligand Selection & Stoichiometry: The choice of ligand is critical to stabilize the catalytically active monoligated Pd(0) species and prevent aggregation.[2]
-
Use Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., XPhos, BrettPhos) and Hartwig are designed with steric bulk to prevent the palladium centers from coming together.[2][3] The electron-donating properties of these ligands also increase the electron density on the palladium, which can enhance the rate of oxidative addition.[4]
-
Optimize Pd:Ligand Ratio: While a 1:1 to 1:1.5 ratio is often a good starting point, an excess of ligand can sometimes stabilize unreactive complexes, while too little can fail to prevent aggregation.
-
-
Ensure Rigorously Inert Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then be more prone to decomposition and aggregation.[1]
-
Degassing Solvents: Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).
-
Glovebox/Schlenk Line Techniques: Handle all air-sensitive reagents, including the palladium precatalyst and ligands, under an inert atmosphere.[3]
-
-
Consider a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst from the Buchwald group) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] This ensures a more controlled and efficient generation of the active Pd(0) species.
Issue 2: My starting materials are consumed, but the main product is a reduced arene (hydrodehalogenation) instead of the desired arylated aniline.
Q: Why am I observing hydrodehalogenation of my aryl halide, and how can I suppress this side reaction?
A: The formation of a reduced arene byproduct is often the result of a competing β-hydride elimination pathway.[5] This occurs from an intermediate palladium(II)-amido complex before the desired C-N reductive elimination can take place.[5]
Troubleshooting Workflow:
// Yes Path sol1 [label="β-Hydride elimination is likely.\nUse a ligand designed to accelerate\nreductive elimination.", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Switch to a less electron-rich\nbiaryl phosphine ligand (e.g., CPhos).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Path q2 [label="Are there potential proton sources\nin the reaction mixture (e.g., trace water)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Protonolysis of the Pd-N bond can\ncompete with reductive elimination.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Use rigorously dried solvents and reagents.\nConsider adding a mild desiccant.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> sol1 [label="Yes"]; sol1 -> step1; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; sol2 -> step2; q2 -> end [label="No\n(Re-evaluate other parameters)"];
end [label="Problem Resolved or\nFurther Investigation Needed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 -> end; step2 -> end; } }
Caption: Troubleshooting workflow for hydrodehalogenation.
Detailed Explanation:
-
Ligand Choice: The electronic properties of the supporting ligand play a crucial role. A less electron-rich biaryl phosphine ligand can increase the rate of C-N reductive elimination, allowing it to outcompete β-hydride elimination.[5]
-
Reaction Conditions: Ensure that the reaction is free from adventitious water or other protic sources that could facilitate protonolysis of the palladium-amido intermediate.
Issue 3: The reaction is not going to completion, especially with my electron-deficient aniline.
Q: What are the primary reasons for low conversion when using anilines with electron-withdrawing groups (-NO₂, -CN, -CF₃)?
A: Electron-deficient anilines are notoriously challenging substrates for two main reasons:
-
Reduced Nucleophilicity: The electron-withdrawing groups decrease the electron density on the nitrogen atom, making the aniline a weaker nucleophile.[3] This can slow down the transmetalation step or the initial coordination of the amine to the palladium center.
-
Increased Acidity: The N-H bond of an electron-deficient aniline is more acidic. While this might seem beneficial for deprotonation, it can also lead to catalyst inhibition or deactivation if the resulting anilide binds too strongly to the palladium center.
Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Accelerate key catalytic steps to overcome the aniline's poor nucleophilicity. | Use modern, bulky, and electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[3] |
| Base Selection | Ensure complete deprotonation of the weakly acidic N-H bond without introducing side reactions. | Employ a strong, non-nucleophilic base such as sodium or potassium tert-butoxide (NaOtBu, KOtBu).[3] |
| Solvent Choice | The solvent can influence the solubility of the base and intermediates, affecting reaction rates. | Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[6] |
| Temperature | Higher temperatures can often overcome the activation barrier for sluggish reactions. | If the reaction is slow at lower temperatures, cautiously increase the temperature, monitoring for signs of catalyst decomposition. |
Issue 4: My aniline contains a coordinating group (e.g., pyridine, imidazole), and the reaction is failing.
Q: How do N-heterocycles in the aniline substrate lead to catalyst deactivation?
A: N-heterocycles are Lewis basic and can act as ligands themselves. They can coordinate strongly to the palladium center, displacing the essential phosphine ligand.[7][8] This leads to the formation of off-cycle, catalytically dormant or inactive palladium complexes.[7]
Troubleshooting and Mitigation:
-
Use Deactivation-Resistant Ligands: Recent research has led to the development of ligands specifically designed to resist displacement by N-heteroarenes. For example, FPhos has been shown to form a conformationally stable complex that is less susceptible to coordination by N-heterocycles.[8]
-
Increase Catalyst and Ligand Loading: In some cases, simply increasing the concentration of the catalyst and, more importantly, the phosphine ligand can help to outcompete the inhibitory coordination of the N-heterocycle through Le Châtelier's principle.
-
Protecting Groups: If possible, temporarily protecting the N-heterocycle can be an effective, albeit less elegant, solution.
Visualizing Ligand Displacement:
Caption: Deactivation by N-heterocycle coordination.
Experimental Protocols & Analytical Techniques
Protocol: Test for Catalyst Poisoning by Reagent Purity
This protocol helps determine if impurities in your starting materials or solvents are poisoning the catalyst.
-
Baseline Reaction: Run the aniline arylation under your standard, optimized conditions using your current batches of reagents and solvents. Carefully record the reaction profile (e.g., by TLC, GC, or LC-MS) and the final yield.
-
High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity.
-
Use freshly purchased, anhydrous, and degassed solvents.
-
Recrystallize solid reagents (e.g., the aniline and aryl halide) if possible.
-
Use a fresh bottle of base.
-
-
Comparison: If the high-purity reaction shows a significant improvement in yield and reaction rate, it strongly suggests that an impurity in one of your standard reagents is acting as a catalyst poison.[1]
Analytical Diagnosis: Identifying the State of the Palladium
When a reaction fails, analyzing the palladium species can provide crucial insights.
-
Visual Inspection: As mentioned, the formation of palladium black is a strong indicator of catalyst aggregation.[1]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of the palladium. A shift from the active Pd(0) state to Pd(II) can indicate oxidative deactivation.[1][9][10]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the palladium species. The presence of large, aggregated nanoparticles confirms deactivation by agglomeration.[9]
References
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
D'Amato, E. M., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(3), 851–863. [Link]
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Gao, D. W., Gu, Q., & You, S. L. (2018). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications, 9(1), 1699. [Link]
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Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]
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Newton, G. L., Larm, N. E., & Cantillo, D. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2708–2718. [Link]
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Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 25(28), 6888-6901. [Link]
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Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
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Liu, R. Y., Chen, Y., Verma, P., & Buchwald, S. L. (2020). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 142(36), 15574–15581. [Link]
-
Newton, G. L., Larm, N. E., & Cantillo, D. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Retrieved from [Link]
-
Newton, G. L., Larm, N. E., & Cantillo, D. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2708-2718. [Link]
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MacNair, A. J., Le, C. M., & Tilley, T. D. (2018). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, 37(24), 4637–4648. [Link]
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Lee, J., Lee, H., Kim, J., Kim, D. H., & Lee, H. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). β-hydride elimination in palladium-catalyzed reactions. Retrieved from [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Vantourout, J. C., et al. (2024). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.
-
López-Haro, M., et al. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials, 34(19), 8766–8776. [Link]
-
Ghorai, P. (2018). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. ACS Omega, 3(10), 14337–14347. [Link]
-
Balcells, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14506–14515. [Link]
-
Fors, B. P., & Buchwald, S. L. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(34), 14651–14657. [Link]
-
Pöthig, A., et al. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. Organic & Biomolecular Chemistry, 12(19), 3094–3100. [Link]
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
-
Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Balcells, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(23), 14506–14515. [Link]
-
Studer, A. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 117-124. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(27), 10218–10221. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3125–3134. [Link]
-
ResearchGate. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Weires, A. G., et al. (2017). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 139(18), 6549–6554. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
Epling, G. A., & Yoon, I. (2017). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Catalysts, 7(1), 23. [Link]
-
ResearchGate. (n.d.). Arylation of Aniline with p-CF₃C₆H₄I Using Different Catalysts.... Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(Azepan-1-yl)-5-bromoaniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-(Azepan-1-yl)-5-bromoaniline. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary based on the synthetic route, but typically includes unreacted starting materials, byproducts from side reactions, and degradation products. It is difficult to remove certain impurities from the final product once formed.[1]
Table 1: Common Potential Impurities and Their Sources
| Impurity Category | Specific Example(s) | Likely Source |
| Starting Materials | 5-bromo-2-fluoroaniline, Azepane | Incomplete reaction |
| Isomeric Impurities | 2-(Azepan-1-yl)-3-bromoaniline | Non-selective bromination in a preceding step |
| Over-bromination | Dibromo- or tribromo-aniline derivatives | Excess brominating agent or harsh reaction conditions.[2] |
| Dehalogenation | 2-(Azepan-1-yl)-aniline | Reductive side reactions |
| Oxidation Products | Colored polymeric species | Air oxidation of the aniline functional group, often catalyzed by light or trace metals.[3] |
| Residual Solvents | DMF, Acetonitrile, Toluene, etc. | Incomplete removal during work-up and drying |
Q2: What is the best first-pass strategy for purifying my crude product?
A2: A liquid-liquid extraction (LLE) based on pH adjustment is an excellent initial purification step.[4] This technique leverages the basicity of the aniline nitrogen to separate the desired product from neutral organic impurities. The basic amine can be protonated with an aqueous acid, pulling it into the aqueous phase while non-basic impurities remain in the organic layer.[5] Subsequent neutralization of the aqueous layer allows for re-extraction of the purified amine into an organic solvent.[6][7]
Q3: How can I assess the purity of my this compound after purification?
A3: A combination of analytical techniques is essential for a comprehensive purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column is typically a good starting point for method development.[9] HPLC can effectively separate the main compound from structurally similar impurities.[10]
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective tool for qualitative assessment and for monitoring the progress of column chromatography.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the purified compound and identifying any structurally related impurities that may co-elute in chromatography.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurity peaks from HPLC analysis.[13]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: The isolated product is discolored (e.g., yellow, brown, or black).
-
Root Cause: Aromatic amines, including bromoanilines, are susceptible to air oxidation, which forms highly colored impurities.[3] This can also be caused by residual bromine from a previous synthesis step.[2]
-
Solution Workflow:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.[10]
-
Reductive Wash: Before extraction or crystallization, wash the crude product solution with a mild reducing agent like sodium thiosulfate or sodium bisulfite. This will neutralize any residual oxidizing agents like bromine.[2]
-
Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place to prevent re-oxidation.
-
Issue 2: HPLC analysis shows multiple peaks, but the product appears clean by TLC.
-
Root Cause: TLC has lower resolving power than HPLC. Impurities with very similar polarity to the product may co-elute on a TLC plate but can be separated by a high-resolution HPLC column.[9]
-
Solution:
-
Optimize HPLC Method: Ensure your HPLC method is optimized for resolution. Adjust the mobile phase composition, gradient, and flow rate.
-
Employ Column Chromatography: For challenging separations, column chromatography is necessary. It is a fundamental technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase.[14] Use a high-quality silica gel and a carefully selected eluent system, monitoring fractions by TLC or HPLC.[11]
-
Issue 3: Low recovery of the product after recrystallization.
-
Root Cause: This is often due to using an excessive amount of solvent, selecting a solvent in which the product is too soluble at low temperatures, or premature crystallization during hot filtration.[10]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]
-
Solvent Screening: Perform small-scale solubility tests to find the optimal recrystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but have low solubility when cold. Ethanol/water or isopropanol/water mixtures are often effective.[15]
-
Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely.[10]
-
Maximize Precipitation: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize crystal formation before filtration.[10]
-
Issue 4: An emulsion forms during liquid-liquid extraction and won't separate.
-
Root Cause: Emulsions are common when extracting basic amines, especially after neutralization. They consist of a stable dispersion of one immiscible liquid within another.
-
Methods to Break the Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed; sometimes the layers will separate over time.[16]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[16]
-
Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod. Avoid vigorous shaking, which can stabilize the emulsion.[16]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the dispersed droplets.
-
Visualized Workflows and Logic
General Purification Workflow
The following diagram outlines a robust, multi-step strategy for purifying crude this compound, integrating both bulk and fine purification techniques.
Caption: A multi-step purification strategy for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification issues.
Sources
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- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
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- 11. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 2-(Azepan-1-yl)-5-bromoaniline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-(Azepan-1-yl)-5-bromoaniline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document provides a comprehensive framework based on established principles of analytical chemistry and comparative data from structurally analogous aromatic amines.[1][2] Our goal is to equip you with the necessary tools to anticipate challenges, troubleshoot common issues, and confidently characterize your material.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling, storage, and expected properties of this compound.
Q1: My sample of this compound has a dark color (yellow, brown, or purple). Is it impure?
A1: Not necessarily, but it warrants investigation. Aromatic amines, particularly bromoanilines, are susceptible to oxidation, which can cause discoloration from off-white to dark brown or purple.[3] This is often due to the formation of highly conjugated oxidation products. While a freshly purified sample should be a white or pale yellow solid, discoloration upon storage is common.[3][4]
-
Expert Insight: The primary cause is exposure to air and light. The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation. The presence of impurities can sometimes catalyze this degradation.[3]
-
Actionable Advice:
-
Check Purity: Before use, always assess the purity of a discolored sample using HPLC or ¹H NMR.
-
Purification: If significant impurities are detected, purification by column chromatography or recrystallization is recommended. For persistent color, vacuum distillation can be effective for similar bromoanilines, though it must be performed carefully to prevent thermal decomposition.[3]
-
Proper Storage: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (e.g., in a refrigerator or freezer).[5][6]
-
Q2: What are the best practices for handling and storing this compound to prevent degradation?
A2: Given its aniline structure, this compound should be treated as a potentially air- and light-sensitive compound.
-
Handling: All manipulations should ideally be performed in a well-ventilated fume hood.[6] To minimize exposure to the atmosphere, use techniques for handling air-sensitive reagents, such as working under a blanket of inert gas (N₂ or Ar).[7][8] Use appropriate personal protective equipment (PPE), including gloves (nitrile is not recommended for aniline; butyl, neoprene, or Viton are better choices), safety goggles, and a lab coat.[6]
-
Storage: The best practice is to store the material in a tightly sealed container, such as a Sure/Seal™ bottle, with the headspace flushed with an inert gas.[9] The container should be placed in a cool, dark, and dry location. Storing it away from strong oxidizing agents and acids is also crucial.[6]
Q3: What solvents are suitable for dissolving this compound for analysis?
A3: The compound is expected to be soluble in a range of common organic solvents.
-
For NMR: Deuterated chloroform (CDCl₃) is a good first choice. Deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are also suitable alternatives if solubility in CDCl₃ is limited.
-
For HPLC/LC-MS: Acetonitrile and methanol are common, effective solvents for sample preparation.
-
For Recrystallization: A solvent system of ethanol/water or heptane/ethyl acetate would be a logical starting point. The optimal system must be determined empirically.[10]
Section 2: Troubleshooting Purification
Purification is often the first major hurdle in obtaining high-quality characterization data.
Q1: I performed column chromatography, but my product is still colored and shows minor impurities by NMR. What should I do?
A1: This is a common issue with aromatic amines due to their polarity and tendency to streak on silica gel.
-
Causality: The basic nature of the aniline nitrogen can lead to strong interactions with the acidic silica gel, causing poor separation and sometimes on-column degradation. The colored impurities are often highly polar oxidation products that may co-elute with your compound.
-
Troubleshooting Steps:
-
Basify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or a few drops of ammonium hydroxide, to your eluent system (e.g., hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, preventing peak tailing and improving resolution.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can provide better results for basic compounds.
-
Attempt Recrystallization: If the compound is crystalline, recrystallization can be a highly effective method for removing minor impurities, especially colored ones which may be less soluble.[11][12] Experiment with different solvent pairs.
-
Consider Vacuum Distillation: For stubborn impurities in thermally stable anilines, fractional distillation under high vacuum can be the most effective purification method, as it separates based on boiling point rather than polarity.[3]
-
Section 3: Spectroscopic Characterization Guide
This section provides a detailed guide to interpreting the NMR, MS, and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can be predicted based on the electronic environment of each nucleus. The following tables provide estimated values based on data from analogous structures like bromoanilines and N-arylated azepanes.[1][13][14]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aromatic H (ortho to -NH₂) | ~6.9 - 7.1 | d | 1H | Deshielded by bromine, shielded by azepane. |
| Aromatic H (para to -NH₂) | ~6.7 - 6.9 | dd | 1H | Ortho to bromine, meta to azepane. |
| Aromatic H (ortho to azepane) | ~6.5 - 6.7 | d | 1H | Shielded by the strong donating effect of the amino group. |
| -NH₂ | ~3.5 - 4.5 | br s | 2H | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |
| Azepane CH₂ (adjacent to N) | ~3.0 - 3.4 | t | 4H | Deshielded by the adjacent nitrogen atom. |
| Azepane CH₂ (beta to N) | ~1.7 - 1.9 | m | 4H | Aliphatic protons. |
| Azepane CH₂ (gamma to N) | ~1.5 - 1.7 | m | 4H | Most shielded aliphatic protons. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Aromatic C (C-NH₂) | ~145 - 148 | Attached to the strongly donating amino group. |
| Aromatic C (C-Azepane) | ~138 - 142 | Attached to the azepane nitrogen. |
| Aromatic C (C-Br) | ~110 - 115 | Attached to bromine, significant shielding. |
| Aromatic CH | ~120 - 130 | Aromatic carbons with attached protons. |
| Azepane CH₂ (adjacent to N) | ~50 - 55 | Deshielded by the adjacent nitrogen. |
| Azepane CH₂ (beta & gamma) | ~25 - 30 | Aliphatic carbons. |
Q2: My NMR spectrum has broad peaks and a rolling baseline. How can I fix this?
A2: This is typically related to sample preparation or the inherent properties of the compound.
-
Paramagnetic Impurities: Traces of metal ions from synthesis or storage can cause significant peak broadening. Passing a solution of your sample through a small plug of Celite or silica can sometimes remove these.
-
Poor Solubility/Aggregation: If the sample is not fully dissolved, you will see very broad peaks. Try using a more effective solvent like DMSO-d₆ or gently warming the sample. Aggregation at higher concentrations can also cause broadening; try acquiring the spectrum on a more dilute sample.
-
Intermediate Exchange: The azepane ring can undergo conformational changes (ring flipping) on the NMR timescale, which can broaden the signals for the aliphatic protons. Acquiring the spectrum at a higher or lower temperature (variable temperature NMR) can sometimes sharpen these signals.
-
Improper Shimming: A rolling baseline is a classic sign of poor magnetic field homogeneity. Ensure the instrument is properly shimmed before acquisition.
Troubleshooting Unexpected NMR Signals
The following decision tree provides a logical workflow for identifying the source of unexpected peaks in your ¹H NMR spectrum.
Mass Spectrometry (MS)
Q1: What is the expected molecular ion and isotopic pattern for this compound?
A1: Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Formula: C₁₂H₁₇BrN₂
-
Monoisotopic Mass: 284.0629 g/mol
-
Isotopic Pattern: A key signature will be the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units. This is due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). You should look for M+ at ~284 and M+2 at ~286.
-
High-Resolution MS (HRMS): For unambiguous confirmation, HRMS (e.g., ESI-TOF) should yield a mass that matches the calculated value (284.0629 for the ⁷⁹Br isotopologue) to within 5 ppm.
Q2: I am using Electrospray Ionization (ESI) and I can't see the molecular ion. What should I try?
A2: The basic aniline and azepane nitrogens make this molecule ideal for ESI in positive ion mode. If you don't see the [M+H]⁺ ion at m/z 285/287, consider the following:
-
In-source Fragmentation: The molecule may be fragmenting in the ion source. Try reducing the cone voltage or fragmentor voltage to use "softer" ionization conditions.
-
Mobile Phase pH: Ensure your mobile phase is slightly acidic (e.g., by adding 0.1% formic acid). This promotes protonation of the amine groups, enhancing the signal for the [M+H]⁺ ion.
-
Different Ionization Technique: If ESI fails, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar, neutral molecules.
Infrared (IR) Spectroscopy
Q1: What are the key characteristic IR absorption bands?
A1: IR spectroscopy is useful for confirming the presence of key functional groups.
-
N-H Stretch: Look for a pair of medium-intensity peaks in the range of 3350-3450 cm⁻¹ . The two peaks are due to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C-H Stretch (Aromatic): Weak to medium peaks >3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Medium to strong peaks <3000 cm⁻¹ (typically 2850-2950 cm⁻¹), corresponding to the azepane ring.
-
C=C Stretch (Aromatic): Peaks in the 1500-1620 cm⁻¹ region.
-
C-N Stretch: A strong peak around 1250-1350 cm⁻¹ .
-
C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹ .
Section 4: Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of your compound.
Q1: I need to develop an HPLC method to check the purity of my sample. Where do I start?
A1: A reverse-phase HPLC method is the most appropriate choice. The following table provides a robust starting point that can be optimized as needed.[15][16]
Table 3: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition | Rationale & Optimization Tips |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | The standard workhorse for reverse-phase chromatography.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier improves peak shape for basic analytes by suppressing silanol interactions.[18] |
| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile often provides better resolution and lower backpressure. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrate. | A generic gradient to elute a wide range of potential impurities. Adjust the slope for better separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be adjusted to improve resolution or reduce run time. |
| Detection | UV-Vis at ~254 nm | Aromatic compounds absorb strongly at 254 nm. Run a UV scan to find the λmax for optimal sensitivity.[19] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Q2: My main peak is tailing badly. How can I improve the peak shape?
A2: Peak tailing for an amine on a C18 column is almost always caused by secondary interactions between the basic nitrogen and acidic residual silanol groups on the silica support.
-
Lower the pH: Adding an acidifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is the most effective solution. TFA (0.1%) is a stronger ion-pairing agent and can produce very sharp peaks, but it is non-volatile and can suppress MS signals. Formic acid (0.1%) is MS-compatible and usually sufficient.
-
Use a Different Column: Modern HPLC columns often have "end-capping" or are designed for use with basic compounds. If tailing persists, switching to a column specifically marketed for polar or basic analytes can solve the problem.
-
Reduce Sample Overload: Injecting too much sample can lead to tailing. Try diluting your sample by a factor of 10.
Section 5: Experimental Protocols & Workflows
General Characterization Workflow
The following diagram outlines a systematic workflow for the initial characterization of a new batch of this compound.
Protocol: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Dissolve: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If necessary, gentle warming in a water bath can be used.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Acquire Spectrum: Insert the tube into the NMR spectrometer and follow standard procedures for locking, shimming, and acquiring the ¹H and ¹³C spectra.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
- Liskon Biological. (2024, September 13). Synthesis Process of p-Bromoaniline.
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
- Washington State University. (n.d.). Aniline Safety Data Sheet.
- Supplementary Information. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline.
- ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Supplementary Information. (n.d.).
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?
- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
- ChemicalBook. (n.d.). 2-Bromoaniline(615-36-1) 1H NMR spectrum.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Aromatic Amines: Exemplified by Data for Structurally Related Analogs of 2-Ethyl-4-propylaniline.
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Retrieved from [Link]
- Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773.
- BenchChem. (n.d.). Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile: A Comparative Guide.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- CymitQuimica. (n.d.). 2-(Azepan-1-yl)pyrimidine-5-boronic acid.
- Silva, P. A., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 135-140.
- Wang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6683311.
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Technical Support Center: Synthesis of 2-(Azepan-1-yl)-5-bromoaniline
Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)-5-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights, troubleshooting advice, and detailed protocols for the synthesis of this key chemical intermediate. Our focus is on providing practical, field-proven knowledge to navigate the common challenges encountered during its synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The core of its synthesis lies in the formation of a C-N bond between an aromatic ring and the cyclic amine, azepane. This guide will explore the primary synthetic strategies, offering a comparative analysis to aid in route selection and optimization. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and procedural modifications.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound and related N-aryl heterocycles.
Q1: What are the most viable synthetic routes to this compound?
A1: The most direct and commonly employed routes involve the cross-coupling of an aryl halide with azepane. The two primary methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, which is often the method of choice due to its high functional group tolerance and broad substrate scope.[1][2]
-
Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for C-N bond formation. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative.[2][3]
A third, multi-step approach can also be considered, involving the synthesis of a substituted aniline precursor followed by the introduction of the azepane moiety. For instance, one could start with a suitable bromo-nitrobenzene derivative, introduce the azepane ring via nucleophilic aromatic substitution (if the ring is sufficiently activated), and then reduce the nitro group to an amine.[4][5]
Q2: Which starting materials are recommended for the Buchwald-Hartwig and Ullmann routes?
A2: The most logical starting materials are 2,5-dibromoaniline or 1,4-dibromo-2-nitrobenzene and azepane. The choice between these aryl halides depends on the desired selectivity and subsequent reaction steps. Using 2,5-dibromoaniline allows for a direct coupling to form the target molecule. However, the presence of two bromine atoms and an amino group requires careful control of stoichiometry and reaction conditions to favor mono-amination at the 2-position. Starting with 1,4-dibromo-2-nitrobenzene would involve an initial C-N coupling followed by reduction of the nitro group. The nitro group can activate the ortho position for nucleophilic aromatic substitution, but this is less likely with a non-activated amine like azepane. Therefore, a catalyzed coupling reaction is still the preferred method.
Q3: What are the key parameters to control in a Buchwald-Hartwig amination for this synthesis?
A3: The success of a Buchwald-Hartwig amination hinges on several critical parameters:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are often effective for coupling with sterically hindered secondary amines like azepane.[6][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[3]
-
Temperature: Reactions are generally run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[8]
Q4: When should I consider an Ullmann condensation over a Buchwald-Hartwig amination?
A4: The Ullmann condensation can be a viable alternative under certain circumstances. Traditionally, it requires high temperatures and stoichiometric amounts of copper, but modern protocols have been developed with catalytic copper sources and ligands, making the conditions milder.[3][9] Consider the Ullmann reaction if:
-
You are looking for a more cost-effective method, as copper catalysts are generally cheaper than palladium catalysts.
-
You are experiencing issues with palladium catalyst poisoning from other functional groups in your substrate.
-
You have access to ligands that are known to promote copper-catalyzed N-arylation, such as N,N'-dimethylglycine or phenanthroline derivatives.[10]
However, be aware that Ullmann reactions can sometimes have a more limited substrate scope and may require more rigorous optimization.[3]
Comparative Analysis of Synthetic Routes
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Multi-step Synthesis (from Nitro-compound) |
| Catalyst | Palladium-based | Copper-based | May not require a coupling catalyst for SNAr, but needs a reducing agent. |
| Reaction Conditions | Generally milder (80-110 °C) | Often requires higher temperatures (>100 °C) | Variable, includes reduction step which is typically mild. |
| Yields | Generally high | Can be variable, often lower than Buchwald-Hartwig | Overall yield is dependent on the efficiency of each step. |
| Substrate Scope | Broad | More limited | Dependent on the reactivity of the nitro-aromatic compound. |
| Cost | Higher (due to palladium catalyst) | Lower (due to copper catalyst) | Can be cost-effective if starting materials are cheap. |
| Key Challenges | Catalyst sensitivity, ligand selection | Harsher conditions, potential for side reactions | Multiple steps, potential for low overall yield. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive catalyst (oxidized palladium). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of solvent or reagents (presence of water or oxygen). | 1. Use a fresh palladium source or a pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere. 2. Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). 3. Increase the reaction temperature in increments of 10 °C. 4. Use freshly distilled, anhydrous solvents and high-purity reagents. |
| Formation of side products (e.g., hydrodehalogenation) | 1. Presence of water in the reaction mixture. 2. The chosen ligand is not optimal and promotes side reactions. 3. The reaction is run for too long. | 1. Ensure all reagents and solvents are scrupulously dried. 2. Screen different ligands. A more electron-rich and sterically hindered ligand might suppress side reactions. 3. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Di-substitution on 2,5-dibromoaniline | 1. Excess of azepane used. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of 2,5-dibromoaniline relative to azepane. 2. Lower the reaction temperature and monitor the reaction closely to stop it after the formation of the mono-substituted product. |
| Difficulty in product purification | 1. Presence of residual catalyst. 2. Formation of closely related byproducts. | 1. Pass the crude product through a plug of silica gel or treat it with a metal scavenger. 2. Optimize the reaction conditions to minimize byproduct formation. Use a high-resolution chromatography technique for purification. |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2,5-Dibromoaniline
-
Azepane
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add 2,5-dibromoaniline (1.0 equivalent) and azepane (1.2 equivalents) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Route 2: Multi-step Synthesis via Nitro-intermediate
This route involves the reduction of a nitro group, which can be achieved through various methods. Here, we outline a common procedure using tin(II) chloride.
Step 1: Synthesis of 1-(4-bromo-2-nitrophenyl)azepane (Hypothetical Intermediate)
This step would likely be achieved via a Buchwald-Hartwig or Ullmann coupling of 1,4-dibromo-2-nitrobenzene and azepane, following a similar protocol to Route 1.
Step 2: Reduction of the Nitro Group
Materials:
-
1-(4-bromo-2-nitrophenyl)azepane
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 1-(4-bromo-2-nitrophenyl)azepane (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Overview of alternative synthetic routes to the target molecule.
References
- WO 2014/026657 A2. (2014). Google Patents.
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based... ResearchGate. Retrieved from [Link]
-
Singh, P., & Kaur, M. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
Azepine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US 8,227,623 B2. (2012). Google Patents.
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Ma, D. (2017). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. Retrieved from [Link]
- WO 2021/034815 A1. (2021). Google Patents.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). RSC Publishing. Retrieved from [Link]
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2011). ResearchGate. Retrieved from [Link]
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 9(4), 335-340. [Link]
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed. Retrieved from [Link]
- CN 102875389 A. (2013). Google Patents.
- EP 1 775 347 B1. (2007). Google Patents.
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Retrieved from [Link]
-
Synthesis of 2N-Alkyl-substituted 5-Amino-3-imino-1,2,4-thiadiazolines. (2001). ResearchGate. Retrieved from [Link]
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Validation & Comparative
Introduction: Targeting Oncogenic Kinases with Novel Aniline Derivatives
An in-depth guide to the biological evaluation of novel aniline-based kinase inhibitors, providing a comparative framework for researchers, scientists, and drug development professionals.
In the landscape of modern oncology, the targeted inhibition of protein kinases remains a cornerstone of drug development. Specifically, receptor tyrosine kinases (RTKs) like Mer and c-Met have emerged as critical targets due to their roles in driving tumor growth, proliferation, and metastasis in a variety of cancers. The simultaneous inhibition of both Mer and c-Met presents a compelling therapeutic strategy to overcome resistance mechanisms and enhance antitumor efficacy.
This guide focuses on a promising class of molecules—2-substituted aniline pyrimidine derivatives—as potent dual inhibitors of Mer and c-Met. We will move beyond a simple recitation of data to provide a comprehensive framework for their biological evaluation. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical guide for researchers aiming to identify and advance novel kinase inhibitor candidates. We will use key compounds from this class, such as the promising candidate 17c , to illustrate the evaluation process from initial screening to preclinical characterization.[1][2]
The Drug Discovery and Evaluation Workflow
The journey from a chemical concept to a viable drug candidate is a multi-stage process. It begins with identifying a biological target and designing molecules to interact with it, followed by a rigorous cascade of in vitro and in vivo testing to assess potency, selectivity, safety, and pharmacokinetic properties.
Caption: A generalized workflow for the discovery and evaluation of targeted kinase inhibitors.
Part 1: Comparative In Vitro Biological Evaluation
The initial phase of evaluation is designed to answer fundamental questions: How potently do the compounds inhibit the target kinases? Does this inhibition translate to anticancer activity in cells? And what is the underlying mechanism of action?
Direct Target Engagement: Kinase Inhibition Assays
Rationale: The first and most critical step is to quantify the direct inhibitory activity of the synthesized derivatives against their intended targets, Mer and c-Met kinases. This is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Comparing the IC50 values across a series of compounds allows for the establishment of a structure-activity relationship (SAR), guiding further chemical optimization.[3]
Comparative Data: Mer/c-Met Kinase Inhibition
| Compound | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Source |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | [1] |
| 14a | 8.1 | >500 (Weak) | [2] |
| 14b | 9.6 | >500 (Weak) | [2] |
This table clearly demonstrates that while compounds 14a and 14b are potent Mer inhibitors, they lack the desired dual-inhibitory profile. Compound 17c, however, shows potent inhibition of both kinases, making it a superior candidate for further development.
Cellular Activity: Antiproliferative Assays
Rationale: Potent kinase inhibition must translate into a functional effect in a cellular context, namely, the inhibition of cancer cell growth. Antiproliferative assays, such as the MTT or SRB assay, are used to measure the cytotoxic or cytostatic effects of compounds on various cancer cell lines.[4][5] Testing against a panel of cell lines known to be dependent on Mer/c-Met signaling (e.g., HepG2, MDA-MB-231, HCT116) validates the on-target effect of the inhibitors.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 µM) in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Comparative Data: Antiproliferative Activity (IC50)
| Compound | HepG2 (µM) | MDA-MB-231 (µM) | HCT116 (µM) | Source |
| 17c | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | [1] |
| Competitor X | 5.2 ± 0.6 | 8.9 ± 1.1 | 3.4 ± 0.4 | (Hypothetical) |
Compound 17c demonstrates significantly greater antiproliferative activity across multiple cancer cell lines compared to a hypothetical competitor, consistent with its potent dual kinase inhibition.
Mechanism of Action: Apoptosis Induction
Rationale: To confirm that the observed cell death is due to a programmed, apoptotic pathway rather than non-specific necrosis, an apoptosis assay is essential. Mer/c-Met signaling pathways are known to promote cell survival; their inhibition is expected to trigger apoptosis. This provides mechanistic evidence linking target inhibition to the antiproliferative outcome.
Caption: Inhibition of Mer/c-Met by Compound 17c blocks pro-survival signals, leading to apoptosis.
Mechanistic studies demonstrated that compound 17c dose-dependently suppressed the migration of HCT116 cells and induced apoptosis, confirming its mechanism of action.[1]
Part 2: In Vitro Safety and Pharmacokinetic Profiling
A potent compound is only a viable drug candidate if it is also safe and possesses favorable drug-like properties. This evaluation phase filters out compounds that are likely to fail in later stages due to toxicity or poor pharmacokinetics (PK).
Cardiac Safety: hERG Inhibition Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (specifically, QT prolongation), leading to significant safety concerns and drug withdrawals. Early assessment of hERG liability is a critical step in any drug discovery program. An IC50 value significantly higher than the therapeutic concentration is desired.
Result for Compound 17c: The hERG inhibition assay showed an IC50 > 40 µM.[1] This result is highly favorable, as it is many-fold higher than its effective concentrations in cellular assays, suggesting a low risk of cardiac toxicity.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Rationale: The metabolic stability of a compound provides an early indication of its half-life (t1/2) in the body. Human liver microsomes contain many of the key enzymes responsible for drug metabolism (e.g., Cytochrome P450s). A compound that is rapidly metabolized will be cleared from the body too quickly to exert a therapeutic effect. The goal is to find a balance between sufficient stability for a reasonable dosing interval and eventual clearance to avoid accumulation.
Comparative Data: Metabolic and Pharmacokinetic Properties
| Parameter | Compound 17c | Desired Profile | Source |
| hERG IC50 | > 40 µM | > 10 µM | [1] |
| HLM Stability (t1/2) | 53.1 min | > 30 min | [1] |
| Plasma Protein Binding | > 95% | High (Context-dependent) | [1] |
| Oral Bioavailability (F%) | 45.3% | > 30% | [1] |
Compound 17c exhibits a promising profile with a good safety margin (hERG), moderate to high metabolic stability, and good oral bioavailability, making it a strong candidate for in vivo studies.
Conclusion and Future Outlook
The systematic biological evaluation outlined in this guide provides a robust framework for advancing novel aniline-based kinase inhibitors. Through a direct comparison of derivatives, compound 17c emerges as a superior lead candidate.[1] It demonstrates potent dual inhibition of Mer and c-Met kinases, translates this potency into significant antiproliferative activity across multiple cancer cell lines, and acts via an apoptotic mechanism.
Crucially, its preclinical profile is highly encouraging, with a wide therapeutic window suggested by the hERG safety assay and favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability. While compounds like 14a and 14b show high potency against a single target, the dual-action nature of 17c makes it a more compelling candidate for tackling the complexities of cancer signaling and potential resistance.[2]
The next logical steps for a compound like 17c would involve comprehensive in vivo efficacy studies in relevant tumor xenograft models and further toxicology assessments to fully establish its therapeutic potential. This guide provides the foundational data and rationale necessary to make such a decision with confidence.
References
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Available at: [Link]
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2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Royal Society of Chemistry. Available at: [Link]
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A Comparative Analysis of Azepane vs. Piperidine Substituted Anilines: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a compound's physicochemical properties, its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its pharmacological activity.[1] Among the most utilized N-heterocycles, the six-membered piperidine ring is a well-established and ubiquitous motif, present in numerous approved drugs.[2][3][4] Its seven-membered homolog, azepane, has also garnered significant interest as a valuable building block, offering a distinct set of properties that can be leveraged in drug design.[5][6][7] This guide provides a comprehensive, data-driven comparison of azepane- and piperidine-substituted anilines, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed scaffold-selection decisions. We will explore the nuanced differences in structure, physicochemical properties, synthetic accessibility, and metabolic stability, supported by experimental data and protocols.
Structural and Conformational Analysis: The Impact of Ring Size
The fundamental difference between piperidine and azepane lies in the ring size, which dictates their three-dimensional structure and flexibility—a critical factor for molecular recognition at biological targets.[1]
-
Piperidine: The six-membered piperidine ring predominantly adopts a relatively rigid chair conformation.[1] This pre-organization can be advantageous, potentially reducing the entropic penalty upon binding to a target protein. However, this rigidity can also limit the ability of substituents to adopt optimal orientations within a binding pocket.[8]
-
Azepane: In contrast, the seven-membered azepane ring exhibits significantly greater conformational flexibility.[1][5] It can adopt multiple low-energy conformations, such as chair and boat-twist-boat forms.[1] This adaptability allows the molecule to explore a wider conformational space and potentially fit into more diverse or challenging binding sites.[1][5] However, this flexibility may come at the cost of a higher entropic penalty upon binding.
The choice between a rigid and a flexible scaffold is a classic dilemma in drug design. While rigidity can enhance binding affinity by minimizing conformational entropy loss, flexibility can be crucial for achieving the initial fit and for accommodating induced-fit changes in the target protein.
Caption: Conceptual diagram illustrating the trade-offs between the rigid piperidine and flexible azepane scaffolds.
Physicochemical Properties: A Head-to-Head Comparison
Key physicochemical properties such as basicity (pKa) and lipophilicity (logP) are critical determinants of a drug candidate's ADME profile.[1] Attaching these rings to an aniline moiety modulates these properties, but the intrinsic characteristics of the heterocycle remain dominant.
| Property | Piperidine | Azepane | Rationale & Implications |
| pKa | ~11.1-11.2[1][9] | ~8.0-9.5 | The higher basicity of piperidine means it is almost fully protonated at physiological pH (7.4). This can enhance aqueous solubility but may also lead to off-target effects, such as hERG inhibition or phospholipidosis. Azepane's lower pKa results in partial protonation, offering a potentially better balance between solubility and cell permeability.[1] |
| cLogP | ~0.8[1] | More Lipophilic (Typically >1.0) | Piperidine is generally considered more hydrophilic than azepane. The additional methylene group in azepane increases its lipophilicity. Higher lipophilicity often correlates with increased cell permeability and potency but can also lead to lower solubility, higher metabolic clearance, and increased non-specific binding.[1] |
| Solubility | Generally Good | Moderate to Good | The high pKa of piperidine often translates to good aqueous solubility in its protonated form. Azepane, while more lipophilic, typically retains sufficient solubility for drug development, especially when protonated.[1] |
Expert Insight: The significantly lower pKa of azepane compared to piperidine is a key differentiator. For targets where a highly basic center is undesirable (e.g., to avoid interactions with acidic residues in off-targets), azepane presents a compelling alternative. This "basicity-tuning" by ring expansion is a valuable strategy in lead optimization.
Synthetic Accessibility
Both N-aryl piperidines and N-aryl azepanes are readily accessible through modern synthetic methods, most notably the Buchwald-Hartwig amination.[10][11] This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route from an aryl halide (e.g., bromo- or chloroaniline) and the corresponding heterocycle.[10][12]
Caption: A simplified workflow for the synthesis of N-aryl heterocycles via Buchwald-Hartwig amination.
While the core coupling reaction is similar, the availability and cost of substituted starting materials can differ. A wider variety of functionalized piperidines are commercially available compared to azepanes, which may require multi-step synthesis, potentially adding to the cost and time of a research program.[13]
Pharmacokinetic (ADME) Profile
A compound's metabolic stability and permeability are crucial for its success as a drug. Here, the structural differences between piperidine and azepane can lead to distinct ADME outcomes.
-
Metabolic Stability: Piperidine rings can be susceptible to metabolism, particularly C-hydroxylation by cytochrome P450 (CYP) enzymes.[1][14] The larger, more flexible azepane ring may shield certain positions from metabolic enzymes, potentially leading to improved metabolic stability.[1] However, the increased lipophilicity of azepane could also increase its affinity for metabolizing enzymes. Metabolic fate is highly dependent on the specific substitution pattern and the overall molecular context.[15][16]
-
Permeability: The higher lipophilicity of azepane derivatives generally translates to higher passive cell permeability compared to their piperidine counterparts.[1] This can be advantageous for oral absorption and for targeting intracellular proteins or the central nervous system (CNS).
Trustworthiness through Validation: When comparing scaffolds, it is essential to evaluate metabolic stability in a self-validating system. An in vitro assay using human liver microsomes (HLM) is the industry standard. Comparing the rate of disappearance of the parent compound for both the piperidine and azepane analogues under identical conditions provides a direct and reliable measure of their relative metabolic stability.
Pharmacological Implications and Case Studies
The choice between piperidine and azepane can have profound effects on a compound's interaction with its biological target.
A study on histamine H3 receptor ligands provides a direct comparison. Researchers synthesized and evaluated a series of biphenyloxy-alkyl derivatives of both piperidine and azepane.[15]
| Compound | Scaffold | Alkyl Spacer | Target Affinity (Ki, nM) |
| 14 | Piperidine | 5 carbons | 25 |
| 16 | Azepane | 5 carbons | 34 |
| 13 | Azepane | 6 carbons | 18 |
In this specific series, the azepane analog with a 6-carbon linker (13 ) showed the highest affinity (Ki = 18 nM).[15] Interestingly, for the 5-carbon linker series, the piperidine analog (14 ) was slightly more potent than the azepane (16 ).[15] This highlights that the optimal scaffold is context-dependent, relying on a synergistic interplay with other parts of the molecule to achieve the best fit within the receptor's binding pocket. The greater conformational flexibility of the azepane ring may have allowed compound 13 to adopt a more favorable binding pose that was inaccessible to the piperidine analogs.[5]
Conclusion: A Strategic Choice
The decision to use an azepane or a piperidine scaffold is not a matter of one being universally superior to the other. It is a strategic choice based on the specific goals of the drug discovery program.
-
Choose Piperidine when:
-
A more rigid, pre-organized conformation is desired to maximize binding affinity.
-
Lower lipophilicity and higher aqueous solubility are priorities.
-
A vast array of commercially available, substituted building blocks is needed to rapidly explore structure-activity relationships (SAR).
-
-
Choose Azepane when:
-
Greater conformational flexibility is needed to access novel binding modes or fit into a challenging active site.[1][5]
-
A lower pKa is required to mitigate basicity-related off-target effects.
-
Increased lipophilicity and cell permeability are desired, particularly for CNS targets.
-
Escape from a patent landscape dominated by piperidine scaffolds is a strategic goal.
-
By understanding the distinct structural, physicochemical, and pharmacokinetic profiles of these two important scaffolds, medicinal chemists can more rationally design molecules with an improved probability of success.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)piperidine via Buchwald-Hartwig Amination
This protocol describes a representative palladium-catalyzed amination to form an N-aryl piperidine.
Materials:
-
4-Bromoanisole
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle
-
Nitrogen or Argon gas line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add 4-bromoanisole (1.0 mmol) to the mixture via syringe.
-
Add piperidine (1.2 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12]
Protocol 2: Comparative In Vitro Metabolic Stability Assay
This protocol outlines a method to directly compare the metabolic stability of an azepane vs. a piperidine analog.
Materials:
-
Test compounds (N-aryl piperidine and N-aryl azepane, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System Solution A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., carbamazepine) for protein precipitation
-
96-well plates, LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the compound.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis & Validation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.[14] Run a control compound with known stability (e.g., verapamil) to validate the assay performance.
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Validating the Mechanism of Action of 2-(Azepan-1-yl)-5-bromoaniline Analogs: A Comparative Guide
Section 1: Target Identification and Engagement: Is the Drug Hitting its Mark?
The foundational step in validating a drug's mechanism of action is to confirm that it physically interacts with its intended molecular target within a cellular context. This is crucial for establishing a direct link between the compound and its biological effects. We will compare two powerful techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile method to monitor drug-target interactions in a native cellular environment.[1][2][3][4][5][6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[7]
Caption: CETSA experimental workflow.
-
Cell Treatment: Plate a suitable cancer cell line (e.g., HeLa, A549) and allow cells to adhere. Treat cells with varying concentrations of the this compound analog or a vehicle control for a predetermined time.
-
Thermal Challenge: After treatment, wash the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody-based detection method like Western blotting or ELISA.[8][9][10][11][12]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay
Kinobeads are an affinity-based chemical proteomics tool used to profile the interaction of small molecules with a large number of kinases simultaneously.[13][14] This technique is particularly useful for identifying the primary target(s) of a novel kinase inhibitor and assessing its selectivity.
Caption: Kinobeads competition binding assay workflow.
-
Lysate Preparation: Lyse cultured cells to obtain a native protein extract.
-
Competition Binding: Incubate the cell lysate with varying concentrations of the this compound analog. Subsequently, add the Kinobeads, which are sepharose beads derivatized with broad-spectrum kinase inhibitors.
-
Kinase Enrichment: The Kinobeads will capture kinases that are not bound to the test compound. After incubation, wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads in the presence of the analog indicates that the compound is binding to that kinase.
Comparative Analysis of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[7] | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to kinases. |
| Throughput | Can be adapted for high-throughput screening.[4] | Lower throughput, more suitable for focused studies. |
| Output | Confirms target engagement for a known or hypothesized target. | Identifies a broad range of potential kinase targets and assesses selectivity.[14] |
| Requirement | Requires a specific antibody for the target protein. | Does not require a specific antibody for each kinase. |
Section 2: Downstream Signaling Pathway Analysis
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on the downstream signaling pathway. This provides crucial evidence that the compound not only binds to its target but also modulates its activity.
Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[8][9][10][11][12] By using phospho-specific antibodies, we can assess the phosphorylation status of key downstream effectors of the target kinase, providing a direct readout of its activity.
Caption: Western blotting experimental workflow.
-
Cell Treatment and Lysis: Treat cells with the this compound analog at various concentrations and time points. Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the phosphorylation of a downstream effector would validate the inhibitory effect of the analog on the kinase pathway.
Quantitative PCR (qPCR) for Gene Expression Analysis
Inhibition of a signaling pathway can ultimately lead to changes in gene expression. Quantitative PCR (qPCR) is a sensitive and specific method to measure the abundance of specific mRNA transcripts.
Caption: qPCR experimental workflow.
-
Cell Treatment and RNA Isolation: Treat cells with the analog as described for Western blotting. Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the target gene(s), and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Section 3: Phenotypic Assays: The Cellular Consequences
The ultimate validation of a drug's mechanism of action lies in its ability to elicit a predictable and measurable cellular phenotype. Phenotypic assays provide a holistic view of the compound's effects on cell behavior.
Cell Viability and Proliferation Assays
If the target kinase is involved in cell survival and proliferation, its inhibition should lead to a decrease in cell viability. Several assays can be used to measure this effect.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells, providing a highly sensitive measure of cell viability.
Apoptosis Assays
Inhibition of survival signaling pathways often leads to programmed cell death, or apoptosis.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using fluorogenic or luminogenic substrates.
Cell Cycle Analysis
Many kinases play a crucial role in regulating the cell cycle. Their inhibition can lead to cell cycle arrest at specific phases.
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent dye that intercalates with DNA, and the amount of fluorescence is proportional to the DNA content. By analyzing the distribution of DNA content in a cell population using flow cytometry, one can determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Analysis of Phenotypic Assays
| Assay | Principle | Information Gained |
| Cell Viability (MTT, CellTiter-Glo) | Measures metabolic activity or ATP levels. | Overall cytotoxicity and anti-proliferative effects. |
| Apoptosis (Annexin V, Caspase Activity) | Detects markers of programmed cell death. | Indicates if the compound induces apoptosis. |
| Cell Cycle Analysis (PI Staining) | Quantifies DNA content to determine cell cycle phase distribution. | Reveals if the compound causes arrest at a specific cell cycle checkpoint. |
Section 4: Conclusion and Future Directions
This guide has outlined a systematic and multi-faceted approach to validating the mechanism of action of this compound analogs, based on the working hypothesis of kinase inhibition. By combining direct target engagement assays with the analysis of downstream signaling events and cellular phenotypes, researchers can build a compelling case for a specific mechanism of action.
The data generated from these experiments should be integrated to form a cohesive narrative. For instance, the IC50 value for target engagement should correlate with the concentrations required to inhibit downstream signaling and induce a cellular phenotype. Any discrepancies should be investigated further, as they may point to off-target effects or more complex mechanisms.
Future studies could involve the use of more advanced techniques such as thermal proteome profiling (TPP) for a global view of target and off-target engagement, and RNA sequencing (RNA-seq) for a comprehensive analysis of gene expression changes. Ultimately, a thorough and rigorous validation of the mechanism of action is paramount for the successful development of these and any other novel therapeutic agents.
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A Comparative Guide to the Cytotoxicity Assessment of 2-(Azepan-1-yl)-5-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for evaluating the cytotoxicity of the novel compound, 2-(Azepan-1-yl)-5-bromoaniline. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for its assessment, comparing its hypothetical performance with established data for alternative compounds. By delving into the causality behind experimental choices and grounding our protocols in established scientific principles, we aim to provide a self-validating system for cytotoxicity evaluation.
Introduction to Cytotoxicity and its Assessment
Cytotoxicity refers to the ability of a substance to induce cell damage or death.[1] The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents and the safety assessment of chemicals.[1][2] It provides crucial information on a compound's potential to harm healthy tissues and helps in determining its therapeutic index.[3] The primary mechanisms of cell death induced by chemical compounds are necrosis and apoptosis.[1] Necrosis is a form of traumatic cell death that results from acute cellular injury, while apoptosis is a more controlled and programmed process of cell suicide.[1]
A variety of in vitro assays are employed to assess cytotoxicity, each with its own principles and applications. Commonly used methods include the MTT assay, which measures metabolic activity; the LDH assay, which quantifies membrane integrity; and apoptosis assays, which detect specific markers of programmed cell death.[4][5][6]
Comparative Cytotoxicity Profile
To contextualize the potential cytotoxicity of this compound, we will compare its hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) with experimentally determined values for structurally related compounds or those with similar potential applications. For the purpose of this guide, we will hypothesize a moderate cytotoxic profile for this compound against a panel of cancer cell lines and a non-cancerous cell line to illustrate a potential therapeutic window.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Human Breast Adenocarcinoma | 15.5 (Hypothetical) | N/A |
| A549 | Human Lung Carcinoma | 25.2 (Hypothetical) | N/A | |
| HEK293 | Human Embryonic Kidney (non-cancerous) | >100 (Hypothetical) | N/A | |
| Alternative Compound 1: 2-bromo-5H-benzo[b]naphth[2,3-e]azepin-6(13H)-one | Human Tumor Cells | Cancer | Noteworthy growth inhibition | [7] |
| Alternative Compound 2: MNP-16 (bis-1,2,4-triazole derivative) | MOLT4 | Human Acute Lymphoblastic Leukemia | 3-5 | [8] |
| A549 | Human Lung Carcinoma | 3-5 | [8] | |
| Alternative Compound 3: Compound 8b (Acridine/Sulfonamide Hybrid) | HepG2 | Human Hepatic Carcinoma | 14.51 | [9] |
| HCT-116 | Human Colon Carcinoma | 9.39 | [9] | |
| MCF-7 | Human Breast Carcinoma | 8.83 | [9] |
Rationale for Comparison: The chosen alternative compounds include a structurally related azepinone derivative, a highly potent triazole compound, and a novel hybrid molecule with demonstrated anticancer activity. This comparison allows for the evaluation of this compound's potential potency and selectivity against a spectrum of cytotoxic agents.
Methodologies for Cytotoxicity Assessment
A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. Here, we detail the protocols for three fundamental assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a caspase activity assay for apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the alternative compounds for 24, 48, and 72 hours. Include vehicle-treated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] It is a reliable method for quantifying cell membrane integrity.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with detergent) and determine the concentration of the compound that causes 50% LDH release (EC50).
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
Apoptosis is a key mechanism of cell death that involves the activation of a cascade of proteases called caspases.[12][13][14] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activation and apoptosis induction.
Mechanistic Insights: The Intrinsic Pathway of Apoptosis
Should this compound induce apoptosis, understanding the underlying signaling pathway is crucial. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of drug-induced cell death.[15] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[16][17][18]
Upon receiving an apoptotic stimulus, pro-apoptotic Bcl-2 family members are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[19][20][21][22] This results in the release of cytochrome c from the mitochondria into the cytosol.[12] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase.[12][13] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the execution of the apoptotic program.[12][14][23][24]
The Intrinsic Pathway of Apoptosis
Caption: Simplified diagram of the intrinsic apoptotic pathway.
Conclusion
This guide provides a comprehensive framework for the cytotoxicity assessment of this compound. By employing a multi-parametric approach that includes the MTT, LDH, and apoptosis assays, researchers can obtain a robust understanding of this compound's cytotoxic potential. The comparative analysis with alternative compounds provides a valuable context for interpreting the experimental data. Furthermore, elucidating the potential involvement of the intrinsic apoptotic pathway will offer crucial mechanistic insights. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a solid foundation for the continued investigation of this and other novel chemical entities.
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A Comparative Guide to the Efficacy of 2-(Azepan-1-yl)-5-bromoaniline and Known Kinase Inhibitors: A Hypothetical Analysis Targeting EGFR
Introduction: The Rationale for a New Kinase Inhibitor
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of intracellular signaling pathways, principally the MAPK, Akt, and JNK pathways, which are crucial for cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] This has spurred the development of a class of therapeutics known as tyrosine kinase inhibitors (TKIs), which competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.[4]
Many successful EGFR inhibitors, such as Gefitinib and Erlotinib, are built upon an anilinoquinazoline or anilinopyrimidine scaffold.[3] The aniline moiety plays a crucial role in anchoring the inhibitor within the ATP-binding pocket. The presence of a halogen, such as bromine, on the aniline ring has been shown in numerous structure-activity relationship (SAR) studies to enhance inhibitory potency.[5]
This guide introduces a novel compound, 2-(Azepan-1-yl)-5-bromoaniline, and posits its potential as an EGFR inhibitor based on these structural precedents. While, to our knowledge, the biological activity of this specific molecule has not been characterized in published literature, its core structure—a bromoaniline—suggests a plausible mechanism of action against protein kinases. The addition of an azepane ring introduces a flexible, non-planar saturated heterocyclic system that could modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase domain.
This document provides a comparative framework for evaluating the potential efficacy of this compound against established, first-generation EGFR inhibitors. We will present the profiles of these known drugs, detail the rigorous experimental methodologies required to ascertain inhibitory activity, and provide the conceptual diagrams to illustrate the biological and experimental workflows.
Comparative Analysis of Established EGFR Inhibitors
To establish a benchmark for the potential efficacy of this compound, we will compare it against three well-characterized, clinically relevant EGFR tyrosine kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. These molecules have been extensively studied and provide a robust reference for inhibitory potency.
| Compound | Structure | Target(s) | IC50 (EGFR, cell-free) |
| Gefitinib | EGFR | 2-37 nM[6] | |
| Erlotinib | EGFR | 2 nM[7][8] | |
| Lapatinib | EGFR, HER2 | 10.8 nM[9] | |
| This compound (Hypothetical) | ![]() | EGFR (Hypothesized) | To be determined |
Table 1: Comparative data of selected EGFR inhibitors. The IC50 values represent the half-maximal inhibitory concentration in cell-free enzymatic assays and are a direct measure of a compound's potency.
Gefitinib and Erlotinib are both highly selective for EGFR and belong to the anilinoquinazoline class of inhibitors.[3] Their nanomolar IC50 values highlight their potent inhibition of EGFR kinase activity. Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[10][11] Its slightly higher IC50 for EGFR is offset by its broader activity profile.
For this compound to be considered a promising lead compound, its experimentally determined IC50 against EGFR should ideally be in a comparable nanomolar range to these established inhibitors.
Methodologies for Efficacy Evaluation
To quantitatively assess the inhibitory potential of a novel compound like this compound against EGFR, a robust and validated in vitro kinase assay is essential. Below are detailed protocols for two standard industry methods: a luminescence-based assay and a traditional radiometric assay.
Experimental Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a highly sensitive, non-radioactive method suitable for high-throughput screening.
Objective: To determine the IC50 value of this compound against recombinant human EGFR.
Materials:
-
Recombinant Human EGFR Kinase Enzyme System (e.g., Promega, Cat. No. V3831)[12]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. No. V9101)[13]
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[14]
-
This compound, dissolved in DMSO
-
384-well white, non-binding surface microtiter plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or 5% DMSO (for vehicle control) to the appropriate wells.
-
Add 2 µL of recombinant EGFR enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.[14]
-
Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for EGFR to ensure competitive inhibition can be accurately measured.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[14]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[14]
-
Data Acquisition: Record the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Radiometric Kinase Assay using [γ-³³P]ATP
This is a traditional and highly reliable method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Objective: To determine the IC50 value of this compound against recombinant human EGFR.
Materials:
-
Recombinant Human EGFR
-
Substrate: A suitable tyrosine-containing peptide (e.g., KKKKSPGEYVNIEF)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase Reaction Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[15]
-
This compound, dissolved in DMSO
-
Phosphocellulose P81 paper
-
0.75% Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in the previous protocol.
-
Reaction Setup:
-
In microcentrifuge tubes or a 96-well plate, combine the kinase reaction buffer, recombinant EGFR enzyme, and the peptide substrate.
-
Add the serially diluted compound or DMSO (for vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be near the Km for EGFR.
-
Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper strip. The peptide substrate, now potentially radiolabeled, will bind to the paper, while the free [γ-³³P]ATP will not.
-
Washing: Wash the P81 paper strips multiple times in 0.75% phosphoric acid to remove any unbound [γ-³³P]ATP.[16]
-
Data Acquisition: Place the washed and dried P81 paper strips into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: The CPM value is proportional to the amount of ³³P incorporated into the substrate and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and the general workflow for evaluating a kinase inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for determining inhibitor potency.
Conclusion and Future Directions
This guide has outlined a comparative framework for assessing the potential of a novel compound, this compound, as an inhibitor of the Epidermal Growth Factor Receptor. By leveraging the structural motifs of known, potent kinase inhibitors, we have established a scientifically grounded hypothesis for its biological target. The detailed experimental protocols provide a clear and actionable path for determining its in vitro efficacy, specifically its IC50 value, which is the cornerstone for any further drug development efforts.
The next logical steps in the evaluation of this compound would involve:
-
Synthesis and Purification: The compound must be synthesized with high purity, and its structure confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).
-
In Vitro Kinase Profiling: The compound should be tested against a panel of kinases to determine its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects.
-
Cell-Based Assays: If potent and selective inhibition is confirmed in enzymatic assays, the compound's efficacy should be evaluated in cancer cell lines that are dependent on EGFR signaling. These assays would measure the inhibition of cell proliferation and downstream signaling events (e.g., phosphorylation of ERK and Akt).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound would help to optimize its potency and other pharmacological properties.
By following this structured approach, researchers can rigorously evaluate the therapeutic potential of novel small molecules and contribute to the development of the next generation of targeted cancer therapies.
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Selleck Chemicals. Erlotinib HCl EGFR inhibitor.
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ResearchGate. Lapatinib concentrations that achieve 50% growth inhibition (IC 50 )...
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BPS Bioscience. EGFR Kinase Enzyme System Datasheet.
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American Association for Cancer Research. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression.
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Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
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Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for Novel Kinase Inhibitors, Featuring 2-(Azepan-1-yl)-5-bromoaniline as a Case Study
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity – its propensity to interact with intended targets while avoiding off-target interactions that can lead to toxicity or diminished efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of novel small molecules, using the hypothetical kinase inhibitor, 2-(Azepan-1-yl)-5-bromoaniline, as a practical case study.
The aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. Given this precedent, we will proceed with the hypothesis that this compound is a potential kinase inhibitor. This guide will not only outline the necessary experimental workflows but also delve into the scientific rationale behind the selection of assays and comparator compounds, ensuring a robust and insightful analysis.
The Imperative of Selectivity Profiling
Protein kinases, comprising a family of over 500 enzymes in humans, are central regulators of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[2] A lack of selectivity can lead to unforeseen side effects, while in some cases, polypharmacology (activity against multiple targets) can be therapeutically advantageous.[3] Therefore, a thorough understanding of a compound's interaction landscape is paramount.
This guide will compare our lead compound, this compound, against a panel of well-characterized kinase inhibitors with diverse selectivity profiles:
-
Dasatinib: A potent multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, among others.
-
Lapatinib: A dual inhibitor of EGFR and HER2.
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a positive control.
Experimental Strategy for Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of kinase inhibitor selectivity. We will employ a combination of biochemical and cellular assays to build a detailed cross-reactivity profile.
Figure 1: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Part 1: Broad Kinome Screening
The initial step involves screening the test compound against a large panel of kinases to identify potential interactions. Services like Eurofins' scanELECT or Reaction Biology's kinase profiling panels offer comprehensive screening against hundreds of kinases.[2][4] These assays typically measure the binding of the compound to the kinase, providing a percentage of inhibition at a fixed concentration.
Table 1: Hypothetical Kinome Scan Data for this compound (at 1 µM)
| Kinase Target | Percent Inhibition (%) |
| Primary Target X (Hypothetical) | 95 |
| Off-Target A | 85 |
| Off-Target B | 72 |
| Off-Target C | 55 |
| ... (other kinases) | <50 |
Part 2: Biochemical Validation and Potency Determination
Hits from the initial screen must be validated to confirm inhibition and determine potency (IC50). The ADP-Glo™ Kinase Assay from Promega is a widely used method that quantifies kinase activity by measuring the amount of ADP produced.[5] This assay is robust, scalable, and can be used to generate dose-response curves.
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of this compound, comparator compounds (Dasatinib, Lapatinib, Staurosporine), and a vehicle control (e.g., DMSO) in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP. Initiate the reaction by adding the serially diluted compounds. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Table 2: Comparative Biochemical IC50 Values (nM)
| Kinase Target | This compound | Dasatinib | Lapatinib | Staurosporine |
| Primary Target X | 15 | 5 | >10,000 | 1 |
| Off-Target A | 150 | 10 | >10,000 | 2 |
| Off-Target B | 800 | 500 | >10,000 | 5 |
| Off-Target C | >10,000 | >10,000 | 20 | >10,000 |
Part 3: Cellular Target Engagement
Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target in living cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein and a control protein (e.g., GAPDH) by Western blotting.
-
Data Analysis: Plot the fraction of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
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A Comparative Guide to the ADME-Tox Properties of 2-(Azepan-1-yl)-5-bromoaniline
For drug development professionals, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount. This guide provides an in-depth analysis of the predicted ADME-Tox properties of 2-(Azepan-1-yl)-5-bromoaniline, a novel aniline derivative. In the absence of direct experimental data for this specific molecule, this document establishes a predictive framework and offers a comparative analysis against structurally related compounds. Furthermore, it details the rigorous experimental protocols necessary to validate these predictions, ensuring a robust evaluation of its potential as a drug candidate.
Introduction to this compound and its Therapeutic Potential
This compound is a synthetic organic compound characterized by a bromoaniline core substituted with an azepane ring. Aniline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. The unique combination of the electron-withdrawing bromine atom and the bulky, lipophilic azepane group in this compound suggests the potential for novel pharmacological activities. However, these same structural features can significantly influence its ADME-Tox profile, necessitating a thorough investigation.
Early assessment of ADME-Tox properties is a critical step in the drug discovery pipeline, as it helps to identify and mitigate potential liabilities that could lead to late-stage attrition.[1] This guide serves as a foundational resource for researchers, providing both predictive insights and the practical methodologies required for the comprehensive evaluation of this compound and its analogs.
In Silico Prediction of ADME-Tox Properties
In the initial stages of drug discovery, in silico models provide a rapid and cost-effective means of predicting the ADME-Tox profile of a compound.[2][3][4] These computational tools utilize vast datasets of known compounds to build models that can forecast the properties of novel molecules based on their chemical structure.
A variety of online servers and software can be used to predict ADME and toxicity profiles.[5] For this compound, a hypothetical in silico analysis would likely yield the following predictions:
| ADME-Tox Parameter | Predicted Property of this compound | Rationale and Potential Implications |
| Absorption | ||
| Lipophilicity (LogP) | Moderately high | The presence of the azepane ring and the bromine atom likely contributes to increased lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility. |
| Water Solubility | Low to moderate | The aniline and azepane moieties provide some polarity, but the overall molecule is expected to have limited water solubility. |
| Intestinal Absorption | Good | The predicted lipophilicity suggests that the compound is likely to be well-absorbed through passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Plasma Protein Binding | High | Lipophilic compounds tend to bind extensively to plasma proteins, which can limit the free fraction available to exert its therapeutic effect. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross the BBB | The predicted lipophilicity and the presence of the tertiary amine in the azepane ring suggest that the compound may be able to penetrate the central nervous system. |
| Metabolism | ||
| Metabolic Stability | Moderate | The aniline moiety is susceptible to N-dealkylation and ring hydroxylation by cytochrome P450 enzymes.[6] The azepane ring may also undergo oxidation. |
| Major Metabolites | N-dealkylated aniline, hydroxylated derivatives | Identification of potential metabolites is crucial for understanding the compound's clearance and assessing the risk of forming reactive or toxic byproducts. |
| Excretion | ||
| Route of Elimination | Primarily hepatic | Metabolites are likely to be excreted via the bile and feces, with a smaller fraction eliminated in the urine. |
| Toxicity | ||
| hERG Inhibition | Potential for inhibition | Many lipophilic amines have been shown to interact with the hERG potassium channel, a key off-target that can lead to cardiotoxicity. |
| Mutagenicity (Ames) | Potential for mutagenicity | Aniline derivatives have been reported to exhibit mutagenic properties in some cases.[7] |
| Hepatotoxicity | Potential for liver toxicity | The liver is the primary site of metabolism, and the formation of reactive metabolites can lead to hepatotoxicity. |
| Cytotoxicity | Moderate | The overall cytotoxicity will depend on the specific cellular targets and mechanisms of action. |
Comparative Analysis with Structurally Related Compounds
To provide context for the in silico predictions, it is essential to compare them with available experimental data for structurally similar compounds. The following tables summarize key ADME-Tox data for various aniline derivatives.
Permeability Data for Aniline Analogs
Permeability is a critical factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are two widely used methods to assess a compound's ability to cross the intestinal barrier.[8]
| Compound | Assay Type | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| 4-Bromoaniline | PAMPA | High | Predicted based on lipophilicity |
| 2-Nitroaniline | Caco-2 | 2.5 | Hypothetical data for comparison |
| 4-Chloroaniline | Caco-2 | 15.2 | Hypothetical data for comparison |
| Propranolol (High Permeability Control) | Caco-2 | >20 | [1] |
| Atenolol (Low Permeability Control) | Caco-2 | <1 | [1] |
The bromo- and chloro-substituents in aniline analogs generally lead to increased lipophilicity and, consequently, higher passive permeability. It is anticipated that this compound will exhibit high permeability.
Metabolic Stability of Aniline Derivatives
The metabolic stability of a compound in liver microsomes is a key indicator of its in vivo half-life.[9][10][11] A high clearance rate in this assay suggests that the compound will be rapidly metabolized in the body.
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| N-Benzylaniline | Rat | 25 | 27.7 | [6] |
| Imipramine (High Clearance) | Human | <15 | >100 | [11] |
| Verapamil (Moderate Clearance) | Human | 30-60 | 20-50 | [11] |
| Diazepam (Low Clearance) | Human | >120 | <10 | [11] |
The N-dealkylation of the azepane ring and hydroxylation of the aniline ring are likely metabolic pathways for this compound. The rate of metabolism will be influenced by steric hindrance from the bulky azepane group.
Cytotoxicity of Substituted Anilines
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.[12][13][14] The IC50 value represents the concentration of a compound that causes a 50% reduction in cell viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Nitroaniline | MCF-7 | 180 | [15] |
| 4-Nitroaniline | MCF-7 | 210 | [15] |
| 2,4-Dichloroaniline | L929 | 72.5 | [15] |
| Doxorubicin (Positive Control) | MCF-7 | ~1 | [16] |
The cytotoxicity of aniline derivatives is highly dependent on the nature and position of the substituents.[16] Electron-withdrawing groups, such as nitro and chloro, tend to increase cytotoxicity.[15] The cytotoxic potential of this compound will need to be experimentally determined against a panel of cancer and non-cancer cell lines.
Experimental Protocols for ADME-Tox Assessment
To empirically determine the ADME-Tox profile of this compound, the following detailed experimental protocols are recommended.
Permeability Assessment: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.[17][18][19]
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solution in a buffer of appropriate pH (e.g., pH 7.4 for intestinal permeability) to a final concentration of 10-50 µM.
-
Prepare the acceptor buffer.
-
Prepare the lipid solution (e.g., 2% lecithin in dodecane).[19]
-
-
Plate Preparation:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Coat the filter membrane of a 96-well donor plate with the lipid solution.
-
Add the donor solution containing the test compound to the wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[20]
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[9][21][22]
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the liver microsomal metabolic stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system.
-
Prepare a working solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, buffer, and test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
-
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a standard method for measuring the cytotoxic effects of a compound on cell lines.[13]
Experimental Workflow for MTT Cytotoxicity Assay
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A Head-to-Head Comparison of Synthetic Methods for Substituted Anilines: A Guide for Researchers
Substituted anilines are foundational scaffolds in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis is a critical endeavor in academic and industrial research, demanding methods that are not only efficient and high-yielding but also versatile and tolerant of diverse functional groups. This guide provides an in-depth, head-to-head comparison of four major synthetic strategies for accessing substituted anilines: the classical nitration-reduction sequence, the Ullmann condensation, the Buchwald-Hartwig amination, and reductive amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal synthetic route for their specific needs.
The Classical Approach: Nitration and Subsequent Reduction
One of the most established and cost-effective methods for preparing anilines involves a two-step process: the electrophilic nitration of an aromatic ring followed by the reduction of the resulting nitro group.[3][4] This method is particularly well-suited for large-scale industrial production due to the low cost of the starting materials.[5]
Mechanism of Nitration and Reduction
The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid.[6][7] The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity and yield the nitroarene.
The subsequent reduction of the nitro group to an amine can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using metals in acidic media (e.g., tin or iron in hydrochloric acid).[6][8]
Experimental Protocol: Synthesis of Aniline from Benzene
Step 1: Nitration of Benzene to Nitrobenzene [4]
-
In a fume hood, carefully add 50 mL of concentrated nitric acid to a 250 mL flask.
-
Cool the flask in an ice bath and slowly add 50 mL of concentrated sulfuric acid with constant swirling.
-
To this nitrating mixture, add 40 mL of benzene in small portions, ensuring the temperature does not exceed 50°C.
-
After the addition of benzene is complete, maintain the temperature at 50°C for 30 minutes with occasional shaking.
-
Carefully pour the reaction mixture into a separatory funnel containing 500 mL of cold water.
-
Separate the lower layer of nitrobenzene, wash it with water, then with a dilute sodium carbonate solution, and finally with water again.
-
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.
Step 2: Reduction of Nitrobenzene to Aniline [3][4]
-
In a round-bottom flask equipped with a reflux condenser, place 25 g of granulated tin and 10 g of nitrobenzene.
-
Slowly add 100 mL of concentrated hydrochloric acid in small portions.
-
After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for 30 minutes.
-
Cool the flask and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to liberate the free aniline from its salt.[3]
-
Isolate the aniline by steam distillation. The distillate, a mixture of aniline and water, is then extracted with dichloromethane.
-
Dry the organic extracts over potassium hydroxide pellets and remove the solvent by distillation.
-
Purify the crude aniline by fractional distillation, collecting the fraction boiling at 182-185°C.[3]
The Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] Historically, this method has been a workhorse for the synthesis of diarylamines and other substituted anilines, though it often requires harsh reaction conditions.[10][11]
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[9] The reaction is initiated by the coordination of the amine to a Cu(I) catalyst, followed by deprotonation to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the desired aniline derivative and regenerates the active Cu(I) catalyst.[9]
Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline
This protocol describes a modern variation of the Ullmann condensation using a copper(I) salt catalyst.[12]
-
To an oven-dried Schlenk tube, add 2-iodo-4-methylaniline (1.0 mmol), 4-methylphenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add 5 mL of anhydrous N-methylpyrrolidone (NMP) via syringe.
-
Heat the reaction mixture to 180°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[13][14] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[14]
Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9] The cycle begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final and crucial step is reductive elimination from this complex, which yields the desired substituted aniline and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[15]
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), a biarylphosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the mixture to the desired temperature (typically 100-120°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination: A Convergent Approach
Reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine source, typically in the presence of a reducing agent.[15][16] This method is particularly attractive for its atom economy and operational simplicity.[17]
Mechanism of Reductive Amination
The reaction proceeds in two main steps. First, the amine undergoes a nucleophilic addition to the carbonyl group to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an enamine (from a secondary amine).[16] The imine or enamine intermediate is then reduced in situ by a suitable reducing agent to afford the final amine product.[15] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[18]
Experimental Protocol: Reductive Amination of a Ketone with Ammonia[20]
-
To a solution of the ketone (1.0 mmol) in methanol (5 mL), add a solution of ammonia in methanol (7 N, 5.0 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Head-to-Head Comparison
| Feature | Nitration-Reduction | Ullmann Condensation | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | Arenes, HNO₃, H₂SO₄, Reducing agent | Aryl halides, Amines, Copper catalyst | Aryl halides/triflates, Amines, Palladium catalyst, Ligand | Ketones/Aldehydes, Amines, Reducing agent |
| Typical Yield | >95%[5] | 75% (for the example provided)[9] | Often >80% | High, depending on substrate |
| Reaction Temperature | Nitration: <50°C; Reduction: Varies[4] | High (often >180°C)[9][10] | Milder (typically 80-120°C)[3] | Mild (often room temperature) |
| Catalyst | H₂SO₄ (nitration), Metal (reduction) | Copper salts or powder | Palladium complexes[14] | Often none, or various metal catalysts[19] |
| Substrate Scope | Limited by directing effects of substituents | Traditionally favored for electron-poor aryl halides[9] | Broad, including electron-rich and -neutral aryl halides[9] | Broad for carbonyls and amines |
| Functional Group Tolerance | Limited by harsh acidic and reducing conditions | Moderate, limited by high temperatures | Excellent, wide range of functional groups tolerated[13][20] | Good, depends on the choice of reducing agent |
| Advantages | Cost-effective, scalable, well-established[5] | Inexpensive copper catalyst[9] | Mild conditions, broad scope, high functional group tolerance[14] | One-pot, high atom economy, mild conditions[17] |
| Disadvantages | Harsh conditions, regioselectivity issues, waste generation | Harsh conditions, limited substrate scope, high temperatures[9] | Expensive palladium catalyst and ligands[9] | Not suitable for direct arylation of amines |
Conclusion: Selecting the Right Tool for the Job
The synthesis of substituted anilines is a mature field with a diverse toolkit available to the modern chemist. The classical nitration-reduction sequence remains a viable and economical option for large-scale synthesis, particularly when regioselectivity is not a major concern.[5] The Ullmann condensation , while historically significant, has been largely superseded by more modern methods due to its harsh reaction conditions and limited substrate scope.[9][10]
The Buchwald-Hartwig amination represents a paradigm shift in C-N bond formation, offering unparalleled scope, functional group tolerance, and milder conditions, making it the go-to method for complex molecule synthesis in pharmaceutical and academic research.[13][14] Finally, reductive amination provides a highly efficient and atom-economical route to substituted amines from readily available carbonyl compounds and is an excellent choice for constructing aliphatic amine-substituted anilines.
The optimal synthetic strategy will ultimately be dictated by the specific target molecule, the availability of starting materials, the required scale of the reaction, and economic considerations. By understanding the strengths and limitations of each of these powerful methods, researchers can make informed decisions to efficiently access the vast and valuable chemical space of substituted anilines.
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A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
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Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Benchchem.
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A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
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A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Benchchem.
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Chemoselective nitro reduction and hydroamination using a single iron catalyst. PubMed Central.
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A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. PubMed.
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Buchwald–Hartwig amination. Wikipedia.
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Semantic Scholar.
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A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. Semantic Scholar.
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Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water. RSC Publications.
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Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. MDPI.
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines. Semantic Scholar.
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Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. RSC Publishing.
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Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
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Catalysts for Asymmetric Reductive Amination –Ir-PSA series–. Kanto Chemical Co., Inc.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
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aromatic nitration & aniline synthesis. YouTube.
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the preparation of phenylamine (aniline). Chemguide.
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
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Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.
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IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Semantic Scholar.
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed.
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Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Scribd.
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Reductive Amination, and How It Works. Master Organic Chemistry.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
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Reductive aminations of ketones with aniline. ResearchGate.
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ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate.
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Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms. ResearchGate.
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Buchwald-Hartwig amination reaction of iodobenzene with aniline. ResearchGate.
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
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A Researcher's Guide to Confirming Target Engagement for Novel Bioactive Compounds: A Case Study with 2-(Azepan-1-yl)-5-bromoaniline Derivatives
For Immediate Release
Senior Application Scientist Commentary: In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step. The critical path to a viable therapeutic candidate hinges on the unambiguous confirmation of its molecular target and the precise characterization of their interaction. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of target identification and engagement confirmation. We will use a hypothetical, novel bioactive compound, "AZ-BrA," a 2-(azepan-1-yl)-5-bromoaniline derivative, as a case study to illustrate these principles. While this specific class of derivatives does not have a universally recognized biological target, its scaffold represents the kind of novel chemical entity that frequently emerges from phenotypic screens, necessitating a robust workflow for target deconvolution and validation.
This guide is structured to provide not just protocols, but the strategic rationale behind experimental choices, ensuring a self-validating and rigorous approach to confirming target engagement.
Part 1: The Hunt for the Target - Deconvolution Strategies for Novel Compounds
When a compound like AZ-BrA demonstrates compelling activity in a phenotypic screen (e.g., anti-proliferative effects in a cancer cell line), the immediate and pivotal question is: what is its molecular target? Answering this is crucial for understanding its mechanism of action, predicting potential off-target effects, and guiding lead optimization. A multi-pronged approach, combining computational and experimental methods, is most effective.
In Silico Approaches: Charting the Probable Path
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable hypotheses about the potential targets of AZ-BrA.
-
Similarity-Based Searching: The principle of "guilt-by-association" is powerful in pharmacology. The structure of AZ-BrA can be used to query databases of known bioactive compounds, such as ChEMBL, BindingDB, and PubChem. Identifying existing drugs or probes with similar scaffolds can provide strong clues about the likely target class.
-
Molecular Docking and Pharmacophore Modeling: If a panel of potential targets is suspected (e.g., kinases, GPCRs), the three-dimensional structure of AZ-BrA can be computationally docked into the binding sites of these proteins. This can predict the feasibility and potential affinity of the interaction.
Experimental Target Identification: From Hypothesis to Evidence
Experimental methods are essential to identify the direct binding partners of a novel compound from the complex milieu of the cellular proteome.
-
Affinity-Based Methods: These techniques rely on the specific interaction between the compound and its target.
-
Affinity Chromatography-Mass Spectrometry: This "pull-down" method involves immobilizing AZ-BrA onto a solid support (e.g., beads). A cell lysate is then passed over this support, and proteins that bind to AZ-BrA are "captured." These captured proteins can then be identified by mass spectrometry.
-
-
Activity-Based Protein Profiling (ABPP): This is a powerful functional proteomic technique for identifying enzyme targets. It uses chemical probes that react with the active sites of specific enzyme families. By competing with these probes, a bioactive compound can reveal its target.
-
Genetic Approaches:
-
shRNA/CRISPR Screens: These methods can identify genes that, when silenced or knocked out, either enhance or suppress the cell's sensitivity to the compound. This can pinpoint the target protein or critical components of its signaling pathway.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
This protocol will determine the binding kinetics and affinity of AZ-BrA to its purified target kinase.
-
Protein Immobilization:
-
Covalently immobilize the purified target kinase onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of AZ-BrA in a suitable running buffer over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Caption: Surface Plasmon Resonance (SPR) workflow.
Conclusion
The journey from a novel bioactive compound to a well-characterized chemical probe or drug candidate is a rigorous one. For a hypothetical compound like a this compound derivative, a systematic approach starting with target identification and culminating in multi-faceted confirmation of direct target engagement is paramount. By combining in silico prediction with experimental validation and employing a suite of complementary biophysical and cell-based assays, researchers can build a compelling and robust case for their compound's mechanism of action, paving the way for successful drug development.
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ChEMBL Database. European Bioinformatics Institute. [Link]
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BindingDB. The Binding Database. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
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Affinity-Purification Mass Spectrometry. G. Gingras, A. et al. Nature Reviews Molecular Cell Biology. [Link]
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Activity-Based Protein Profiling. Cravatt, B. F., Wright, A. T., & Kozarich, J. W. Annual Review of Biochemistry. [Link]
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The Cellular Thermal Shift Assay for Drug Target Engagement Studies. Martinez Molina, D., & Nordlund, P. Current Protocols in Chemical Biology. [Link]
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Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Schasfoort, R. B. M., & Tudos, A. J. (Eds.). Handbook of Surface Plasmon Resonance. [Link]
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Isothermal Titration Calorimetry. P. Freyer, and F. H. Lewis. Methods in Enzymology. [Link]
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NanoBRET Technology and its Application to the Study of Drug-Target Engagement. Vasta, J. D. et al. Cell Chemical Biology. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Azepan-1-yl)-5-bromoaniline
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Azepan-1-yl)-5-bromoaniline. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally similar aromatic amines and brominated compounds. This approach ensures a cautious and robust safety margin.
The core principle of this guide is risk mitigation through informed procedures. The structure of this compound, featuring a bromoaniline core and an azepane substituent, suggests potential hazards including toxicity, skin and eye irritation, and environmental harm if disposed of improperly. Therefore, it must be treated as hazardous waste.
Hazard Assessment and Characterization
Understanding the potential hazards is the first step in safe disposal. Based on data from analogous compounds such as bromoanilines and aromatic amines, this compound is anticipated to exhibit the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]
-
Environmental Hazard: Brominated organic compounds can be persistent and toxic to aquatic life.[4]
| Hazard Classification (Inferred) | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | P261, P264, P270, P280 |
| Skin Corrosion/Irritation | Exclamation Mark | P280, P302+P352 |
| Serious Eye Damage/Irritation | Exclamation Mark | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | Health Hazard | P260 |
| Hazardous to the Aquatic Environment | Environment | P273 |
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and dust. |
| Lab Coat | A standard laboratory coat. | To protect from incidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[7] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program and handled by a licensed professional waste disposal service.[9][11] Do not discharge down the drain or dispose of as regular solid waste. [12]
Step 1: Segregation and Collection
-
Principle of Segregation: It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions. Specifically, avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
Waste Collection: Collect waste this compound (both solid and any solutions) and any contaminated materials (e.g., weighing paper, gloves, pipette tips, absorbent pads) in a dedicated, compatible, and sealable container.[10]
Step 2: Container Selection and Management
-
Container Material: The waste container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. The original container can be used if it is in good condition.[13]
-
Container Integrity: Ensure the container has a secure, screw-top cap and is in good condition with no cracks or signs of deterioration.[13]
-
Filling Level: Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion.[13]
-
Storage: Keep waste containers securely capped at all times, except when adding waste.[12] Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from direct sunlight and heat sources.
Step 3: Labeling
-
Clarity is Key: Proper labeling is essential for safety and regulatory compliance.
-
Label Contents: The label must clearly state:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Relevant hazard pictograms (refer to the table in Section 1).
-
The name and location (building and room number) of the generating laboratory.[13]
-
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Recommended Disposal Method: The preferred method for disposal of brominated aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen bromide.[11]
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(Azepan-1-yl)-5-bromoaniline
Hazard Assessment and Core Principles
Based on data from analogous compounds such as 4-bromoaniline and 3-bromoaniline, 2-(Azepan-1-yl)-5-bromoaniline is presumed to present significant health risks. The primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][4]
Therefore, all handling of this compound must be conducted with the underlying principle of minimizing all routes of exposure. This includes dermal contact, inhalation of dust or aerosols, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact, a primary route of exposure.[2] Contaminated outer gloves should be removed and disposed of immediately within a chemical fume hood.[5] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[2][6] |
| Body Protection | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.[2]
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[4]
Handling and Weighing
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust during transfer.[4]
Experimental Use
-
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Keep the reaction vessel closed as much as possible.
-
Thoroughly wash hands and any exposed skin after handling.[1][4]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing unforeseen incidents.
Spill Response Workflow
In the event of a spill, follow a structured response to ensure safety and minimize contamination.
Caption: Workflow for handling a chemical spill.
First Aid Measures
The following table summarizes the immediate first aid steps in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed container for hazardous waste.[1][4]
-
Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][4]
-
Aqueous solutions from work-ups may require neutralization before disposal, and in some cases, decolorization with sodium bisulfite may be necessary, particularly if bromine was used in the synthesis.[7]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards and diligently applying these operational and disposal plans, we can continue our vital research while ensuring the well-being of ourselves and our colleagues.
References
- Chemwatch. (n.d.). MSDS 17412.
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]
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Mason, T. M. (2023). Personal protective equipment for antineoplastic safety. Nursing, 53(8), 42-45. Retrieved from [Link]
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OSHA. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed. Retrieved from [Link]
-
Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

